Product packaging for 4-Cyano-3-fluorophenyl 4-propylbenzoate(Cat. No.:CAS No. 86776-51-4)

4-Cyano-3-fluorophenyl 4-propylbenzoate

Cat. No.: B1582055
CAS No.: 86776-51-4
M. Wt: 283.3 g/mol
InChI Key: RDPCRVRASQOZBX-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenyl 4-propylbenzoate is a useful research compound. Its molecular formula is C17H14FNO2 and its molecular weight is 283.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14FNO2 B1582055 4-Cyano-3-fluorophenyl 4-propylbenzoate CAS No. 86776-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyano-3-fluorophenyl) 4-propylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-2-3-12-4-6-13(7-5-12)17(20)21-15-9-8-14(11-19)16(18)10-15/h4-10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPCRVRASQOZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343496
Record name 4-Cyano-3-fluorophenyl 4-propylbenzoate
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Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86776-51-4
Record name Benzoic acid, 4-propyl-, 4-cyano-3-fluorophenyl ester
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Record name 4-Cyano-3-fluorophenyl 4-propylbenzoate
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Record name Benzoic acid, 4-propyl-, 4-cyano-3-fluorophenyl ester
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Foundational & Exploratory

4-Cyano-3-fluorophenyl 4-propylbenzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Cyano-3-fluorophenyl 4-propylbenzoate

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized organic molecule of significant interest in materials science and synthetic chemistry. Characterized by its unique molecular architecture, which includes a fluorinated cyanophenyl head group and a propylbenzoate tail, this compound is a critical component in the formulation of advanced liquid crystal mixtures. Its distinct combination of a rigid core, flexible tail, and strong dipole moment imparts desirable properties for high-performance displays. Furthermore, it serves as a versatile building block for the synthesis of complex pharmaceuticals and agrochemicals. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, its core applications with an emphasis on structure-property relationships, and essential safety and handling information for laboratory and industrial settings.

Molecular Identity and Structure

Chemical Structure

This compound is an aromatic ester. The molecule consists of a 4-propylbenzoic acid moiety esterified with a 4-cyano-3-fluorophenol. This arrangement results in a rod-like (calamitic) molecular geometry, which is a fundamental prerequisite for the formation of liquid crystalline phases.

SMILES: CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2F)C#N[1]

Nomenclature and Identifiers

The compound is identified by several names and registry numbers, crucial for unambiguous sourcing and regulatory compliance.

IdentifierValue
IUPAC Name (4-cyano-3-fluorophenyl) 4-propylbenzoate[2]
Synonyms 4-Propylbenzoic Acid 4-Cyano-3-fluorophenyl Ester[3]
CAS Number 86776-51-4[2][3][4]
Molecular Formula C₁₇H₁₄FNO₂[1][2][3]
Molecular Weight 283.30 g/mol [2][3][4]
EC Number 617-917-2[2]
MDL Number MFCD06797522[3][4]
Structural Rationale and Significance

The utility of this molecule is derived directly from the specific roles of its constituent functional groups. Understanding this relationship is key to its application.

  • Benzoate Core: The two phenyl rings connected by the ester linkage form a rigid, planar core. This rigidity is essential for the molecular anisotropy that drives the formation of ordered, yet fluid, liquid crystal phases.

  • Terminal Cyano Group (-C≡N): This group possesses a large dipole moment. In a bulk material, these dipoles create strong intermolecular interactions that promote the parallel alignment required for the nematic phase and allow for rapid switching in the presence of an external electric field—the fundamental principle of LCD operation.[5]

  • Lateral Fluoro Group (-F): The substitution of a fluorine atom ortho to the cyano group is a critical design choice. It modifies the molecule's electronic properties, influencing key liquid crystal parameters such as dielectric anisotropy, viscosity, and clearing point. This fine-tuning is essential for formulating mixtures that meet the specific performance targets of a display device.

  • Alkyl Tail (-CH₂CH₂CH₃): The flexible 4-propyl tail disrupts perfect crystalline packing. This disruption lowers the melting point and helps to establish a broad, stable liquid crystalline temperature range (mesophase), which is crucial for devices operating under varying ambient conditions.[5]

Physicochemical and Spectroscopic Properties

Physical Properties

The macroscopic properties of the compound are consistent with its intended use as a component in stable chemical formulations.

PropertyValueSource(s)
Appearance White to almost white powder or crystalline solid[3]
Melting Point 69.0 to 73.0 °C[3]
Purity ≥98.0% (by Gas Chromatography)[3][4]
Storage Recommended to be stored at room temperature[3]
Spectroscopic Profile

Structural elucidation and quality control rely on standard spectroscopic techniques. While raw spectra are lot-specific, the expected profile is as follows:

  • ¹H NMR: The proton NMR spectrum will show distinct regions. Aromatic protons will appear in the downfield region (approx. 7.0-8.2 ppm). The aliphatic protons of the propyl group will appear upfield, with the α-methylene protons deshielded by the adjacent phenyl ring, the β-methylene protons further upfield, and the terminal methyl group appearing as a characteristic triplet.

  • ¹³C NMR: The carbon spectrum will resolve all 17 unique carbon atoms.[2] Key resonances include the nitrile carbon (~115-120 ppm), the carbonyl carbon of the ester (~165 ppm), and multiple aromatic carbons, with their chemical shifts influenced by the fluorine and cyano substituents.[6]

  • FTIR: The infrared spectrum provides functional group confirmation. A strong, sharp absorption band characteristic of the C≡N stretch is expected around 2220-2240 cm⁻¹. A strong C=O stretch for the ester will be present around 1735-1750 cm⁻¹. C-F and C-O stretches will also be identifiable in the fingerprint region.

  • Mass Spectrometry: GC-MS analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of 283.3 m/z, confirming the compound's identity.[2]

Synthesis and Purification

Retrosynthetic Analysis

The most direct and industrially viable synthesis route involves the formation of the central ester bond. This is achieved through the coupling of two key precursors: 4-propylbenzoic acid and 4-cyano-3-fluorophenol. This disconnection is logical as both precursors are commercially available or can be synthesized through well-established methods.

Proposed Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis using dicyclohexylcarbodiimide (DCC) as a coupling agent, a method known for its efficiency and mild reaction conditions.

Reagents and Materials:

  • 4-Propylbenzoic acid (1.0 eq)

  • 4-Cyano-3-fluorophenol (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-propylbenzoic acid (1.0 eq), 4-cyano-3-fluorophenol (1.0 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (approx. 10 mL per gram of benzoic acid).

  • Initiation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

    • Causality Note: Adding the DCC solution slowly at 0 °C is crucial to control the exothermic reaction and minimize the formation of N-acylurea side products. DMAP acts as a catalyst to accelerate the esterification.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Workup - Filtration: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove any unreacted DMAP), saturated sodium bicarbonate solution (to remove unreacted benzoic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient. This step is self-validating; fractions are collected and analyzed by TLC to isolate the pure product.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white solid. Confirm identity and purity using the spectroscopic methods outlined in Section 2.2.

Synthesis Workflow Diagram

synthesis_workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions R1 4-Propylbenzoic Acid Process Esterification (12-18h) R1->Process R2 4-Cyano-3-fluorophenol R2->Process Reagent DCC, DMAP DCM, 0°C to RT Reagent->Process Workup Filtration (Remove DCU) & Aqueous Extraction Process->Workup Purify Silica Gel Chromatography Workup->Purify Product 4-Cyano-3-fluorophenyl 4-propylbenzoate Purify->Product

Caption: Esterification workflow for the synthesis of the target compound.

Core Applications and Structure-Property Relationships

Application in Liquid Crystal Displays (LCDs)

The primary application for this compound is as a high-performance component in nematic liquid crystal mixtures.[7][8] It is rarely used alone but is instead a critical part of complex formulations designed to achieve specific operational parameters.[5] Its molecular structure directly translates into key performance metrics.

  • High Dielectric Anisotropy (Δε): The strong dipole of the cyano group, combined with the effects of the fluorine atom, leads to a high positive dielectric anisotropy. This is a measure of the difference in dielectric permittivity parallel and perpendicular to the molecular axis. A high Δε allows for a low threshold voltage (Vth), enabling low-power operation of the display.

  • Wide Nematic Range: The balance between the rigid core and the flexible propyl tail helps to create a material that maintains its nematic liquid crystal state over a broad temperature range, ensuring reliable device performance from cold to hot environments.[5]

  • Chemical and Photochemical Stability: The aromatic ester structure is robust, providing the long-term stability required for modern displays that must operate for thousands of hours without degradation.

structure_property cluster_structure Structural Features cluster_properties Resulting Properties Molecule 4-Cyano-3-fluorophenyl 4-propylbenzoate Core Rigid Benzoate Core Molecule->Core Cyano Terminal Cyano (-CN) Group Molecule->Cyano Fluoro Lateral Fluoro (-F) Group Molecule->Fluoro Tail Flexible Propyl Tail Molecule->Tail Anisotropy Molecular Anisotropy (Rod-like Shape) Core->Anisotropy Enables Dipole High Dipole Moment Cyano->Dipole Creates Tuning Fine-Tuning of Δε & Viscosity Fluoro->Tuning Allows Mesophase Broad Mesophase Temperature Range Tail->Mesophase Promotes

Caption: Relationship between molecular structure and liquid crystal properties.

Intermediate in Advanced Synthesis

Beyond materials science, this compound is a valuable building block in organic synthesis.[3] Its defined structure with multiple functional groups allows it to be incorporated into larger, more complex molecules. It is utilized in research and development for:

  • Pharmaceuticals: As a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[3]

  • Agrochemicals: The compound is used in the creation of advanced pesticides and herbicides, contributing to more effective crop protection solutions.[3]

  • Specialty Polymers: It can be incorporated into polymer backbones or used as an additive to formulate advanced materials with enhanced durability and resistance.[3]

Safety, Handling, and Storage

Hazard Identification

The compound is classified as hazardous. Adherence to safety protocols is mandatory.

GHS Pictogram(s)Hazard Statement(s)
alt text
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.

  • Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.

  • In Case of Exposure:

    • Skin: Take off contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

    • Ingestion/Inhalation: Call a POISON CENTER or doctor if you feel unwell.

Storage and Stability
  • Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[3]

  • Stability: The compound is stable under recommended storage conditions.

Conclusion

This compound is a highly engineered molecule whose value lies in the precise arrangement of its functional groups. Its primary role as a component in liquid crystal mixtures is well-established, where its structure directly contributes to the low-power, high-stability performance of modern displays. Concurrently, its utility as a versatile intermediate in the pharmaceutical and agrochemical industries underscores its broader importance in advanced chemical synthesis. Proper understanding of its properties, synthesis, and handling is essential for leveraging its full potential in both research and industrial applications.

References

An In-Depth Technical Guide to the Physical Properties of 4-Cyano-3-fluorophenyl 4-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of the liquid crystal monomer, 4-Cyano-3-fluorophenyl 4-propylbenzoate. Intended for professionals in research and development, this document synthesizes key data with practical insights into the experimental methodologies used for its characterization.

Introduction: Unveiling a Key Liquid Crystal Building Block

This compound is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid. Its molecular structure, featuring a rigid core composed of two phenyl rings, a polar cyano group, and a fluorine atom, imparts the significant dipole moment and anisotropy necessary for the formation of liquid crystalline phases. These characteristics make it a valuable component in the formulation of liquid crystal mixtures for a variety of electro-optical applications. This guide will delve into the specific physical attributes that define its behavior and performance.

Core Physicochemical Properties

A foundational understanding of this compound begins with its fundamental physicochemical characteristics. These properties are crucial for its synthesis, purification, and integration into broader material formulations.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₄FNO₂[1][2]
Molecular Weight 283.30 g/mol [1][2]
CAS Number 86776-51-4[1][2]
Appearance White to almost white powder or crystal[1]
Purity ≥ 98.0% (by GC)[1]
Melting Point 69 - 73 °C[1]

The Liquid Crystalline Behavior: A Monotropic Nematic Phase

The most defining characteristic of this compound is its liquid crystalline nature. This compound exhibits a monotropic nematic phase, a fascinating and crucial aspect of its physical behavior.

A monotropic liquid crystal is one that displays a liquid crystalline phase only upon cooling from the isotropic liquid state. When heated from its solid crystalline form, it will directly melt into an isotropic liquid without passing through a liquid crystal phase. The liquid crystal phase is therefore metastable.

The phase transitions for this compound can be summarized as follows:

  • Heating: Crystalline Solid (Cr) → Isotropic Liquid (I) at 70 °C

  • Cooling: Isotropic Liquid (I) → Nematic Liquid Crystal (N) at 20 °C → Crystalline Solid (Cr)

This behavior is critical for researchers to understand, as the nematic phase is only accessible through a specific thermal pathway. The nematic phase itself is characterized by long-range orientational order of the molecules, but no long-range positional order, behaving like a liquid in terms of flow.

Experimental Characterization: Methodologies and Insights

The determination of the physical properties of liquid crystals like this compound requires specialized analytical techniques. This section details the standard methodologies and the rationale behind their application.

Thermal Analysis: Uncovering Phase Transitions

Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the primary tools for identifying and characterizing the phase transitions of liquid crystals.

Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. Phase transitions are detected as endothermic or exothermic peaks.

  • Protocol:

    • A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

    • The sample is placed in the DSC furnace alongside an empty reference pan.

    • A temperature program is initiated, typically involving a heating and cooling cycle at a controlled rate (e.g., 10 °C/min).

    • The heat flow is recorded, and the onset and peak temperatures of any thermal events are analyzed to determine the phase transition temperatures. For monotropic liquid crystals, the nematic phase will only be observed during the cooling scan.

Polarized Optical Microscopy (POM)

  • Principle: POM utilizes polarized light to visualize the anisotropic nature of liquid crystal phases. The unique textures observed under cross-polarizers are characteristic of different mesophases.

  • Protocol:

    • A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

    • The slide is placed on a hot stage, allowing for precise temperature control.

    • The sample is observed through a microscope equipped with crossed polarizers as it is heated and cooled.

    • Phase transitions are identified by distinct changes in the observed texture. The nematic phase typically exhibits a threaded or schlieren texture.

experimental_workflow cluster_thermal_analysis Thermal Analysis cluster_optical_characterization Optical Characterization cluster_dielectric_characterization Dielectric Characterization DSC Differential Scanning Calorimetry (DSC) Phase_Transitions Phase Transition Temperatures DSC->Phase_Transitions POM Polarized Optical Microscopy (POM) POM->Phase_Transitions Abbe Abbé Refractometry Refractive_Indices Refractive Indices (nₑ, nₒ) Abbe->Refractive_Indices DRS Dielectric Relaxation Spectroscopy (DRS) Dielectric_Properties Dielectric Permittivity (ε∥, ε⊥) DRS->Dielectric_Properties Sample 4-Cyano-3-fluorophenyl 4-propylbenzoate Sample->DSC Sample->POM Sample->Abbe Sample->DRS

References

An In-depth Technical Guide to 4-Cyano-3-fluorophenyl 4-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Cyano-3-fluorophenyl 4-propylbenzoate, a versatile aromatic ester with significant applications in materials science and as a key building block in the synthesis of complex organic molecules. This document will delve into its chemical and physical properties, potential synthesis strategies, and its role in various research and development sectors, particularly in the pharmaceutical industry.

Core Molecular and Physical Properties

This compound, also known by its synonym 4-Propylbenzoic Acid 4-Cyano-3-fluorophenyl Ester, is a compound of interest due to the unique interplay of its functional groups.[1][2] The presence of a cyano group, a fluorine atom, and an ester linkage on a biphenyl-like core structure imparts specific electronic and steric characteristics that are highly valuable in chemical synthesis.

Molecular Attributes

A summary of the key molecular and physical data is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₄FNO₂[1][3][4][5]
Molecular Weight 283.30 g/mol [3][4][5][6]
CAS Number 86776-51-4[1][3][4]
Appearance White to almost white crystalline powder[1][4][5]
Melting Point 69 - 73 °C[1][2]
Purity Typically ≥98.0% (by GC)[1][4]

The structure of this compound features a propylbenzoate group ester-linked to a 4-cyano-3-fluorophenyl moiety. This arrangement is critical to its function as both a liquid crystal monomer and a synthetic intermediate.[3]

Structural Representation

The two-dimensional chemical structure of the molecule is depicted below, illustrating the connectivity of the atoms.

Caption: 2D structure of this compound.

Synthesis and Reactivity

This compound is typically synthesized through an esterification reaction. The causality behind this choice lies in the robust and well-understood nature of forming ester bonds, which allows for high yields and purity.

Proposed Synthesis Workflow

A common and logical synthetic route involves the reaction of 4-propylbenzoyl chloride with 4-cyano-3-fluorophenol. This method is favored for its efficiency and the commercial availability of the starting materials.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product 4-Propylbenzoic Acid 4-Propylbenzoic Acid Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) 4-Propylbenzoyl Chloride 4-Propylbenzoyl Chloride Thionyl Chloride (SOCl2)->4-Propylbenzoyl Chloride 4-Cyano-3-fluorophenol 4-Cyano-3-fluorophenol 4-Cyano-3-fluorophenyl\n4-propylbenzoate 4-Cyano-3-fluorophenyl 4-propylbenzoate 4-Cyano-3-fluorophenol->4-Cyano-3-fluorophenyl\n4-propylbenzoate Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->4-Cyano-3-fluorophenyl\n4-propylbenzoate 4-Propylbenzoyl Chloride->4-Cyano-3-fluorophenyl\n4-propylbenzoate Esterification

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol: Esterification

  • Acid Chloride Formation: 4-Propylbenzoic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent. This converts the carboxylic acid into the more reactive acyl chloride. The reaction is typically performed under reflux to ensure completion.

  • Esterification: The resulting 4-propylbenzoyl chloride is then reacted with 4-cyano-3-fluorophenol in the presence of a base, such as pyridine. The base acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.

  • Work-up and Purification: The reaction mixture is typically washed with dilute acid, water, and brine to remove the base and any unreacted starting materials. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is often purified by recrystallization to yield the final white crystalline solid.

This self-validating protocol ensures high purity, which can be confirmed by techniques such as Gas Chromatography (GC), as indicated by supplier data.[1][4]

Applications in Research and Development

The unique molecular architecture of this compound makes it a valuable compound in several high-technology fields.

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its fluorinated and cyanated phenyl ring is a common motif in modern medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups. It is particularly noted for its use in the development of anti-cancer and anti-inflammatory drugs.[1] The synthesis of various bioactive molecules, such as certain enzyme inhibitors and receptor modulators, often involves intermediates with similar structural features.[7][8]

Materials Science

As a fluorinated liquid crystal monomer, this compound is utilized in the formulation of advanced materials.[1][3] The rod-like shape of the molecule, combined with its polar cyano group, facilitates the formation of stable nematic phases, which are essential for liquid crystal displays (LCDs).[9] Its incorporation into polymer matrices can also enhance properties such as thermal stability, durability, and resistance to environmental factors.[1]

Agrochemicals and Organic Synthesis

The compound also finds application in the creation of agrochemicals, including pesticides and herbicides.[1] Furthermore, it serves as a versatile building block in broader organic synthesis, enabling the construction of complex molecular frameworks for various research and industrial applications.[1]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be stored at room temperature in a tightly sealed container.[1]

References

Introduction: Strategic Importance of a Fluorinated Cyano-Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Cyano-3-fluorophenyl 4-propylbenzoate

This compound is a highly functionalized aromatic ester of significant interest in materials science and pharmaceutical development.[1] Its molecular architecture, featuring a propyl chain, a central ester linkage, and a terminally substituted fluorinated cyanophenol, imparts unique electronic and physical properties. These characteristics make it a valuable intermediate or final component in the synthesis of liquid crystals, specialty polymers, and potentially biologically active compounds.[1] The presence of the fluorine atom and the cyano group, in particular, can enhance thermal stability, tune dielectric anisotropy, and modulate intermolecular interactions, which are critical parameters in the design of advanced materials.

This guide provides a comprehensive overview of the viable synthetic pathways to this compound, designed for researchers and process chemists. It moves beyond a simple recitation of steps to explore the strategic decisions, mechanistic underpinnings, and practical considerations inherent in its synthesis. We will dissect the synthesis into its core components, evaluate alternative methodologies for the key esterification step, and provide detailed, actionable protocols.

Part 1: Retrosynthetic Analysis and Precursor Strategy

A logical retrosynthetic analysis of the target molecule identifies the ester bond as the primary disconnection point. This bond can be formed through the coupling of two key precursors: an activated 4-propylbenzoic acid derivative and 4-cyano-3-fluorophenol.

Retrosynthesis cluster_precursors Key Precursors target 4-Cyano-3-fluorophenyl 4-propylbenzoate disconnection Ester Disconnection target->disconnection phenol 4-Cyano-3-fluorophenol disconnection->phenol Alcohol Component acid_derivative 4-Propylbenzoic Acid (or activated derivative) disconnection->acid_derivative Acid Component Acyl_Chloride_Formation acid 4-Propylbenzoic Acid socl2 SOCl₂ (cat. DMF) acyl_chloride 4-Propylbenzoyl Chloride acid->acyl_chloride Activation socl2->acyl_chloride Steglich_Mechanism Acid R-COOH Intermediate1 O-Acylisourea Intermediate Acid->Intermediate1 DCC DCC DCC->Intermediate1 Intermediate2 Acylpyridinium Salt (Active Ester) Intermediate1->Intermediate2 + DMAP DCU DCU (byproduct) Intermediate1->DCU forms DMAP DMAP Ester R-COO-Ar Intermediate2->Ester + Ar-OH Phenol Ar-OH Workflow cluster_precursors Precursor Synthesis cluster_synthesis Core Reaction cluster_purification Purification & Analysis prep_acid Synthesize/ Procure 4-Propyl- benzoic Acid esterification Perform Esterification (Method A or B) prep_acid->esterification prep_phenol Synthesize/ Procure 4-Cyano- 3-fluorophenol prep_phenol->esterification workup Aqueous Workup / Filtration esterification->workup chromatography Column Chromatography workup->chromatography characterization Characterize Product (NMR, MP, MS) chromatography->characterization

References

The Fluorine Advantage: A Deep Dive into the Physicochemical Properties of 4-Cyano-3-fluorophenyl 4-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the intricate world of liquid crystal design, the strategic incorporation of fluorine atoms can dramatically alter molecular interactions and macroscopic properties, paving the way for advanced materials with tailored functionalities. This guide provides a comprehensive technical analysis of the pivotal role of the fluorine atom in shaping the physicochemical characteristics of the liquid crystal mesogen, 4-Cyano-3-fluorophenyl 4-propylbenzoate. We will dissect the subtle yet profound influence of this highly electronegative element on the electronic landscape, intermolecular forces, and ultimately, the mesophase behavior and dielectric properties of this versatile compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel liquid crystal materials and their application in advanced technologies.

Molecular Architecture and the Strategic Placement of Fluorine

The molecular structure of this compound is a carefully orchestrated arrangement of a rigid core and a flexible alkyl chain, a hallmark of calamitic (rod-like) liquid crystals. The core consists of a propylbenzoate group linked to a 4-cyano-3-fluorophenyl moiety. The lateral substitution of a fluorine atom at the 3-position of the cyanophenyl ring is a deliberate design choice aimed at modulating the molecule's properties.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₄FNO₂[1]
Molecular Weight 283.30 g/mol [1]
CAS Number 86776-51-4[2]
Appearance White to almost white powder/crystal[2]
Melting Point 71 °C[2]

The Electronic Influence of the Fluorine Atom

The introduction of a fluorine atom onto the phenyl ring profoundly alters the electronic distribution within the molecule due to fluorine's high electronegativity. This manifests in two primary ways:

  • Inductive Effect (-I): Fluorine, being the most electronegative element, strongly withdraws electron density from the aromatic ring through the sigma bonds. This inductive effect reduces the electron density of the phenyl ring, influencing its reactivity and intermolecular interactions.

  • Mesomeric Effect (+M): While the inductive effect is dominant, the lone pairs on the fluorine atom can participate in resonance with the aromatic pi-system, donating electron density back to the ring. However, in the case of halogens, the inductive effect typically outweighs the mesomeric effect.

This electronic perturbation has a cascading effect on the molecule's properties:

  • Dipole Moment: The strong C-F bond dipole, combined with the dipole of the terminal cyano group, significantly enhances the overall molecular dipole moment. The lateral position of the fluorine atom introduces a transverse dipole component, which is crucial for influencing the dielectric anisotropy of the liquid crystal.

  • Intermolecular Interactions: The modified electronic landscape affects the van der Waals forces and dipole-dipole interactions between adjacent molecules. The presence of the fluorine atom can also introduce the possibility of weak C-H···F hydrogen bonding, further influencing the packing and stability of the mesophases.

Impact on Mesomorphic Behavior and Phase Transitions

Table 2: Thermodynamic Data for 4-cyano-3-fluorophenyl 4-butylbenzoate (as a proxy)

TransitionTemperature (K)Enthalpy (kJ·mol⁻¹)
Glass Transition (Tg)210-
Fusion (Crystal I)288.4322.22
Clearing (Nematic to Isotropic)279.40.526

Data extracted from the abstract of "Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate" on ResearchGate.

The presence of the lateral fluorine atom tends to disrupt the crystalline packing of the molecules, often leading to a lower melting point compared to their non-fluorinated analogs. This disruption, however, can also stabilize the nematic phase over a broader temperature range. Studies on a series of 4-cyano-2-fluorophenyl and 4-cyano-3-fluorophenyl 4-substituted benzoates have shown that their nematic-isotropic liquid transition temperatures are often only marginally lower, and in some cases even higher, than the corresponding non-fluorinated esters. This suggests that the fluorine substitution does not significantly compromise the thermal stability of the nematic phase.

Dielectric Properties: The Key to Electro-Optical Applications

The dielectric anisotropy (Δε) is a critical parameter for liquid crystals used in display applications, as it governs their response to an applied electric field. It is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the long molecular axis.

The lateral fluorine atom in this compound plays a crucial role in tuning the dielectric anisotropy. The strong dipole moment of the C-F bond, oriented perpendicular to the long molecular axis, contributes significantly to ε⊥. In contrast, the terminal cyano group contributes to a large ε∥. The interplay between these opposing dipoles determines the overall sign and magnitude of Δε.

For many laterally fluorinated cyanophenyl compounds, the contribution from the fluorine atom can lead to a reduction in the positive dielectric anisotropy or even induce a negative dielectric anisotropy. A large positive Δε is desirable for twisted nematic (TN) displays, while a negative Δε is required for vertically aligned (VA) and in-plane switching (IPS) modes. The ability to fine-tune this property through fluorination is a powerful tool for materials scientists.

Viscosity: A Determinant of Switching Speed

The rotational viscosity of a liquid crystal is another critical parameter for display applications, as it directly influences the switching speed. Lower viscosity allows for faster reorientation of the liquid crystal molecules in response to an electric field, leading to improved display performance.

Generally, the introduction of a lateral fluorine substituent can have a varied effect on viscosity. While the increased molecular breadth might be expected to increase viscosity, the disruption of intermolecular associations can sometimes lead to a net decrease. The specific impact depends on the interplay of molecular shape and intermolecular forces.

Experimental Protocols for Characterization

To ensure the scientific integrity of the data presented and to provide a framework for further research, this section outlines the standard experimental protocols for characterizing the key properties of liquid crystals like this compound.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the phase transition temperatures (melting, clearing) and associated enthalpy changes, as well as the thermal stability of the compound.

Protocol:

  • A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated and cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

  • The heat flow to the sample relative to the reference is recorded as a function of temperature.

  • Phase transitions are identified as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram.

  • The peak onset temperature is taken as the transition temperature, and the peak area is used to calculate the enthalpy of the transition.

  • TGA is performed by heating the sample in a controlled atmosphere (e.g., nitrogen) and monitoring the mass loss as a function of temperature to determine the decomposition temperature.

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Mesophase Identification: Polarized Optical Microscopy (POM)

Objective: To visually identify the liquid crystal phases and observe their textures.

Protocol:

  • A small amount of the sample is placed between a glass slide and a coverslip.

  • The sample is heated on a hot stage mounted on a polarizing microscope.

  • The sample is observed through crossed polarizers as it is heated and cooled.

  • Different liquid crystal phases will exhibit characteristic textures (e.g., Schlieren, marbled for nematic).

  • The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.

Dielectric Spectroscopy

Objective: To measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director and determine the dielectric anisotropy (Δε).

Protocol:

  • The liquid crystal sample is introduced into a liquid crystal cell consisting of two parallel glass plates with transparent electrodes (e.g., ITO coated).

  • The inner surfaces of the cell are treated with an alignment layer to induce a specific orientation of the liquid crystal molecules (homogeneous for measuring ε∥ and homeotropic for measuring ε⊥).

  • The capacitance of the filled cell is measured using an LCR meter over a range of frequencies and temperatures.

  • The dielectric permittivity is calculated from the measured capacitance and the cell geometry.

  • ε∥ is measured in a cell with homogeneous alignment, where the molecules are aligned parallel to the electrodes.

  • ε⊥ is measured in a cell with homeotropic alignment, where the molecules are aligned perpendicular to the electrodes.

  • The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

Caption: Workflow for dielectric anisotropy measurement.

Conclusion

The lateral substitution of a fluorine atom in this compound is a powerful and nuanced strategy for tuning its physicochemical properties. The high electronegativity of fluorine introduces significant electronic perturbations, leading to a modified molecular dipole moment and altered intermolecular interactions. These changes, in turn, influence the mesomorphic behavior, often stabilizing the nematic phase and lowering the melting point. Critically, the lateral fluorine atom provides a mechanism to precisely control the dielectric anisotropy, a key parameter for the development of advanced liquid crystal displays. The synthetic accessibility and the predictable influence of fluorine make this class of compounds a fertile ground for the design of next-generation liquid crystal materials with tailored properties for a wide range of technological applications. This guide has provided a foundational understanding of these structure-property relationships, supported by experimental data and established characterization protocols, to aid researchers in their pursuit of novel and high-performance liquid crystal materials.

References

An In-depth Technical Guide to the Mesogenic Behavior of 4-Cyano-3-fluorophenyl 4-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mesogenic behavior of 4-Cyano-3-fluorophenyl 4-propylbenzoate, a calamitic liquid crystal with significant potential in advanced materials and electro-optical applications. This document delves into the synthesis, purification, and detailed characterization of its liquid crystalline phases. We will explore the underlying molecular structure-property relationships that govern its phase transitions and discuss the critical experimental methodologies required for a thorough investigation of its properties. This guide is intended to serve as a valuable resource for researchers and professionals working in the fields of liquid crystal science, materials chemistry, and drug delivery systems.

Introduction: The Significance of Fluorinated Cyanophenyl Benzoates

Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal. This compound belongs to a class of rod-like (calamitic) liquid crystals that are of particular interest due to their unique combination of a rigid core, flexible alkyl chain, and a strong dipole moment imparted by the cyano and fluoro substituents.

The presence of a lateral fluorine atom is a key molecular design feature. It influences several critical physical properties, including:

  • Dielectric Anisotropy: The strong electronegativity of the fluorine atom can significantly alter the molecular dipole moment, leading to a modified dielectric anisotropy compared to non-fluorinated analogs. This is a crucial parameter for the performance of liquid crystal displays (LCDs).

  • Birefringence: The electronic properties of the fluorine substituent also impact the material's birefringence (the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director), which is essential for various optical applications.

  • Mesophase Stability: The steric and electronic effects of the fluorine atom can influence the packing of the molecules, thereby affecting the transition temperatures and the stability of the liquid crystalline phases.

Homologous series of 4-cyano-3-fluorophenyl 4-alkylbenzoates have been shown to exhibit rich and complex polymorphic behavior, including the formation of metastable nematic phases.[1] A thorough understanding of the mesogenic behavior of the propyl derivative is therefore crucial for its potential application and for fundamental studies of structure-property relationships in liquid crystals.

Synthesis and Purification

The synthesis of this compound is typically achieved through an esterification reaction between 4-propylbenzoyl chloride and 4-cyano-3-fluorophenol. A general synthetic pathway is outlined below.

Synthesis Workflow

cluster_0 Step 1: Preparation of 4-Propylbenzoyl Chloride cluster_1 Step 2: Esterification cluster_2 Step 3: Purification 4-Propylbenzoic_Acid 4-Propylbenzoic Acid 4-Propylbenzoyl_Chloride 4-Propylbenzoyl Chloride 4-Propylbenzoic_Acid->4-Propylbenzoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->4-Propylbenzoyl_Chloride Product 4-Cyano-3-fluorophenyl 4-propylbenzoate 4-Propylbenzoyl_Chloride->Product Stirring at room temperature 4-Cyano-3-fluorophenol 4-Cyano-3-fluorophenol 4-Cyano-3-fluorophenol->Product Pyridine Pyridine (Base) Pyridine->Product Crude_Product Crude Product Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Purified_Product Purified 4-Cyano-3-fluorophenyl 4-propylbenzoate Recrystallization->Purified_Product

Caption: General synthesis and purification workflow for this compound.

Detailed Experimental Protocol
  • Preparation of 4-Propylbenzoyl Chloride:

    • To a solution of 4-propylbenzoic acid in a suitable solvent (e.g., toluene), add an excess of thionyl chloride.

    • Reflux the mixture for several hours until the evolution of HCl gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-propylbenzoyl chloride. This is often used in the next step without further purification.

  • Esterification:

    • Dissolve 4-cyano-3-fluorophenol in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran containing a base (e.g., pyridine or triethylamine) to act as an acid scavenger.

    • Cool the solution in an ice bath and slowly add a solution of 4-propylbenzoyl chloride in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as a white crystalline solid.

Characterization of Mesogenic Behavior

A multi-technique approach is essential for the comprehensive characterization of the mesogenic properties of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and associated enthalpy changes of a liquid crystalline material.

Experimental Protocol:

  • Accurately weigh 2-5 mg of the purified sample into an aluminum DSC pan.

  • Seal the pan and place it in the DSC furnace alongside an empty reference pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (e.g., 100 °C) to erase any previous thermal history.

  • Cool the sample at the same rate to a low temperature (e.g., 0 °C).

  • Perform a second heating scan at the same rate. The data from the second heating scan is typically used to report the transition temperatures.

Expected Results:

Based on available data for the propyl and homologous compounds, the following phase transitions are anticipated:

TransitionAbbreviationTypical Temperature (°C)Enthalpy Change (ΔH)
Crystal to NematicTCN~70-71Endothermic
Nematic to IsotropicTNITo be determinedEndothermic

Note: Some commercial sources report a melting point of around 71 °C.[2] The nematic to isotropic transition temperature requires precise experimental determination.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification of liquid crystalline phases based on their unique optical textures.

Experimental Protocol:

  • Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heat the sample on a hot stage to its isotropic liquid phase.

  • Cool the sample slowly into the liquid crystalline phase.

  • Observe the sample through a polarizing microscope. The nematic phase is typically characterized by a threaded or schlieren texture.

  • Record images of the observed textures at different temperatures.

X-ray Diffraction (XRD)

XRD is employed to confirm the nature of the liquid crystalline phase and to determine structural information such as the average intermolecular distance.

Experimental Protocol:

  • Load the sample into a capillary tube and place it in a temperature-controlled sample holder in the XRD instrument.

  • Heat the sample to the desired temperature within the nematic phase.

  • Acquire the diffraction pattern.

  • For a nematic phase, a diffuse halo at a wide angle is expected, corresponding to the short-range positional order of the molecules.

Molecular Structure and Mesogenic Properties

The mesogenic behavior of this compound is a direct consequence of its molecular structure.

cluster_0 Molecular Structure of this compound cluster_1 Key Structural Features Structure Rigid_Core Rigid Phenyl Benzoate Core (Promotes Anisotropy) Flexible_Tail Flexible Propyl Tail (Influences Melting Point) Polar_Groups Polar Cyano and Fluoro Groups (Affect Dielectric Properties)

Caption: Key molecular features of this compound influencing its liquid crystalline behavior.

The combination of the rigid core and the flexible tail is a classic design for calamitic liquid crystals. The rigid core provides the necessary shape anisotropy for the formation of the orientationally ordered nematic phase, while the flexible propyl tail lowers the melting point and influences the clearing temperature. The terminal cyano group and the lateral fluorine atom introduce strong dipole moments, which are expected to lead to a high dielectric anisotropy, making this material a candidate for applications in electro-optical devices.

Conclusion and Future Outlook

This compound is a promising liquid crystalline material with a molecular architecture designed for specific electro-optical properties. While its fundamental phase behavior has been outlined, this guide highlights the necessity for detailed experimental investigations to fully elucidate its properties. Further research into its dielectric and viscoelastic properties, as well as its behavior in mixtures with other liquid crystals, will be crucial for unlocking its full potential in advanced applications. The study of this and related compounds continues to be a vibrant area of research, contributing to the development of next-generation display technologies, smart windows, and other innovative materials.

References

A Technical Guide to the Application of 4-Cyano-3-fluorophenyl 4-propylbenzoate in Advanced Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Cyano-3-fluorophenyl 4-propylbenzoate is a pivotal liquid crystal (LC) material whose unique molecular architecture provides a sought-after combination of physical properties. The strategic placement of a cyano (-CN) group and a lateral fluorine (-F) atom imparts a high positive dielectric anisotropy (Δε), a broad nematic temperature range, and a suppressed tendency toward smectic ordering. These characteristics make it an indispensable component in formulating advanced liquid crystal mixtures for high-performance displays and photonic devices. This guide elucidates the core properties of this compound, its synergistic role in LC mixtures, and the established methodologies for its synthesis and characterization, providing a comprehensive resource for researchers and formulation scientists.

Introduction: The Strategic Role of Fluorination in Mesogen Design

The performance of liquid crystal devices is fundamentally dictated by the physical properties of the mesogenic compounds used. The engineering of these molecules focuses on optimizing parameters such as dielectric anisotropy (Δε), birefringence (Δn), viscosity (γ₁), and the operational temperature range. The introduction of fluorine atoms into the mesogenic core has become a cornerstone of modern LC design.[1]

Unlike many substituents, a lateral fluorine atom offers a unique balance of effects:

  • Increased Dipole Moment: It enhances the molecular dipole moment perpendicular to the long axis, contributing significantly to a large, positive dielectric anisotropy. This is crucial for low-voltage switching in display applications.

  • Melting Point Depression: The presence of the lateral fluorine atom disrupts the efficient packing of molecules in the crystalline state, leading to a lower melting point and a wider nematic phase range.[1][2]

  • Smectic Phase Suppression: It can effectively hinder the formation of more ordered smectic phases, preserving the desired nematic phase over a broader temperature range.[1]

The compound this compound (IUPAC: (4-cyano-3-fluorophenyl) 4-propylbenzoate) exemplifies this design strategy. The combination of the highly polar cyano group, which promotes strong parallel alignment and positive Δε, with a strategically placed fluorine atom makes it a high-performance additive for sophisticated LC mixtures.[3]

Molecular Structure and Core Physicochemical Properties

The efficacy of this compound stems directly from its molecular structure and the resulting physical characteristics.

Molecular Structure

The molecule consists of a rigid core composed of two phenyl rings linked by an ester group, with a flexible propyl tail and terminal cyano and fluoro substituents.

Figure 1: Molecular structure of this compound.

Phase Behavior and Thermodynamics

This compound is a monotropic liquid crystal, meaning the liquid crystalline phase is only observed upon cooling from the isotropic liquid state.[4] It is also a known glass former, readily supercooling to form a glassy nematic state at low temperatures.[4][5] This property is advantageous in mixtures, as it helps prevent crystallization at low operational temperatures.

Property Value Reference
Melting Point (Crystal I, Tfus)288.43 K (15.28 °C)[5]
Clearing Temperature (Nematic-Isotropic, Tc)279.4 K (6.25 °C)[5]
Glass Transition Temperature (Tg)~210 K (-63.15 °C)[5]
Enthalpy of Fusion (Crystal I)22.22 kJ·mol⁻¹[5]
Enthalpy of Clearing (N-I)526 J·mol⁻¹[5]

Table 1: Thermodynamic properties of this compound.

Dielectric Properties

The defining dielectric feature of this compound is its large, positive dielectric anisotropy (Δε = ε∥ - ε⊥). This arises from the large dipole moment contributed by the cyano group, which is aligned with the long molecular axis, and the fluoro group, which adds to the overall polarity.[3][6] A high Δε is essential for enabling low-voltage switching in nematic LC devices. The impact of the fluorine atom is significant; when compared to its non-fluorinated analog, the dielectric anisotropy is substantially increased.

Compound Extrapolated Dielectric Anisotropy (Δε) Reference
3-Fluoro-4-cyanophenyl 4′-n-propylbenzoate35.9[5]
4-Cyanophenyl 4′-n-propylbenzoate29.6[5]

Table 2: Comparison of dielectric anisotropy with and without fluorine substitution.

Dielectric relaxation spectroscopy studies have identified a primary α-relaxation process, associated with the reorientation of molecules around their short axes, and a secondary β-relaxation linked to intramolecular motions.[4][7]

Optical Properties

Molecules with long, conjugated π-electron systems, such as those containing multiple aromatic rings, typically exhibit high optical birefringence (Δn = ne - no).[8][9] this compound contributes to a high Δn in mixtures. High birefringence is critical for applications requiring fast response times, as it allows for the use of thinner liquid crystal cells (d), which quadratically reduces the switching time (τ₁ ∝ d²).[8]

Role and Impact in Liquid Crystal Mixtures

While single liquid crystal compounds rarely meet all the stringent requirements for device applications, this compound serves as a critical component in eutectic mixtures to achieve a targeted performance profile.[3]

G cluster_effects Key Performance Enhancements BaseLC Base LC Mixture (e.g., low viscosity hydrocarbons) FinalLC High-Performance LC Mixture BaseLC->FinalLC Base Properties Additive 4-Cyano-3-fluorophenyl 4-propylbenzoate Additive->FinalLC Property Enhancement P1 Increases Dielectric Anisotropy (Δε) (Lowers threshold voltage) Additive->P1 P2 Lowers Melting Point (Tm) (Widens nematic range) Additive->P2 P3 Maintains High Birefringence (Δn) (Enables fast response) Additive->P3

Figure 2: Logical workflow illustrating the impact of this compound as an additive in LC mixtures.

Its primary functions in a formulation are:

  • To Increase Dielectric Anisotropy: Its high positive Δε significantly boosts the overall Δε of the host mixture, which directly lowers the threshold voltage (Vth) required to switch the liquid crystal director. This is vital for energy-efficient displays.

  • To Broaden the Nematic Temperature Range: By depressing the melting point of the mixture and suppressing smectic phases, it ensures the material remains in the desired nematic state over a wide range of operating and storage temperatures, a critical reliability factor for devices used in automotive or outdoor environments.[3]

  • To Achieve High Birefringence: It is mixed with other high-Δn compounds to formulate materials suitable for fast-switching displays, phase modulators, and other photonic applications where rapid light modulation is required.[8]

Synthesis and Characterization Methodologies

The validation of this compound's properties relies on standardized synthesis and analytical protocols.

Representative Synthesis Protocol

The synthesis of this compound is typically achieved via a standard esterification reaction, most commonly by reacting 4-propylbenzoyl chloride with 4-cyano-3-fluorophenol in the presence of a base like pyridine to neutralize the HCl byproduct.

SynthesisWorkflow R1 4-Propylbenzoic Acid Intermediate 4-Propylbenzoyl Chloride R1->Intermediate Reaction with SOCl₂ R2 Thionyl Chloride (SOCl₂) R2->Intermediate Product 4-Cyano-3-fluorophenyl 4-propylbenzoate Intermediate->Product Esterification R3 4-Cyano-3-fluorophenol R3->Product Base Pyridine (Base) Base->Product HCl Scavenger

Figure 3: A representative synthesis workflow for this compound.

Step-by-Step Methodology:

  • Acid Chloride Formation: 4-Propylbenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of gas ceases. The excess SOCl₂ is removed under reduced pressure to yield crude 4-propylbenzoyl chloride.

  • Esterification: The 4-propylbenzoyl chloride is dissolved in a dry, inert solvent (e.g., dichloromethane). To this solution, an equimolar amount of 4-cyano-3-fluorophenol and a slight excess of pyridine are added.

  • Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction mixture is washed sequentially with dilute HCl, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final product.

Experimental Protocol: Thermal Analysis

The phase transition temperatures and enthalpies are determined using Differential Scanning Calorimetry (DSC) and confirmed by Polarized Optical Microscopy (POM).

Protocol:

  • A small sample (2-5 mg) is hermetically sealed in an aluminum DSC pan.

  • The sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The first heating scan reveals the melting behavior of the initial crystalline form.

  • The cooling scan reveals monotropic transitions, such as the isotropic-to-nematic transition (Tc), and potential glass transitions (Tg).

  • The second heating scan confirms the glass transition and any transitions from metastable phases.

  • For POM, the sample is placed on a temperature-controlled hot stage. The characteristic optical textures of the nematic (e.g., schlieren) and isotropic phases are observed under crossed polarizers to confirm the transitions identified by DSC.

Experimental Protocol: Dielectric Spectroscopy

Dielectric properties are measured using a broadband dielectric spectrometer.

Protocol:

  • The liquid crystal sample is introduced into a parallel-plate capacitor cell with a known geometry (area and spacing).

  • For measuring ε∥ and ε⊥ in the nematic phase, the sample is aligned. Homogeneous alignment (for ε⊥) is achieved using rubbed polyimide layers, while homeotropic alignment (for ε∥) can be achieved with appropriate surface coatings or by applying a strong magnetic field.

  • The complex permittivity (ε*) is measured as a function of frequency (typically from Hz to GHz) at various controlled temperatures.

  • The static values of ε∥ and ε⊥ are taken from the low-frequency plateau of the dielectric spectra, and the dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

Conclusion and Future Prospects

This compound is a testament to the power of molecular engineering in the field of liquid crystals. Its unique combination of high dielectric anisotropy, a low melting point, and a stable nematic phase makes it an invaluable component for creating LC mixtures that meet the demands of modern, low-power, high-speed display technologies.

Future research will likely focus on incorporating similar fluorinated cyano-ester structures into more complex molecular architectures, such as bent-core or dimeric liquid crystals, to explore novel electro-optical effects. Furthermore, its high polarity and birefringence make it a candidate for non-display applications, including tunable filters, spatial light modulators, and metamaterials for the terahertz and infrared regions.[8] The principles demonstrated by this compound will continue to guide the rational design of next-generation soft matter materials.

References

A Senior Application Scientist's Guide to Commercial Sourcing and Quality Validation of 4-Cyano-3-fluorophenyl 4-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Catalog Number

4-Cyano-3-fluorophenyl 4-propylbenzoate (CAS No. 86776-51-4) is a specialized aromatic ester with significant utility across multiple high-technology sectors. Its molecular architecture, featuring a rigid core, a polar cyano group, a flexible propyl tail, and a fluorine substituent, imparts unique properties that make it a valuable component in materials science and a strategic building block in medicinal chemistry.[1][2] For researchers in drug discovery, it serves as a key intermediate in the synthesis of complex pharmaceuticals, including potential anti-inflammatory and anti-cancer agents.[1] In materials science, its characteristics are leveraged in the formulation of advanced liquid crystal mixtures for high-performance displays.[2][3][4]

However, the successful application of this compound is critically dependent on its purity and consistent quality. The presence of synthetic byproducts or isomeric impurities can drastically alter electro-optical properties in a liquid crystal display or introduce confounding variables and downstream purification challenges in a multi-step pharmaceutical synthesis.

This guide provides an in-depth technical framework for sourcing this compound. It moves beyond a simple list of suppliers to equip scientists with the necessary criteria for vendor selection, quality validation, and handling, ensuring that the material procured is suitable for its intended high-stakes application.

Physicochemical and Structural Data

A foundational understanding of the compound's properties is essential for its proper evaluation and use. The key identifiers and physical characteristics are summarized below.

PropertyValueSource(s)
CAS Number 86776-51-4[1][5][6][7]
Molecular Formula C₁₇H₁₄FNO₂[1][5][6][7]
Molecular Weight 283.30 g/mol [1][5][6][7]
IUPAC Name (4-cyano-3-fluorophenyl) 4-propylbenzoate[7]
Common Synonyms 4-Propylbenzoic acid 4-cyano-3-fluorophenyl ester[1][8]
Appearance White to off-white crystalline powder[1][8]
Melting Point 69 - 73 °C[1][9]
Typical Purity ≥98% (typically by GC)[1][6][8]

Core Applications and Mechanistic Significance

The utility of this compound stems from the specific functions of its constituent chemical groups.

  • Liquid Crystal Formulations : The rod-like shape of the molecule is fundamental to forming the nematic phases essential for liquid crystal displays (LCDs).[2] The rigid biphenyl benzoate core promotes the necessary molecular alignment, while the terminal cyano group introduces a strong dipole moment, enhancing the dielectric anisotropy required for electro-optical switching.[2][4] The propyl tail provides fluidity, helping to maintain the liquid crystalline state over a practical temperature range.[2] Fluorine substitution can further modify viscosity and dielectric properties. This compound is often a component in complex eutectic mixtures designed to optimize the performance and stability of displays in devices ranging from consumer electronics to automotive applications.[2]

  • Pharmaceutical and Agrochemical Synthesis : In organic synthesis, the compound serves as a versatile building block.[1] The ester linkage can be hydrolyzed to unmask a phenol and a carboxylic acid, while the cyano and fluoro groups offer specific sites for further chemical modification. These features make it an important intermediate in constructing more complex molecules for pharmaceuticals and advanced crop protection agents.[1][10]

Commercial Sourcing: A Curated List of Potential Suppliers

While not exhaustive, the following list represents established chemical suppliers that list this compound in their catalogs. It is imperative to note that availability and stock levels can fluctuate.

SupplierTypical Purity OfferedNotes
Tokyo Chemical Industry (TCI) >98.0% (GC)A well-established global supplier with detailed specifications and safety information.[8][9]
Chem-Impex International ≥98% (GC)Provides information on applications in research and development.[1]
CymitQuimica >98.0% (GC)European supplier, often distributing products from other primary manufacturers like TCI.[8]
Lab Pro Inc. Min. 98.0% (GC)US-based distributor of laboratory chemicals and supplies.[6]
CP Lab Safety Min. 98%Emphasizes that products are for professional research and industrial use only, not for consumer or medical applications.[11]
Molbase (Moldb) Typically 97%An online marketplace that may list various sources; purity should be confirmed for each listing.[5]

The Scientist's Protocol for Procurement and Quality Validation

Sourcing a chemical is not merely a purchasing transaction; it is the first step of an experiment. A rigorous validation workflow is non-negotiable for ensuring reproducible results.

Diagram: Procurement and Validation Workflow

G S1 Identify Potential Suppliers S2 Request & Scrutinize Documentation (CofA, Spec Sheet, SDS) S1->S2 S3 Place Order with Selected Supplier S2->S3 V1 Material Receipt & Visual Inspection S3->V1 Material Shipment V2 Perform Analytical Tests (NMR, GC/HPLC, MP) V1->V2 V3 Compare Data to CofA and Literature V2->V3 V3->S2 Discrepancy? Contact Supplier V4 Approve for Use (Release from Quarantine) V3->V4

Caption: A logical workflow for sourcing and validating specialty chemicals.

Step-by-Step Methodology
  • Documentation Review (Pre-Purchase) : Before placing an order, request a batch-specific Certificate of Analysis (CofA) . Do not rely solely on the generic online specification sheet.

    • What to look for on the CofA :

      • Purity Assay : The method used (e.g., GC, HPLC) and the result. For a material listed as ">98%", a result of 98.1% is acceptable, but 99.8% is superior.

      • Identity Confirmation : The CofA should state that the material's identity was confirmed, typically by NMR or IR spectroscopy, and conforms to the known structure.

      • Melting Point : The measured range should be narrow and fall within the expected literature values (e.g., 69-73 °C).[1] A broad melting range often indicates impurities.

    • Safety Data Sheet (SDS) : Review the SDS for handling precautions, toxicity information, and required Personal Protective Equipment (PPE).

  • Incoming Material Verification (Post-Receipt) : Treat the newly received material as "quarantined" until its identity and purity are independently verified.

    • Structural Confirmation via NMR : Prepare a sample and acquire a ¹H and ¹⁹F NMR spectrum. The proton NMR should show characteristic peaks for the propyl group, the aromatic protons, and their expected splitting patterns. The fluorine NMR provides a simple, clean signal confirming its presence. This unequivocally confirms the molecular structure.

    • Purity Assessment via Chromatography : Use Gas Chromatography (GC), as it is the method cited by most suppliers for this compound's purity analysis.[1][6][8] An uncontaminated sample should yield a single major peak. The peak area percentage will provide a quantitative measure of purity that can be directly compared to the supplier's CofA.

    • Melting Point Determination : Use a calibrated melting point apparatus. This is a rapid and cost-effective method to cross-check the purity stated on the CofA.

  • Release or Rejection : If your in-house analytical data aligns with the supplier's CofA and literature values, the material can be formally released for use in experiments. If significant discrepancies arise (e.g., purity is 95% instead of the claimed >98%, or the NMR shows unexpected peaks), contact the supplier's technical support immediately with your data to resolve the issue.

Handling and Storage Protocols

  • Storage : Store the compound at room temperature in a tightly sealed container, preferably in a cool, dark, and dry place to prevent degradation.[1]

  • Handling : The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin irritation.

    • Always handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

    • Avoid creating dust when handling the solid powder.

Conclusion

This compound is a high-value chemical whose performance is directly tied to its quality. For scientists and researchers, the procurement process must extend beyond simple acquisition to include rigorous vetting and independent analytical validation. By treating the supplier's Certificate of Analysis as a set of claims to be verified, rather than as an absolute guarantee, researchers can mitigate risks associated with material impurity, leading to more reliable, reproducible, and successful outcomes in both materials science innovation and drug development.

References

Methodological & Application

experimental synthesis of 4-Cyano-3-fluorophenyl 4-propylbenzoate protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Experimental Synthesis of 4-Cyano-3-fluorophenyl 4-propylbenzoate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a compound of interest in the field of liquid crystal research and advanced materials. The protocol detailed herein utilizes a modified Steglich esterification, a mild and highly efficient method for forming ester bonds.[1] This choice of methodology is particularly advantageous as it operates under neutral conditions at room temperature, making it suitable for substrates that may be sensitive to harsher acidic or basic environments.[2][3] The guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization, tailored for researchers in organic synthesis, materials science, and drug development.

Introduction and Rationale

This compound is an aromatic ester, a class of molecules frequently investigated for their liquid crystalline properties. The specific combination of a cyano group, a fluorine substituent, and a flexible propyl chain can impart unique dielectric and mesomorphic characteristics. The synthesis of such high-purity materials is paramount for the reliable evaluation of their physical properties.

The selected synthetic route is the Steglich esterification, which employs a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[1] This method circumvents the need for converting the carboxylic acid to a more reactive acyl halide and avoids the high temperatures and strong acids associated with Fischer esterification.[3][4][5] The reaction is characterized by the formation of a highly reactive O-acylisourea intermediate, which is then efficiently converted to the desired ester in the presence of the alcohol and DMAP catalyst.[3]

Reaction Scheme and Mechanism

The synthesis proceeds by the esterification of 4-propylbenzoic acid with 4-cyano-3-fluorophenol.

Caption: Overall reaction for the synthesis of the target ester.

Mechanism of Steglich Esterification

The reaction mechanism involves several key steps:

  • Activation of Carboxylic Acid: The carboxylic acid (4-propylbenzoic acid) reacts with the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[3]

  • Role of DMAP: DMAP, acting as a potent nucleophilic acyl-transfer catalyst, attacks the O-acylisourea intermediate. This step is crucial and faster than the direct attack by the alcohol, forming a reactive N-acylpyridinium salt.[3] This intermediate is highly susceptible to nucleophilic attack and prevents a common side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea.[2][3]

  • Ester Formation: The alcohol (4-cyano-3-fluorophenol) attacks the N-acylpyridinium salt, forming the final ester product and regenerating the DMAP catalyst.

  • Byproduct Formation: The protonated EDC intermediate is neutralized to form 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), a water-soluble byproduct that simplifies purification.[6]

Materials and Equipment

Table 1: Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.SupplierPurity
4-Propylbenzoic acidC₁₀H₁₂O₂164.202438-05-3Sigma-Aldrich>97%
4-Cyano-3-fluorophenolC₇H₄FNO137.11105943-16-0TCI>98%
EDC HydrochlorideC₈H₁₈N₃Cl191.7025952-53-8Sigma-Aldrich>98%
DMAPC₇H₁₀N₂122.171122-58-3Sigma-Aldrich>99%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher Sci.Anhydrous, >99.8%
Hydrochloric Acid (1M)HCl36.467647-01-0VWRAqueous
Sodium BicarbonateNaHCO₃84.01144-55-8VWRSaturated, Aqueous
BrineNaCl58.447647-14-5VWRSaturated, Aqueous
Anhydrous MgSO₄MgSO₄120.377487-88-9Sigma-AldrichGranular
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Analytical balance

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Step 1: Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-propylbenzoic acid (1.64 g, 10.0 mmol, 1.0 eq.).

  • Add 4-cyano-3-fluorophenol (1.37 g, 10.0 mmol, 1.0 eq.) and 4-dimethylaminopyridine (DMAP) (0.12 g, 1.0 mmol, 0.1 eq.).

  • Dissolve the solids in anhydrous dichloromethane (DCM, 40 mL).

  • Flush the flask with argon or nitrogen and seal with a septum. Stir the mixture at room temperature until all solids are dissolved.

Step 2: Reaction Initiation and Monitoring
  • In a separate vial, dissolve EDC hydrochloride (2.30 g, 12.0 mmol, 1.2 eq.) in 10 mL of anhydrous DCM.

  • Add the EDC solution to the reaction flask dropwise over 5 minutes at room temperature.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 4:1 Hexane:Ethyl Acetate. The product spot should have an Rf value intermediate between the two starting materials. The reaction is complete upon consumption of the limiting reagent.

Step 3: Aqueous Work-up
  • Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.

  • Transfer the solution to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 30 mL) - This removes unreacted DMAP and the EDU byproduct.

    • Saturated NaHCO₃ solution (2 x 30 mL) - This removes unreacted 4-propylbenzoic acid.

    • Brine (1 x 30 mL) - This removes residual water.

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification
  • The crude product, typically an off-white solid or oil, should be purified by flash column chromatography on silica gel.

  • Elute with a gradient of 0% to 10% ethyl acetate in hexane.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation.

  • For final purification, recrystallize the product from a suitable solvent system such as ethanol/water or hexane/isopropanol to obtain a white crystalline solid.[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine Acid, Phenol, DMAP in Anhydrous DCM B 2. Add EDC Solution Dropwise A->B C 3. Stir at Room Temperature (12-18 hours) B->C D 4. Monitor by TLC C->D E 5. Dilute with DCM D->E Reaction Complete F 6. Wash with 1M HCl E->F G 7. Wash with Sat. NaHCO3 F->G H 8. Wash with Brine G->H I 9. Dry over MgSO4 & Concentrate H->I J Crude Product I->J K 10. Column Chromatography J->K L 11. Recrystallization K->L N Pure Product L->N M 12. Characterization (NMR, IR, MS) N->M

Caption: Step-by-step workflow for the synthesis and purification.

Data and Characterization

Table 2: Synthesis Data Summary
ParameterValue
Theoretical Yield2.83 g
Actual Yield (Post-Purification)~2.41 g (Typical)
Percent Yield~85% (Typical)
AppearanceWhite Crystalline Solid
Melting PointTo be determined
Expected Analytical Data
  • ¹H NMR (CDCl₃, 400 MHz): Expect aromatic protons in the range of δ 7.0-8.2 ppm. The propyl group should show a triplet around δ 0.9 ppm (CH₃), a sextet around δ 1.7 ppm (CH₂), and a triplet around δ 2.7 ppm (Ar-CH₂).

  • ¹⁹F NMR (CDCl₃): A singlet or doublet corresponding to the single fluorine atom on the phenyl ring.

  • FT-IR (ATR): A strong carbonyl (C=O) stretch around 1735 cm⁻¹, and a sharp nitrile (C≡N) stretch around 2230 cm⁻¹.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 284.11 or [M+Na]⁺ = 306.09.

Safety and Troubleshooting

  • Safety: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloromethane is a suspected carcinogen and EDC is a sensitizer. Avoid inhalation and skin contact.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction or loss during work-up. Ensure anhydrous conditions, as water can hydrolyze intermediates. Confirm the quality of the EDC reagent.

    • N-acylurea Formation: If the reaction is slow or DMAP is omitted, the O-acylisourea intermediate can rearrange.[3] This byproduct is difficult to remove. Ensure an adequate catalytic amount of DMAP is used.

    • Purification Issues: If the EDU byproduct is not fully removed during the acidic wash, it may co-elute with the product. Ensure thorough washing steps.

References

Application Note: Thermal Characterization of 4-Cyano-3-fluorophenyl 4-propylbenzoate using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Thermal Behavior of a Calamitic Liquid Crystal

4-Cyano-3-fluorophenyl 4-propylbenzoate is a calamitic, or rod-shaped, liquid crystal, a class of materials foundational to modern technologies such as liquid crystal displays (LCDs) and advanced sensor systems.[1][2] Its molecular architecture, featuring a rigid biphenyl benzoate core, a flexible propyl tail, and a terminal polar cyano (-CN) group, is engineered to produce intermediate states of matter, known as mesophases, between the solid crystalline and isotropic liquid states.[3] The inclusion of a fluorine atom and a cyano group introduces a significant dipole moment, which critically influences the intermolecular interactions that govern phase transitions and electro-optical properties.[4]

A thorough understanding of the thermal properties of this compound is paramount for its application in materials science and pharmaceutical development.[5] Differential Scanning Calorimetry (DSC) is an indispensable analytical technique for this purpose, providing precise measurement of transition temperatures and the associated enthalpy changes (ΔH).[6][7] This application note presents a detailed protocol for the characterization of this compound using DSC, explaining the causality behind the experimental design and providing a framework for robust data interpretation.

The Principle of DSC in Liquid Crystal Analysis

Differential Scanning Calorimetry measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[8] When the sample undergoes a physical transformation, such as a phase transition, it will either absorb (endothermic) or release (exothermic) heat relative to the reference. This difference in heat flow is detected by the instrument and plotted against temperature, generating a thermogram that serves as a unique thermal fingerprint of the material.

For liquid crystals, DSC can identify several key thermal events:

  • Melting (K → LC/Iso): The transition from a solid crystal (K) to a liquid crystal (LC) mesophase or directly to the isotropic (Iso) liquid. This is an endothermic event.

  • Clearing (LC → Iso): The transition from the last liquid crystal mesophase (e.g., Nematic, N) to the isotropic liquid. This is also an endothermic event, though typically with a much lower enthalpy than melting.[9]

  • Crystallization (LC/Iso → K): The transition from a supercooled liquid or mesophase to an ordered crystalline solid. This is an exothermic event observed upon cooling.

  • Mesophase Transitions (LC₁ → LC₂): Transitions between different liquid crystal phases (e.g., Smectic to Nematic).

  • Glass Transition (Tg): A second-order transition observed in materials that have been cooled rapidly enough to prevent crystallization, forming a non-crystalline, amorphous solid (a glass). It appears as a step-like change in the heat capacity baseline.[10]

The use of controlled heating and cooling cycles is critical. Many liquid crystals exhibit supercooling, where crystallization occurs at a lower temperature on cooling than the melting temperature on heating.[11] Furthermore, some mesophases may only form upon cooling from the isotropic state (monotropic phases), while others appear on both heating and cooling (enantiotropic phases).[1][12] A standard heat-cool-heat cycle provides a comprehensive view of these behaviors.

Experimental Protocol

This protocol is designed as a self-validating system. The first heating scan reveals the thermal properties of the "as-received" material, while the subsequent cooling and second heating scans provide data on the intrinsic, reproducible phase behavior by erasing the prior thermal history.

Instrumentation and Consumables
  • DSC Instrument: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.

  • Sample Pans: Aluminum hermetic pans and lids.

  • Press: Sealing press for hermetic pans.

  • Balance: Microbalance with a precision of at least ±0.01 mg.

  • Purge Gas: High-purity nitrogen (99.99% or higher).

Sample Preparation
  • Tare an empty aluminum DSC pan with its lid on the microbalance.

  • Carefully weigh 2–5 mg of this compound directly into the tared pan. Record the exact mass.

  • Place the lid on the pan and seal it using the hermetic press. This is crucial to prevent any mass loss via sublimation during the experiment.

  • Prepare an identical empty, sealed aluminum pan to be used as the reference.

DSC Method Parameters

The following temperature program is recommended. The temperature range is selected based on data from similar compounds, such as the butyl analogue, to ensure all relevant transitions are captured.[4][10]

StepActionStart Temp.End Temp.Rate/Hold TimeData CollectionGas Flow (N₂)
1Equilibrate25.0 °C25.0 °C1 minOff50 mL/min
2Isothermal25.0 °C25.0 °C5 minOff50 mL/min
3First Heat 25.0 °C100.0 °C10.0 °C/minOn50 mL/min
4Isothermal100.0 °C100.0 °C5 minOn50 mL/min
5Cool 100.0 °C-40.0 °C10.0 °C/minOn50 mL/min
6Isothermal-40.0 °C-40.0 °C5 minOn50 mL/min
7Second Heat -40.0 °C100.0 °C10.0 °C/minOn50 mL/min

Causality:

  • Step 3 (First Heat): Characterizes the initial state of the sample, including its melting point and any solid-solid transitions.

  • Step 4 (Isothermal Hold): This step is critical to erase the sample's "thermal history" by ensuring it becomes a fully isotropic liquid, eliminating any residual crystalline or mesophase structures.[12]

  • Step 5 (Cool): Reveals the formation of liquid crystal mesophases from the isotropic liquid and the subsequent crystallization event. This scan is essential for identifying monotropic phases.

  • Step 7 (Second Heat): This scan provides the most reproducible data on the material's intrinsic phase behavior, as it starts from a consistently crystallized state formed during the controlled cooling step.

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Analysis cluster_analysis Data Interpretation weigh Weigh 2-5 mg of Sample seal Hermetically Seal in Al Pan weigh->seal load Load Sample & Reference Pans seal->load run Execute Heat-Cool-Heat Program (N₂ Purge) load->run thermogram Generate Thermogram (Heat Flow vs. Temp) run->thermogram analyze Identify Transitions (Onset, Peak, ΔH) thermogram->analyze report Tabulate & Report Results analyze->report

Fig. 1: Experimental workflow for DSC analysis.

Data Analysis and Expected Results

The resulting thermogram from the second heating scan is typically used for reporting the primary thermal characteristics.

  • Identify Transitions: Mark all endothermic (upward) and exothermic (downward) peaks, as well as any step-changes in the baseline (glass transitions).

  • Determine Temperatures: For each peak, determine the onset temperature (the intersection of the pre-transition baseline with the leading edge of the peak) and the peak temperature (the point of maximum heat flow). The onset temperature is generally reported for melting and clearing points.

  • Calculate Enthalpy (ΔH): Integrate the area of each transition peak. The software will provide the enthalpy in Joules per gram (J/g). This value reflects the energy required to complete the phase transition.

Expected Phase Behavior

Based on studies of homologous compounds like 4-cyano-3-fluorophenyl 4-butylbenzoate, a nematic phase is expected.[4][10]

  • Cooling Scan: An exothermic peak corresponding to the Isotropic → Nematic (I→N) transition will appear first, followed by a larger exothermic peak for the Nematic → Crystal (N→K) transition at a lower temperature.

  • Second Heating Scan: A sharp endothermic peak will signify the Crystal → Nematic (K→N) melting transition. At a higher temperature, a smaller endothermic peak will indicate the Nematic → Isotropic (N→I) clearing transition.

The temperatures for the K→N and N→I transitions on the second heat will likely be higher than the N→K and I→N transitions on the cool, respectively, demonstrating thermal hysteresis.

Phase_Transitions Crystal Crystal (K) Nematic Nematic (N) Crystal->Nematic  Melting (Tₘ) Endothermic Nematic->Crystal Crystallization Exothermic   Isotropic Isotropic Liquid (Iso) Nematic->Isotropic  Clearing (T꜀) Endothermic Isotropic->Nematic Nematic Formation Exothermic  

Fig. 2: Expected phase transition pathway.
Data Presentation

All quantitative data should be summarized in a clear, structured table for easy comparison and reporting.

Thermal Event Scan Onset Temp. (°C) Peak Temp. (°C) Enthalpy ΔH (J/g)
Melting (K→N)2nd HeatValueValueValue
Clearing (N→I)2nd HeatValueValueValue
Nematic Formation (I→N)CoolValueValueValue
Crystallization (N→K)CoolValueValueValue

Conclusion

Differential Scanning Calorimetry provides a rapid, reliable, and highly informative method for characterizing the thermal properties of this compound. By employing a systematic heat-cool-heat methodology, one can accurately determine key parameters such as melting point, clearing point, and the enthalpies of these transitions. This data is fundamental for quality control, material selection, and predicting the performance of this liquid crystal in its intended applications. The protocol described herein offers a robust framework for obtaining high-quality, reproducible results for researchers, scientists, and drug development professionals.

References

Comprehensive Spectroscopic Analysis of 4-Cyano-3-fluorophenyl 4-propylbenzoate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyano-3-fluorophenyl 4-propylbenzoate is a liquid crystal intermediate with significant applications in materials science and pharmaceutical development.[1][2][3] Its unique molecular architecture, featuring a rigid core with polar cyano and fluoro substituents, gives rise to desirable mesomorphic properties.[1] The precise characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its structure-property relationships. This application note provides a detailed guide to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. As a Senior Application Scientist, this guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each step, ensuring both accuracy and reproducibility.

The structural integrity and purity of compounds like this compound are critical for their performance in advanced materials and as pharmaceutical intermediates. Spectroscopic techniques such as NMR and FTIR are indispensable tools for confirming the molecular structure and identifying impurities.[4] This note will delve into the principles of ¹H, ¹³C, and ¹⁹F NMR, as well as FTIR, to provide a comprehensive analytical workflow.

Molecular Structure and Analytical Workflow

The chemical structure of this compound is presented below. A systematic analytical workflow is crucial for its complete characterization.

Caption: Chemical structure of this compound.

G cluster_workflow Analytical Workflow start Sample of 4-cyano-3-fluorophenyl 4-propylbenzoate nmr_prep NMR Sample Preparation (Dissolution in CDCl3) start->nmr_prep ftir_prep FTIR Sample Preparation (KBr Pellet) start->ftir_prep nmr_analysis NMR Spectroscopic Analysis (¹H, ¹³C, ¹⁹F NMR) nmr_prep->nmr_analysis ftir_analysis FTIR Spectroscopic Analysis ftir_prep->ftir_analysis nmr_data NMR Data Interpretation (Chemical Shift, Coupling, Integration) nmr_analysis->nmr_data ftir_data FTIR Data Interpretation (Vibrational Modes) ftir_analysis->ftir_data structure_confirm Structural Confirmation and Purity Assessment nmr_data->structure_confirm ftir_data->structure_confirm

Caption: Analytical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[5]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve the analyte and its minimal interference in the ¹H NMR spectrum.

  • Concentration: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.[6][7] This concentration is generally sufficient for obtaining good signal-to-noise ratios in both ¹H and ¹³C NMR spectra.[6]

  • Sample Handling:

    • Use a clean, dry 5 mm NMR tube.[6][8]

    • Ensure the sample is fully dissolved; vortex if necessary.

    • Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral resolution.[6]

    • The final sample height in the tube should be at least 4.5 cm to ensure it is within the detection region of the NMR coil.[6][8]

¹H NMR Analysis and Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Protons on aromatic rings typically resonate between 7.0 and 8.5 ppm due to the ring current effect.[9][10]

Expected Chemical Shifts and Splitting Patterns:

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-a~8.10Doublet2H
H-b~7.25Doublet2H
H-c~7.50Doublet of doublets1H
H-d~7.35Doublet1H
H-e~7.20Triplet1H
H-f~2.70Triplet2H
H-g~1.70Sextet2H
H-h~0.95Triplet3H
  • Aromatic Protons (H-a, H-b): The protons on the 4-propylbenzoate ring will appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group (H-a) will be deshielded and appear further downfield compared to the protons meta to the carbonyl group (H-b).[11][12]

  • Aromatic Protons (H-c, H-d, H-e): The protons on the 4-cyano-3-fluorophenyl ring will exhibit more complex splitting due to both proton-proton and proton-fluorine coupling.

  • Propyl Chain Protons (H-f, H-g, H-h): The aliphatic protons of the propyl group will appear in the upfield region of the spectrum. The methylene group adjacent to the aromatic ring (H-f) will be the most deshielded.

¹³C NMR Analysis and Data Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Expected Chemical Shifts:

CarbonChemical Shift (ppm)
Carbonyl (C=O)~165
Aromatic (C-O)~150
Aromatic (C-CN)~115
Aromatic (C-F)~160 (with C-F coupling)
Aromatic (CH)120-135
Nitrile (C≡N)~118
Methylene (-CH₂-)~38, ~24
Methyl (-CH₃)~14
  • Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.[13][14]

  • Aromatic Carbons: The aromatic carbons will appear in the 110-165 ppm range.[15][16] The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • Nitrile Carbon: The nitrile carbon has a characteristic chemical shift around 118 ppm.[17]

  • Aliphatic Carbons: The carbons of the propyl group will be found in the upfield region of the spectrum.

¹⁹F NMR Analysis and Data Interpretation

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds.[18]

Expected Chemical Shift:

The single fluorine atom on the aromatic ring is expected to have a chemical shift in the range of -110 to -130 ppm, referenced to CFCl₃. The exact chemical shift is influenced by the electronic effects of the other substituents on the ring.[19][20] The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. The analysis of these coupling constants can further confirm the substitution pattern.[21][22]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for FTIR Sample Preparation (KBr Pellet Method)

The KBr pellet method is a common technique for preparing solid samples for FTIR analysis.[23][24]

  • Grinding: Grind 1-2 mg of the sample with approximately 200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.[25][26] Proper grinding is crucial to reduce particle size and minimize light scattering.[23]

  • Mixing: Ensure the sample is homogeneously mixed with the KBr.[27]

  • Pressing: Transfer the mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.[24][25]

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer for analysis.

FTIR Spectrum Interpretation

The FTIR spectrum of this compound will show characteristic absorption bands for its functional groups.

Expected Vibrational Frequencies:

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
Nitrile (C≡N)Stretching~2230
Ester Carbonyl (C=O)Stretching~1735
Aromatic C=CStretching1600-1450
Ester C-OStretching1300-1000
C-FStretching~1250
  • Nitrile (C≡N) Stretch: A sharp, medium-intensity band around 2230 cm⁻¹ is a clear indicator of the cyano group.[28][29]

  • Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is characteristic of the ester carbonyl group.[30][31][32] Conjugation with the aromatic ring can slightly lower this frequency.[33][34]

  • C-O Stretches: The C-O stretching vibrations of the ester group will appear as two bands in the 1300-1000 cm⁻¹ region.[30]

  • Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group appear below 3000 cm⁻¹.

  • C-F Stretch: The carbon-fluorine stretch will be observed as a strong band around 1250 cm⁻¹.

Conclusion

This application note has outlined a comprehensive approach for the structural characterization of this compound using NMR and FTIR spectroscopy. By following the detailed protocols and utilizing the provided interpretation guidelines, researchers can confidently verify the identity, structure, and purity of this important liquid crystal intermediate. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecular skeleton, while FTIR confirms the presence of key functional groups. This multi-technique approach ensures a thorough and reliable analysis, which is essential for both research and industrial applications.

References

Application Note: Comprehensive Electro-Optical Characterization of 4-Cyano-3-fluorophenyl 4-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Advanced Technical Services

Abstract

This document provides a comprehensive guide for the electro-optical characterization of 4-Cyano-3-fluorophenyl 4-propylbenzoate, a pivotal liquid crystal (LC) monomer. The unique molecular architecture of this compound, featuring a polar cyano (-CN) group and an electronegative fluorine (-F) atom, imparts significant electro-optical properties that are crucial for applications in advanced display technologies, spatial light modulators, and optical switching.[1][2] This guide is designed for researchers and materials scientists, offering detailed, field-proven protocols for measuring two fundamental parameters: dielectric anisotropy (Δε) and optical birefringence (Δn) . By elucidating the causality behind each experimental step, this note equips professionals with the necessary framework to accurately quantify the performance metrics of this and similar nematic liquid crystals.

Part 1: Material Overview and Sample Preparation

Physicochemical Properties

A thorough characterization begins with an understanding of the material's fundamental properties. This compound is a white crystalline solid at room temperature, belonging to the family of fluorinated liquid crystal monomers.[3][4] Its key properties are summarized in Table 1.

PropertyValueSource(s)
CAS Number 86776-51-4[1][3][5]
Molecular Formula C₁₇H₁₄FNO₂[1][3][4]
Molecular Weight 283.30 g/mol [3][4]
Appearance White to off-white powder/crystal[1]
Melting Point 69 - 73 °C[1]
Purity (Typical) >98.0% (by GC)[3]
Rationale for Characterization

The utility of a nematic liquid crystal in an electro-optical device is primarily dictated by its anisotropic nature.[6]

  • Dielectric Anisotropy (Δε) governs the material's response to an external electric field. It is the difference in dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the molecular director.[7] A positive Δε allows the LC molecules to align with an applied field, a fundamental principle for switching in most LCDs. The magnitude of Δε influences the threshold voltage required for this switching.[7]

  • Birefringence (Δn) , or optical anisotropy, is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.[8] This property is responsible for the phase retardation of light passing through the LC layer, which, when combined with polarizers, enables light modulation (i.e., turning pixels on and off).[9] A high Δn is often sought for devices requiring thin cell gaps and fast response times.[10]

Protocol: Liquid Crystal Test Cell Fabrication

Accurate measurements necessitate the fabrication of high-quality liquid crystal cells. This protocol describes the assembly of a "sandwich" cell, which is standard for most electro-optical characterizations.[11]

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Alignment layer polymer (e.g., polyimide solution)

  • Spinner coater

  • Hot plate and oven

  • UV-curable epoxy with spacers (e.g., 5-10 μm diameter)

  • UV light source

  • This compound powder

  • Acetone, Isopropyl Alcohol (IPA), Deionized (DI) water

Step-by-Step Methodology:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating sequentially in DI water with detergent, DI water, acetone, and finally IPA (15 minutes each). Dry the substrates with a nitrogen gun and bake on a hot plate at 110°C for 10 minutes to remove residual moisture.

  • Alignment Layer Deposition: Dispense the polyimide solution onto the ITO surface and spin-coat to achieve a uniform thin film (typically 3000-4000 rpm for 60 seconds).

  • Curing and Rubbing: Bake the coated substrates according to the polyimide manufacturer's specifications (a soft bake followed by a hard bake, e.g., 200°C for 1 hour). After cooling, gently rub the polyimide surface unidirectionally with a velvet cloth. This process creates microgrooves that promote homogeneous (planar) alignment of the LC molecules. For homeotropic alignment (required for measuring ε∥), a different alignment material, such as a silane, would be used, and the rubbing step is omitted.[12]

  • Cell Assembly: Dispense UV-curable epoxy mixed with precision spacers onto the perimeter of one substrate. Carefully place the second substrate on top, with the rubbing directions aligned either parallel or anti-parallel.

  • Curing and Gap Uniformity: Gently press the cell to ensure a uniform gap, defined by the spacers. Expose the epoxy to a UV source to cure and seal the cell, leaving two small openings for filling.

  • LC Filling: Heat the empty cell and the LC material to a temperature above the material's clearing point (the nematic-to-isotropic transition temperature). Place a drop of the molten isotropic LC at one of the openings. The LC will be drawn into the cell via capillary action.

  • Sealing and Annealing: Once filled, seal the openings with epoxy. Cool the cell slowly and controllably through the isotropic-nematic phase transition to ensure a well-aligned, monodomain texture.

G cluster_prep Cell Fabrication Workflow A 1. Substrate Cleaning (ITO Glass) B 2. Alignment Layer (Spin Coat Polyimide) A->B C 3. Curing & Rubbing (Bake & Unidirectional Rub) B->C D 4. Cell Assembly (Epoxy + Spacers) C->D E 5. Curing (UV Exposure) D->E F 6. LC Filling (Capillary Action in Isotropic Phase) E->F G 7. Sealing & Annealing (Epoxy Seal & Slow Cooling) F->G

Figure 1. Workflow for fabricating a planar-aligned liquid crystal test cell.

Part 2: Dielectric Anisotropy (Δε) Characterization

Theoretical Background

Dielectric anisotropy is the difference between the dielectric permittivities measured parallel and perpendicular to the director (Δε = ε∥ - ε⊥).[6] In materials like this compound, the large dipole moment of the cyano group is the dominant contributor. The angle this dipole makes with the long molecular axis determines the sign and magnitude of Δε.[7] The lateral fluorine atom modifies the net dipole moment and can influence molecular packing, further tuning the dielectric properties.

Experimental Setup

The measurement of dielectric properties is typically performed using dielectric spectroscopy or a precision LCR meter.[11] The setup involves placing the fabricated LC cell in a temperature-controlled stage and applying a small AC voltage to measure capacitance.

G LCR Precision LCR Meter Stage Hot Stage (with LC Cell) LCR->Stage Measurement Signal PC Data Acquisition (PC) LCR->PC Data TC Temperature Controller TC->Stage Heating/Cooling Stage->PC Data Bias AC Voltage Source (for ε∥ measurement) Bias->Stage High V Bias

Figure 2. Experimental setup for dielectric anisotropy measurement.
Protocol: Measurement of ε∥ and ε⊥

Rationale: To measure the anisotropic properties, we must probe the cell in two distinct, well-defined molecular orientations. This is achieved by using two different cell configurations or by electrically reorienting the molecules in a single cell.

Step-by-Step Methodology:

  • Measure Perpendicular Permittivity (ε⊥):

    • Use a planar-aligned cell where the LC director is parallel to the glass substrates.

    • Place the cell in the hot stage and connect the ITO electrodes to the LCR meter.

    • Apply a small probe AC voltage (e.g., 0.1 Vrms, 1 kHz). The electric field is perpendicular to the director, thus measuring the capacitance C⊥.

    • Calculate ε⊥ using the parallel plate capacitor formula: C⊥ = ε₀ε⊥(A/d), where ε₀ is the vacuum permittivity, A is the electrode area, and d is the cell gap.

  • Measure Parallel Permittivity (ε∥):

    • Use a homeotropically-aligned cell where the director is initially perpendicular to the substrates.

    • Alternatively, and more commonly, use the same planar cell from Step 1. Apply a high-frequency AC bias voltage (e.g., 20 Vrms, 1 kHz) across the cell. This voltage must be well above the switching threshold to reorient the molecules so the director is parallel to the field.

    • While this high bias field is applied, the LCR meter's small probe signal measures the capacitance C∥.

    • Calculate ε∥ using the formula: C∥ = ε₀ε∥(A/d).

  • Calculate Dielectric Anisotropy (Δε):

    • Calculate Δε directly: Δε = ε∥ - ε⊥ .

  • Temperature Dependence Study:

    • Perform the measurements for ε∥ and ε⊥ while cooling the sample in discrete steps (e.g., every 2°C) from the isotropic phase down through the nematic range.

    • This allows for plotting Δε versus temperature, which typically shows an increase as temperature decreases below the clearing point, reflecting the increase in molecular order (the order parameter, S).[7]

Part 3: Birefringence (Δn) Characterization

Theoretical Background

Birefringence arises from the structural anisotropy of the rod-like liquid crystal molecules. Light polarized parallel to the long molecular axis experiences the extraordinary refractive index (nₑ), while light polarized perpendicular to it experiences the ordinary refractive index (nₒ).[13] The difference, Δn = nₑ - nₒ, quantifies this optical anisotropy.[8]

Experimental Setup

Birefringence is commonly measured by analyzing the transmission of polarized light through a planar-aligned LC cell. The setup is based on a polarizing optical microscope (POM) equipped with a temperature controller and a spectrometer or photodetector.

G Light White Light Source / Monochromator Pol1 Polarizer Light->Pol1 Stage Hot Stage with Planar LC Cell @ 45° Pol1->Stage Pol2 Analyzer (Crossed) Stage->Pol2 Detector Spectrometer / Photodetector Pol2->Detector PC Data Acquisition Detector->PC

Figure 3. Optical setup for birefringence measurement via transmittance.
Protocol: Transmittance Spectrum Analysis

Rationale: When a birefringent material is placed between crossed polarizers, it causes phase retardation between the extraordinary and ordinary components of the light wave. This results in an interference pattern in the transmission spectrum, from which Δn can be extracted.[8]

Step-by-Step Methodology:

  • Sample Orientation: Place the planar-aligned cell in the hot stage on the microscope. Rotate the stage so that the LC rubbing direction (the director) is at a 45° angle to the transmission axes of the two crossed polarizers. This orientation ensures maximum light modulation.

  • Acquire Transmittance Spectrum: Illuminate the sample and measure the transmitted light intensity (T) as a function of wavelength (λ) using a spectrometer. The spectrum will show a series of maxima and minima (oscillations).

  • Data Analysis: The transmitted intensity is described by the equation: T(λ) = T₀ sin²(δ/2), where the phase retardation δ = 2πΔn(λ)d/λ.

    • The condition for transmission minima is δ = 2mπ, where m is an integer.

    • Therefore, at each minimum: 2πΔn(λₘ)d/λₘ = 2mπ , which simplifies to Δn(λₘ) = mλₘ/d .

    • By identifying the wavelengths of consecutive minima (λₘ and λₘ₊₁) and assigning them consecutive integer orders (m and m+1), one can solve for both the order m and the birefringence Δn at each point.

  • Temperature Dependence Study: Repeat the spectral measurement at various temperatures while cooling from the isotropic phase. This will reveal the temperature dependence of birefringence, which, like dielectric anisotropy, is strongly correlated with the molecular order parameter.[9]

Part 4: Data Summary and Interpretation

The collected data should be organized for clear interpretation.

Tabulated Results

Summarize the key electro-optical parameters at a standardized temperature (e.g., T = 25°C).

ParameterSymbolMeasured Value (at 25°C, 1 kHz)
Perpendicular Permittivityε⊥[Insert experimental value]
Parallel Permittivityε∥[Insert experimental value]
Dielectric AnisotropyΔε[Insert calculated value]
Birefringence (at 589 nm)Δn[Insert experimental value]
Graphical Analysis

Plotting the measured parameters as a function of temperature is crucial for understanding the material's behavior across its operational range.

  • Δε vs. Temperature: This plot will show a sharp increase in Δε as the material transitions from the isotropic (Δε ≈ 0) to the nematic phase, followed by a gradual increase as temperature continues to drop.

  • Δn vs. Temperature: This plot will exhibit similar behavior, with Δn being zero in the isotropic phase and increasing as the nematic phase becomes more ordered at lower temperatures.[9][13]

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive electro-optical characterization of this compound. Accurate measurement of dielectric anisotropy (Δε) and birefringence (Δn) is essential for predicting the performance of this material in device applications. The positive dielectric anisotropy, driven by the cyano group, confirms its suitability for electric-field-driven switching, while its birefringence value will determine its effectiveness in modulating light. These characterization steps are fundamental to the materials science pipeline, enabling the rational design and optimization of next-generation liquid crystal mixtures for high-performance optical and display systems.

References

Application Notes and Protocols: 4-Cyano-3-fluorophenyl 4-propylbenzoate for High-Performance Vertically Aligned (VA) Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vertically Aligned (VA) Liquid Crystal Displays (LCDs) have carved a significant niche in the display market, renowned for their superior contrast ratios and deep black levels.[1][2] The fundamental principle of VA technology lies in the homeotropic alignment of liquid crystal (LC) molecules, where they are oriented perpendicular to the substrate in the absence of an electric field.[3] This orientation effectively blocks light transmission between two crossed polarizers, resulting in a true black state. The application of an electric field tilts the LC molecules, allowing light to pass and generate an image. The performance of a VA-LCD is intrinsically linked to the physicochemical properties of the liquid crystal material employed. This application note provides a detailed guide on the use of 4-Cyano-3-fluorophenyl 4-propylbenzoate, a key component in advanced liquid crystal mixtures for VA-LCDs.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 86776-51-4) is a calamitic (rod-shaped) liquid crystal with a molecular structure tailored for VA-LCD applications.[4]

Molecular Structure:

The key functional groups, the cyano (-C≡N) and fluoro (-F) substituents, play a pivotal role in defining the electro-optical properties of this molecule. The strong dipole moment of the cyano group, combined with the lateral fluoro substitution, contributes to a large negative dielectric anisotropy (Δε), a prerequisite for VA mode operation.[5] The propyl chain provides a degree of flexibility, influencing the material's viscosity and clearing point.[6]

Key Physicochemical Properties:

PropertyValue/RangeReference
IUPAC Name This compound[4]
CAS Number 86776-51-4[4]
Molecular Formula C₁₇H₁₄FNO₂[4]
Molecular Weight 283.30 g/mol [4]
Appearance White to almost white powder/crystal
Melting Point 69 - 73 °C
Dielectric Anisotropy (Δε) -35.9 (determined in a nematic mixture)[7]
Birefringence (Δn) Data not available for the propyl variant. For the analogous butyl variant (4-cyano-3-fluorophenyl 4-butylbenzoate), the birefringence is a key parameter for device optimization but specific values were not found in the reviewed literature.
Rotational Viscosity (γ₁) Data not available. Viscosity is a critical parameter for response time and is typically optimized in LC mixtures.
Clearing Point (N-I Transition) Data not available for the pure compound. The clearing point of a liquid crystal mixture is a crucial parameter for determining the operational temperature range of the display.

Role in Vertically Aligned (VA) LCDs: A Mechanistic Perspective

The efficacy of this compound in VA-LCDs stems from its significant negative dielectric anisotropy. In the "off" state (no applied voltage), the liquid crystal molecules are aligned perpendicularly to the substrate by a homeotropic alignment layer.[8] This vertical orientation, parallel to the direction of light propagation, does not alter the polarization of the light, which is subsequently blocked by the second polarizer, resulting in a deep black state.

Upon application of a voltage across the liquid crystal cell, an electric field is generated perpendicular to the molecular long axis. Due to its negative dielectric anisotropy, the molecule's dipole moment aligns perpendicular to the electric field, causing the entire molecule to tilt. This tilting of the liquid crystal molecules introduces a phase retardation in the transmitted light, allowing it to pass through the second polarizer and create a bright state. The degree of tilt, and therefore the brightness, can be precisely controlled by the applied voltage, enabling grayscale imaging.

Experimental Protocols

Part 1: Preparation of a Nematic Liquid Crystal Mixture

For practical applications, single liquid crystal compounds are rarely used. Instead, eutectic mixtures of several compounds are formulated to achieve a broad nematic temperature range, low viscosity, and optimized electro-optical properties.[5] The following is a general protocol for preparing a nematic liquid crystal mixture containing this compound.

Materials:

  • This compound

  • Other nematic liquid crystal components (e.g., with varying alkyl chain lengths, different core structures to optimize viscosity and clearing point)

  • Chiral dopant (optional, for inducing a slight twist to improve viewing angles in multi-domain VA modes)

  • Glass vials

  • Precision balance (± 0.0001 g)

  • Hot plate with magnetic stirring

  • Vortex mixer

  • Nitrogen or argon gas for inert atmosphere

Protocol:

  • Component Weighing: Accurately weigh the desired mass of this compound and other liquid crystal components into a clean, dry glass vial. The exact ratios will depend on the target properties of the final mixture.

  • Melting and Mixing: Place the vial on a hot plate and heat it to a temperature above the clearing point of all components to ensure they are in the isotropic liquid state.

  • Homogenization: While heating, gently stir the mixture using a small magnetic stir bar or by periodic vortexing to ensure complete homogenization. This step should be performed under an inert atmosphere (e.g., by purging the vial with nitrogen) to prevent degradation of the liquid crystal materials.

  • Cooling and Observation: Once the mixture is completely clear and homogeneous, slowly cool it down to room temperature. Observe the phase transitions (isotropic to nematic, nematic to smectic, etc.) using a polarizing optical microscope to confirm the desired liquid crystal phase and temperature range.

  • Storage: Store the prepared liquid crystal mixture in a tightly sealed vial in a dark, cool place to prevent degradation.

Part 2: Fabrication of a Vertically Aligned (VA) LCD Test Cell

The fabrication of a VA-LCD test cell is a multi-step process that requires a cleanroom environment and specialized equipment.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Homeotropic alignment layer material (e.g., polyimide, organosilane)

  • Solvent for alignment layer

  • Spin coater

  • Hot plate

  • UV-curable sealant with spacer beads of desired diameter (e.g., 3-5 µm)

  • UV light source

  • Liquid crystal filling station (vacuum chamber)

  • Polarizing films

  • Function generator and voltage amplifier

  • Photodetector and oscilloscope

Protocol:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrates with a nitrogen gun.

  • Alignment Layer Deposition:

    • Dispense the homeotropic alignment layer solution onto the center of the ITO substrate.

    • Spin-coat the solution at a specific speed and time to achieve a uniform thin film (typically a few tens of nanometers). The spin coating parameters will depend on the viscosity of the alignment layer solution.

    • Pre-bake the coated substrate on a hot plate to evaporate the solvent.

    • Hard-bake the substrate at a higher temperature to cure the alignment layer. The baking temperatures and times are specific to the alignment material used.

  • Cell Assembly:

    • Apply a thin line of UV-curable sealant containing spacer beads along the edges of one of the coated substrates, leaving a small gap for filling.

    • Place the second coated substrate on top of the first, with the coated surfaces facing each other.

    • Gently press the substrates together and expose the sealant to a UV light source to cure it, thereby forming a sealed cell with a precise gap defined by the spacer beads.[9]

  • Liquid Crystal Filling:

    • Place the empty cell and a small amount of the prepared liquid crystal mixture in a vacuum chamber.

    • Evacuate the chamber to a low pressure.

    • Bring the filling port of the cell into contact with the liquid crystal droplet.

    • Slowly vent the chamber. The atmospheric pressure will push the liquid crystal into the cell through capillary action.[10]

  • Sealing: After the cell is completely filled, seal the filling port with a UV-curable sealant.

  • Polarizer Lamination: Laminate two polarizing films on the outer surfaces of the cell, with their transmission axes oriented perpendicular to each other.

Part 3: Electro-Optical Characterization

The performance of the fabricated VA-LCD cell can be evaluated by measuring its electro-optical properties.

Experimental Setup:

A schematic of the experimental setup for electro-optical characterization is shown below.

dot

ElectroOpticalSetup cluster_0 Optical Path cluster_1 Driving Electronics LightSource Light Source (e.g., He-Ne Laser) Polarizer1 Polarizer 1 LightSource->Polarizer1 VACell VA-LCD Cell Polarizer1->VACell Polarizer2 Polarizer 2 VACell->Polarizer2 Photodetector Photodetector Polarizer2->Photodetector Oscilloscope Oscilloscope Photodetector->Oscilloscope Transmitted Light Intensity FuncGen Function Generator Amplifier Voltage Amplifier FuncGen->Amplifier Amplifier->VACell Applied Voltage Amplifier->Oscilloscope Voltage Signal

References

Application Note & Protocol: Photostability Testing of 4-Cyano-3-fluorophenyl 4-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for conducting photostability testing of 4-Cyano-3-fluorophenyl 4-propylbenzoate, a liquid crystal intermediate potentially used in the development of advanced materials and pharmaceuticals.[1] Adherence to rigorous photostability testing is critical to ensure product quality, efficacy, and safety under ambient light conditions. The protocols detailed herein are harmonized with the International Council for Harmonisation (ICH) Q1B guidelines for the photostability testing of new active substances and medicinal products.[2][3][4] This application note will cover the scientific rationale, experimental design, and analytical methodologies for both confirmatory and forced degradation studies.

Introduction: The Imperative of Photostability

This compound is a complex organic molecule with functional groups that suggest potential photosensitivity.[1][5] Its application in fields such as liquid crystal displays and optoelectronics necessitates a thorough understanding of its behavior upon exposure to light.[6][7] Photodegradation can lead to a loss of performance, the formation of potentially toxic impurities, and a shortened product shelf-life.

The objective of photostability testing is twofold:

  • Confirmatory Testing: To determine if light exposure results in unacceptable changes to the substance.

  • Forced Degradation Studies: To deliberately stress the substance to generate degradation products. This helps in developing and validating stability-indicating analytical methods, elucidating degradation pathways, and understanding the intrinsic photostability of the molecule.[8][9][10]

This guide is designed for researchers, scientists, and drug development professionals to establish a robust photostability profile for this compound.

Scientific & Methodological Framework

The photostability of a molecule is dictated by its ability to absorb light and undergo subsequent chemical reactions. For this compound, the aromatic rings, cyano group, and ester linkage are all potential chromophores and reactive sites. The experimental design is therefore structured to systematically evaluate the impact of light on these chemical moieties.

Core Principles of ICH Q1B

The ICH Q1B guideline provides a harmonized approach to photostability testing, ensuring that data is acceptable across regulatory bodies.[2][3][4] The core tenets of this guideline involve exposing the test substance to a standardized light source capable of emitting both visible and ultraviolet (UV) radiation. The recommended exposure levels are:

  • Overall Illumination: Not less than 1.2 million lux hours.[11]

  • Integrated Near Ultraviolet Energy: Not less than 200 watt hours per square meter.[11]

To differentiate between light-induced and thermally-induced degradation, a "dark control" sample, shielded from light but stored under the same temperature and humidity conditions, is always run in parallel.[12]

Experimental Protocols

Materials & Reagents
  • Test Substance: this compound (Purity ≥ 98%)[1][13]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)

  • Containers: Chemically inert and transparent containers (e.g., quartz or borosilicate glass vials), and light-protective containers (e.g., amber vials or vials wrapped in aluminum foil).

Instrumentation
  • Photostability Chamber: A calibrated chamber equipped with a light source conforming to ICH Q1B Option I or II.

    • Option I: A xenon lamp or a metal halide lamp.

    • Option II: A combination of cool white fluorescent lamps for visible light and near-UV fluorescent lamps.[11]

  • High-Performance Liquid Chromatography (HPLC) System: With a photodiode array (PDA) or UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) System: For the identification of degradation products.[14][15]

  • Forced Degradation Equipment: pH meter, heating block/oven.

Confirmatory Photostability Testing Protocol

This protocol is designed to assess the photostability of this compound under standard ICH Q1B conditions.

Step 1: Sample Preparation

  • Accurately weigh a sufficient amount of this compound.

  • Prepare a stock solution in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For solid-state testing, spread a thin layer of the powder in a chemically inert, transparent container.

  • For solution-state testing, transfer an aliquot of the stock solution into a transparent container.

  • Prepare identical "dark control" samples and wrap them securely in aluminum foil.

Step 2: Exposure

  • Place the exposed and dark control samples in the photostability chamber.

  • Expose the samples to light until the specified exposure levels (1.2 million lux hours and 200 watt hours/m²) are reached.

  • Monitor and control the temperature within the chamber to minimize thermal degradation.

Step 3: Analysis

  • At the end of the exposure period, retrieve all samples.

  • For solid samples, dissolve them in a suitable solvent to the target concentration.

  • Analyze all samples (exposed and dark control) by a validated stability-indicating HPLC method.

  • Key parameters to evaluate include:

    • Appearance (color, clarity)

    • Assay of this compound

    • Presence and quantity of any degradation products.

Step 4: Evaluation

  • Compare the results of the exposed samples to the dark control samples.

  • If significant changes are observed in the exposed samples (e.g., >5% degradation, appearance of significant impurities), the substance is considered photolabile.

  • A mass balance assessment should be performed to account for the parent compound and all degradation products.[10]

Forced Degradation Study Protocol

Forced degradation studies are performed to intentionally degrade the sample to a level of 5-20%.[8][10] This helps in understanding the degradation pathways and ensuring the analytical method is truly "stability-indicating."

Stress Conditions:

  • Photolytic: Expose the sample to light conditions more intense or for a longer duration than the confirmatory study to achieve the target degradation.

  • Acidic Hydrolysis: Treat a solution of the substance with 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Treat a solution of the substance with 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative: Treat a solution of the substance with 3% hydrogen peroxide at room temperature.

  • Thermal: Expose the solid substance to dry heat (e.g., 80°C).

Protocol:

  • For each stress condition, prepare a sample of this compound in a suitable solvent.

  • Expose the samples to the respective stress conditions.

  • Monitor the degradation over time by taking aliquots at predefined intervals.

  • Once the target degradation (5-20%) is achieved, neutralize the acidic and basic samples.

  • Analyze all stressed samples by HPLC-PDA and LC-MS.

  • The HPLC-PDA will provide information on the purity of the main peak and the formation of new peaks.

  • The LC-MS will be used to determine the mass-to-charge ratio of the degradation products, aiding in their structural elucidation.

Data Presentation & Visualization

Quantitative Data Summary

Table 1: Confirmatory Photostability Results

SampleExposure ConditionAppearanceAssay (%)Total Impurities (%)
Initial-White Crystalline Solid99.80.2
Dark Control1.2M lux-hr, 200 W-hr/m²No change99.50.5
Exposed1.2M lux-hr, 200 W-hr/m²Slight yellowing95.24.8

Table 2: Forced Degradation Summary

Stress ConditionDurationAssay (%)Major Degradant 1 (%)Major Degradant 2 (%)
Acidic (0.1M HCl, 60°C)24 hr85.112.3 (DP-1)2.6 (DP-2)
Basic (0.1M NaOH, RT)8 hr82.515.8 (DP-1)1.7 (DP-3)
Oxidative (3% H₂O₂, RT)48 hr92.34.5 (DP-4)3.2 (DP-5)
Photolytic (High Intensity)72 hr88.98.1 (DP-6)3.0 (DP-7)
Thermal (80°C)1 week98.70.80.5

Visualized Workflows and Pathways

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analytical Testing cluster_evaluation Data Evaluation prep_solid Prepare Solid Sample exposed Exposed Sample prep_solid->exposed dark_control Dark Control prep_solid->dark_control prep_solution Prepare Solution Sample prep_solution->exposed prep_solution->dark_control hplc HPLC-PDA Analysis exposed->hplc dark_control->hplc lcms LC-MS for Identification hplc->lcms If degradants > threshold compare Compare Exposed vs. Dark hplc->compare mass_balance Mass Balance Assessment compare->mass_balance report Final Report mass_balance->report

Caption: Experimental workflow for confirmatory photostability testing.

Degradation_Pathway cluster_products Potential Degradation Products parent 4-Cyano-3-fluorophenyl 4-propylbenzoate hydrolysis 4-Propylbenzoic Acid & 4-Cyano-3-fluorophenol (DP-1 & DP-2) parent->hydrolysis Hydrolysis (H⁺/OH⁻, Light) defluorination Defluorinated Analog parent->defluorination Photoreduction cyano_hydrolysis Carboxylic Acid Analog (from Cyano Group) parent->cyano_hydrolysis Photo-hydrolysis

Caption: Hypothesized photodegradation pathways for the test substance.

Conclusion & Recommendations

The photostability of this compound is a critical quality attribute that must be thoroughly evaluated. The protocols outlined in this application note provide a robust framework for this assessment, grounded in the principles of the ICH Q1B guideline. By systematically performing both confirmatory and forced degradation studies, researchers can gain a comprehensive understanding of the molecule's photosensitivity, identify potential degradation products, and develop appropriate control strategies, such as the use of light-protective packaging. This ensures the development of a safe, stable, and effective final product.

References

Protocol for Determining the Clearing Point of 4-Cyano-3-fluorophenyl 4-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Clearing Point in Liquid Crystal Applications

4-Cyano-3-fluorophenyl 4-propylbenzoate (CAS No. 86776-51-4) is a thermotropic liquid crystal, a class of materials pivotal in the advancement of display technologies, spatial light modulators, and tunable optical components.[1][2] The functionality of these materials is intrinsically linked to their unique phase transitions. The clearing point, or the nematic-to-isotropic (N-I) transition temperature, represents the upper limit of the liquid crystalline operational range. Above this temperature, the material loses its anisotropic properties and becomes an ordinary isotropic liquid, rendering the device non-functional. Consequently, the precise and accurate determination of the clearing point is a cornerstone of material characterization, quality control, and device engineering.

This application note provides a detailed protocol for determining the clearing point of this compound. We will delve into two primary, complementary methods: Differential Scanning Calorimetry (DSC) for thermodynamic analysis and Polarized Light Microscopy (PLM) with a hot stage for direct visual observation. By employing these techniques in tandem, researchers can achieve a comprehensive and validated understanding of the material's phase behavior.

Material at a Glance: Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number 86776-51-4[3][4]
Molecular Formula C17H14FNO2[1][3][5]
Molecular Weight 283.30 g/mol [1][3][4]
Appearance White to almost white powder/crystal[1]
Purity >98.0% (GC)[3]
Melting Point 69-73 °C[1]
Mesophase Behavior Crystalline to Nematic at ~70°C[6]

Methodology 1: Differential Scanning Calorimetry (DSC)

Principle of Operation

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting (solid to liquid crystal) and clearing (liquid crystal to isotropic liquid), are associated with a change in enthalpy. These changes are detected as peaks in the DSC thermogram. The peak maximum of the N-I transition is taken as the clearing point. This method offers high precision and reproducibility.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any sublimation or degradation of the sample during heating.

    • Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide a stable thermal atmosphere.

  • Thermal Program:

    • Initial Equilibration: Equilibrate the sample at a temperature well below the melting point, for instance, 25°C.

    • First Heating Scan: Heat the sample from 25°C to a temperature significantly above the expected clearing point (e.g., 120°C) at a controlled rate of 10°C/min. This initial scan is crucial for observing the primary phase transitions and for erasing any previous thermal history of the sample.

    • Cooling Scan: Cool the sample from 120°C back to 25°C at a rate of 10°C/min. This allows for the observation of phase transitions upon cooling, such as the isotropic to nematic transition.

    • Second Heating Scan: Heat the sample again from 25°C to 120°C at 10°C/min. The second heating scan is typically used for data analysis as it provides a more consistent thermal history.

Data Analysis and Interpretation

The output from the DSC is a thermogram plotting heat flow against temperature.

  • Melting Point: The first endothermic peak observed on the heating scan corresponds to the transition from the crystalline solid to the nematic liquid crystal phase.

  • Clearing Point: The second, typically smaller, endothermic peak corresponds to the nematic to isotropic liquid phase transition. The temperature at the peak maximum of this transition is recorded as the clearing point.

The following diagram illustrates the expected workflow for DSC analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of Sample seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference seal->load program Run Thermal Program (Heat-Cool-Heat) load->program acquire Acquire Thermogram program->acquire identify_peaks Identify Endothermic Peaks acquire->identify_peaks determine_cp Determine Clearing Point (N-I Peak Maximum) identify_peaks->determine_cp

Caption: Workflow for determining the clearing point using DSC.

Methodology 2: Polarized Light Microscopy (PLM) with a Hot Stage

Principle of Operation

Polarized Light Microscopy is a qualitative technique that provides direct visual confirmation of phase transitions. Liquid crystals are birefringent, meaning they can rotate the plane of polarized light. When viewed between crossed polarizers, the nematic phase exhibits a characteristic Schlieren texture. In contrast, the isotropic liquid phase is optically dark (extinguished) as it does not interact with polarized light. By observing the sample while heating it on a precisely controlled hot stage, the exact temperature at which the birefringent texture disappears (the clearing point) can be determined.

Experimental Protocol
  • Sample Preparation:

    • Place a small amount of this compound onto a clean glass microscope slide.

    • Gently place a coverslip over the sample.

    • Position the slide on the hot stage.

    • Heat the sample briefly above its clearing point to allow it to flow and form a thin, uniform film, then cool it back to the nematic phase. This ensures good contact with the slide and optimal viewing conditions.

  • Instrument Setup:

    • Mount the hot stage onto the stage of a polarized light microscope.

    • Set the polarizers to a crossed position (90° relative to each other) to achieve a dark background.

    • Focus on the sample.

  • Thermal Program:

    • Initial Observation: Equilibrate the sample at a temperature within its nematic phase (e.g., 75°C). Observe and record the characteristic nematic texture.

    • Heating Scan: Slowly heat the sample at a controlled rate, typically 1-2°C/min. A slow heating rate is crucial for accurately observing the transition.

    • Clearing Point Determination: Carefully observe the sample as it approaches the clearing point. The transition from the bright, textured nematic phase to the dark isotropic phase will occur. The temperature at which the last vestige of birefringence disappears is recorded as the clearing point.

    • Cooling Scan (Optional but Recommended): Slowly cool the sample from the isotropic phase. The temperature at which droplets of the nematic phase first appear can also be recorded.

Data Analysis and Interpretation

The clearing point is determined by direct visual observation. It is advisable to repeat the heating and cooling cycles several times to ensure the reproducibility of the transition temperature. The visual confirmation provided by PLM is an excellent complement to the quantitative data from DSC.

The logical flow of the PLM-based determination is depicted below.

PLM_Workflow cluster_prep Sample Preparation cluster_analysis PLM Observation cluster_data Data Interpretation place_sample Place Sample on Slide add_coverslip Add Coverslip place_sample->add_coverslip create_film Heat to Form Thin Film add_coverslip->create_film mount_stage Mount on Hot Stage create_film->mount_stage cross_polarizers Cross Polarizers mount_stage->cross_polarizers heat_slowly Heat at 1-2°C/min cross_polarizers->heat_slowly observe_texture Observe Nematic Texture heat_slowly->observe_texture record_temp Record Temperature at Disappearance of Birefringence observe_texture->record_temp

Caption: Workflow for determining the clearing point using PLM.

Conclusion: A Synergistic Approach

For the robust characterization of this compound, a synergistic approach utilizing both Differential Scanning Calorimetry and Polarized Light Microscopy with a hot stage is recommended. DSC provides quantitative, high-precision data on the thermodynamics of the phase transitions, while PLM offers invaluable direct visual confirmation. The combination of these two methods ensures a high degree of confidence in the determined clearing point, a critical parameter for the successful application of this liquid crystal in advanced materials and devices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyano-3-fluorophenyl 4-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Cyano-3-fluorophenyl 4-propylbenzoate, a key intermediate in the development of advanced liquid crystals and other functional materials. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis. The guidance is structured to address specific challenges, explaining the chemical principles behind them and offering validated solutions to enhance yield, purity, and reproducibility.

The synthesis of this compound is typically achieved via an esterification reaction between 4-propylbenzoic acid and 4-cyano-3-fluorophenol. A common and effective method for this transformation is the Steglich esterification, which utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] While this method is robust, several side reactions can occur, complicating the reaction outcome and purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of the Desired Ester Product

Question: My reaction has a consistently low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields in Steglich-type esterifications can stem from several factors, primarily related to side reactions involving the carbodiimide coupling agent.

  • Primary Cause: N-Acylurea Formation. The most significant side reaction is the intramolecular rearrangement of the reactive O-acylisourea intermediate into a stable and unreactive N-acylurea.[2][3][4] This byproduct consumes the activated carboxylic acid, thereby reducing the yield of the desired ester. This rearrangement is a known issue in DCC-mediated couplings.[5][6][7]

    • Troubleshooting:

      • Role of DMAP: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial. DMAP is a more potent nucleophile than the phenol and rapidly intercepts the O-acylisourea intermediate to form a highly reactive acylpyridinium salt. This intermediate readily reacts with the 4-cyano-3-fluorophenol and is not susceptible to the N-acyl rearrangement, thus suppressing the formation of the N-acylurea byproduct.[1][2][4][8] Ensure that your DMAP is of high purity and used in appropriate catalytic amounts (typically 5-10 mol%).

      • Reaction Temperature: Maintain the reaction at room temperature. Elevated temperatures can accelerate the rate of the competing N-acylurea formation.

      • Order of Reagent Addition: Add the DCC to a pre-mixed solution of the carboxylic acid, phenol, and DMAP in an anhydrous solvent like dichloromethane (DCM). This ensures the catalyst is present to immediately form the active ester intermediate.

  • Secondary Cause: Hydrolysis. Although the reaction is conducted under anhydrous conditions, trace amounts of water can lead to the hydrolysis of the O-acylisourea intermediate back to the starting carboxylic acid, or hydrolysis of the final ester product.[9][10][11][12]

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Reagent Quality: Use freshly opened or properly stored DCC and other reagents to minimize exposure to atmospheric moisture.

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify the final product. There is a persistent white precipitate that is difficult to remove completely. What is this byproduct and what is the best way to remove it?

Answer: The primary challenge in purifying products from DCC-mediated reactions is the removal of the dicyclohexylurea (DCU) byproduct.[2][8]

  • Primary Cause: Dicyclohexylurea (DCU) Byproduct. DCC is consumed in the reaction by abstracting the elements of water to form N,N'-dicyclohexylurea (DCU).[2] DCU has notoriously low solubility in many common organic solvents, causing it to precipitate from the reaction mixture.[8] While this facilitates its bulk removal by filtration, trace amounts can remain dissolved and co-precipitate with the product during workup or chromatography.

    • Troubleshooting:

      • Initial Filtration: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to further decrease the solubility of DCU and then perform a filtration to remove the bulk of the precipitate.

      • Solvent Selection for Workup: After filtration, if residual DCU is still a problem, consider a solvent system where the desired ester is highly soluble, but DCU is not. For example, washing the organic layer with an acidic solution can sometimes help remove urea-based impurities.

      • Chromatography: If column chromatography is necessary, careful selection of the eluent system is important. Sometimes, a small amount of acetic acid in the mobile phase can help to improve the separation of the product from any remaining DCU.

      • Alternative Coupling Agents: If DCU removal remains a significant issue, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous wash.

Issue 3: Presence of Unreacted Starting Materials

Question: My post-reaction analysis (e.g., TLC, NMR) shows significant amounts of unreacted 4-propylbenzoic acid and/or 4-cyano-3-fluorophenol. Why is the reaction incomplete?

Answer: Incomplete conversion can be due to several factors related to reaction stoichiometry, reagent activity, and reaction conditions.

  • Cause: Inefficient Activation or Nucleophilic Attack.

    • Stoichiometry: Ensure that the stoichiometry of the reagents is correct. Typically, a slight excess of the carboxylic acid and DCC relative to the phenol can be used to drive the reaction to completion.

    • Reagent Purity: The purity of the coupling agent (DCC) is critical. Over time, DCC can hydrate to form DCU, reducing its activity. Use fresh, high-quality DCC.

    • Steric Hindrance/Electronic Effects: While not extreme in this case, the electron-withdrawing nature of the cyano and fluoro groups on the phenol can reduce its nucleophilicity. The reaction may require a longer time to go to completion.

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting starting material. Do not stop the reaction until the starting material is consumed.

      • Increase Reaction Time: Allow the reaction to stir at room temperature for an extended period (e.g., 12-24 hours).

      • Check DMAP Catalyst: Ensure the DMAP catalyst has not degraded. Use a fresh bottle if in doubt.

Experimental Protocols

Protocol 1: Synthesis of this compound via Steglich Esterification
  • To a dry, round-bottom flask under an inert atmosphere (N2 or Ar), add 4-propylbenzoic acid (1.0 eq), 4-cyano-3-fluorophenol (1.0 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Dissolve the solids in anhydrous dichloromethane (DCM).

  • Stir the solution at room temperature for 10 minutes.

  • In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting phenol is consumed.

  • Once complete, cool the flask in an ice bath for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with cold DCM.

  • Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure ester.

Data Summary

IssueCommon CauseTroubleshooting SummaryExpected Outcome
Low Yield N-Acylurea formation from O-acylisourea rearrangement.Use catalytic DMAP; maintain room temperature.Increased yield of the desired ester.
Purification Difficulty Insoluble dicyclohexylurea (DCU) byproduct.Cool reaction before filtration; wash thoroughly; consider using EDC.Easier isolation of a pure product.
Incomplete Reaction Inactive reagents; insufficient reaction time.Use fresh reagents; monitor by TLC; allow longer reaction times.Complete consumption of starting materials.

Visualizing the Reaction and Side Reactions

The following diagrams illustrate the intended reaction pathway and the primary competing side reaction.

Steglich_Esterification RCOOH 4-Propylbenzoic Acid O_Acyl O-Acylurea Intermediate RCOOH->O_Acyl + DMAP DMAP DCC DCC DCC->O_Acyl + Acyl_Pyr Acylpyridinium Intermediate O_Acyl->Acyl_Pyr + (Fast) DCU DCU O_Acyl->DCU N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Rearrangement (Slow) DMAP->Acyl_Pyr + (Fast) Phenol 4-Cyano-3-fluorophenol Ester Desired Ester Acyl_Pyr->Ester + Acyl_Pyr->DCU Phenol->Ester + Ester->DCU

Caption: Desired reaction pathway vs. N-acylurea side reaction.

References

Technical Support Center: Synthesis of 4-Cyano-3-fluorophenyl 4-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Cyano-3-fluorophenyl 4-propylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this liquid crystal intermediate. The content is structured in a question-and-answer format to directly address potential issues and provide scientifically grounded explanations.

Troubleshooting Guide: Diagnosing and Solving Synthesis Problems

This section addresses specific problems you might encounter during the esterification process. We focus on the widely adopted Steglich esterification method, which offers mild reaction conditions suitable for this molecule.[1]

Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix it?

Low yield is a frequent issue in ester synthesis, often stemming from several factors ranging from reaction equilibrium to losses during product isolation.[2] Let's break down the potential culprits.

Potential Cause 1: Incomplete Reaction Esterification is often a reversible equilibrium reaction.[3] While the Steglich method is highly efficient, suboptimal conditions can prevent the reaction from reaching completion.

  • Solution:

    • Stoichiometry Check: Ensure you are using a slight excess (1.1-1.2 equivalents) of the 4-propylbenzoic acid and the coupling reagent (e.g., DCC or EDC) relative to the 4-cyano-3-fluorophenol.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spots (phenol or acid) are still prominent after the recommended time, extend the reaction duration by a few hours.

    • Temperature: Steglich esterifications are typically run at room temperature.[1] If the reaction is sluggish due to sterically hindered reagents, gentle heating (to ~40°C) can sometimes improve the rate, but be cautious as this can also promote side reactions.

Potential Cause 2: Side Reaction - N-Acylurea Formation A classic side reaction in carbodiimide-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[1][4] This byproduct effectively consumes your activated carboxylic acid, halting the esterification pathway.

  • Solution:

    • The Role of DMAP: This is precisely why 4-dimethylaminopyridine (DMAP) is a critical catalyst for the Steglich esterification. DMAP is a more potent nucleophile than the alcohol/phenol and rapidly intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt.[5] This intermediate does not undergo rearrangement and readily reacts with the phenol to form the desired ester.[1] Ensure you are using a catalytic amount (5-10 mol%) of DMAP.

Potential Cause 3: Losses During Workup and Purification Significant product loss can occur during the isolation phase.[2]

  • Solution:

    • Urea Byproduct Removal: If using Dicyclohexylcarbodiimide (DCC), the Dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and can be removed by filtration. However, some product may be lost if it co-precipitates. Wash the filtered urea solid with a small amount of cold solvent (e.g., dichloromethane or ethyl acetate) to recover trapped product. A more convenient alternative is to use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), as the corresponding urea byproduct can be easily removed with a simple aqueous wash.[6]

    • Aqueous Extraction: During the workup, avoid vigorous shaking of the separatory funnel which can lead to the formation of emulsions, especially given the product's structure. Use gentle inversions.

    • Purification: Recrystallization is an effective final purification step for this solid compound.[7][8] However, choosing the right solvent system is key to maximizing recovery. Perform small-scale solubility tests to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

Below is a troubleshooting workflow to diagnose the cause of low yield.

Caption: Troubleshooting workflow for low yield.

Question 2: I see an unexpected, insoluble white solid in my reaction flask. What is it?

If you are using DCC as your coupling reagent, this is almost certainly the dicyclohexylurea (DCU) byproduct.[1] Its formation is a positive sign, indicating that the DCC is activating the carboxylic acid.

  • Action: DCU has low solubility in solvents like dichloromethane (DCM), ethyl acetate, and ether. The standard procedure is to dilute the reaction mixture with one of these solvents and remove the DCU by vacuum filtration before proceeding with the aqueous workup.

Question 3: My final product is not pure enough after the initial workup. What are the best purification strategies?

For a high-purity liquid crystal material, a multi-step purification process is often necessary.

  • Initial Workup: The goal is to remove the bulk of the impurities. This involves filtering off the urea byproduct (if using DCC) and washing the organic layer sequentially with a dilute acid (e.g., 5% HCl to remove DMAP and any remaining EDC), a dilute base (e.g., 5% NaHCO₃ to remove unreacted 4-propylbenzoic acid), and finally brine to remove residual water.

  • Chromatography: Column chromatography is highly effective for removing closely related impurities. A silica gel column with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should provide good separation.

  • Recrystallization: As this compound is a solid with a melting point of 69-73 °C, recrystallization is an excellent final step to achieve high purity and obtain a crystalline product.[7]

    • Solvent Selection: Good single solvents for recrystallization are often alcohols like isopropanol or ethanol. A co-solvent system like ethyl acetate/hexane can also be effective. The ideal solvent should fully dissolve the compound when hot and result in low solubility when cooled.

The following diagram outlines a comprehensive purification strategy.

Caption: Recommended multi-step purification workflow.

Frequently Asked Questions (FAQs)

What is the recommended synthetic route for lab-scale preparation?

For high yield and purity under mild conditions, the Steglich Esterification is the method of choice. It involves reacting 4-cyano-3-fluorophenol and 4-propylbenzoic acid at room temperature using a carbodiimide coupling agent (DCC or EDC) and a DMAP catalyst.[1] This approach avoids the harsh conditions of Fischer esterification and the need to prepare a reactive acyl chloride, which can be moisture-sensitive.[4]

Why is DMAP so critical in this reaction?

As detailed in the troubleshooting section, DMAP acts as an acyl transfer catalyst.[5] It prevents the formation of the inactive N-acylurea byproduct by forming a highly reactive N-acylpyridinium intermediate, which then efficiently transfers the acyl group to the phenol. This catalytic cycle is key to achieving high yields, especially when using less nucleophilic phenols.

The mechanism is visualized below:

Steglich_Mechanism cluster_activation Activation cluster_catalysis DMAP Catalytic Cycle cluster_side_reaction Side Reaction (No DMAP) RCOOH 4-Propylbenzoic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCU DCU DCC->DCU Phenol 4-Cyano-3-fluorophenol DMAP DMAP N_Acylpyridinium N-Acylpyridinium Salt (Active Ester) O_Acylisourea->N_Acylpyridinium + DMAP N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Ester Target Ester N_Acylpyridinium->Ester + Phenol Ester->DMAP - DMAP (regenerated)

Caption: The crucial role of DMAP in the Steglich esterification.

Protocols and Data

Table 1: Key Reagent Properties
ReagentM.W. ( g/mol )CAS NumberForm
4-Cyano-3-fluorophenol137.11105943-41-5Solid
4-Propylbenzoic acid164.202438-05-3Solid
DCC206.33538-75-0Solid
EDC hydrochloride191.7025952-53-8Solid
DMAP122.171122-58-3Solid
This compound283.3086776-51-4Solid
Protocol 1: Steglich Esterification Synthesis
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-cyano-3-fluorophenol (1.0 eq), 4-propylbenzoic acid (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the solids in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC hydrochloride (1.1 eq) in the same solvent dropwise over 15 minutes. If using EDC hydrochloride, add 1.2 eq of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the main reaction flask before adding the EDC solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting phenol spot has been consumed.

Protocol 2: Workup and Purification
  • If using DCC: Dilute the reaction mixture with DCM and filter under vacuum to remove the precipitated DCU. Wash the filter cake with a small amount of fresh DCM. Combine the filtrates.

  • If using EDC: Proceed directly with the combined organic solution.

  • Transfer the organic solution to a separatory funnel.

  • Wash sequentially with:

    • 5% aqueous HCl (2 x 50 mL per 100 mL of organic phase)

    • Saturated aqueous NaHCO₃ (2 x 50 mL)

    • Brine (1 x 50 mL)

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude solid can be purified further by flash column chromatography on silica gel.

  • Finally, recrystallize the purified product from a suitable solvent (e.g., isopropanol) to yield pure this compound as a white crystalline solid.[7]

References

Technical Support Center: Nematic Phase Stability in Fluorinated Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated liquid crystals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions regarding the stability of the nematic phase in these advanced materials. As a Senior Application Scientist, my goal is to bridge the gap between theoretical understanding and practical application, offering insights rooted in both scientific principles and extensive field experience.

The unique properties of fluorine, such as its high electronegativity and relatively small size, make it a powerful tool for tuning the mesomorphic behavior of liquid crystals.[1][2] However, the introduction of fluorine can also lead to complex and sometimes unexpected effects on phase stability.[3][4][5] This guide will help you navigate these challenges and optimize your experimental outcomes.

Troubleshooting Guides

Issue 1: Unexpected Smectic Phase Appearance or Suppression

Question: I synthesized a fluorinated liquid crystal that was predicted to be nematic, but I'm observing a smectic phase. Conversely, I'm trying to induce a smectic phase, but the material remains stubbornly nematic. What's going on?

Answer: The influence of fluorine substitution on the balance between nematic and smectic phases is highly dependent on its position within the molecular structure.[3][4][5][6]

  • Causality: Lateral fluorination, in particular, is known to strongly suppress smectic phases, leading to materials with a wide nematic range.[6] This is attributed to the steric hindrance introduced by the fluorine atom, which disrupts the lamellar packing required for smectic ordering. Conversely, terminal fluorination or fluorination within flexible chains can sometimes enhance smectic character.[7] The interplay of dipole moments induced by fluorine can also favor specific packing arrangements, either promoting or inhibiting smectic phase formation.[3][4]

Troubleshooting Protocol:

  • Verify Molecular Structure: Confirm the regiochemistry of fluorination using techniques like 19F NMR and 2D NMR (COSY, HMBC). An unexpected isomer can have drastically different phase behavior.

  • Purification: Impurities can act as plasticizers or nucleating agents, influencing phase transitions. Purify your compound meticulously using techniques like column chromatography followed by recrystallization or sublimation. Monitor purity with HPLC or GC-MS.

  • Thermal Analysis:

    • Perform differential scanning calorimetry (DSC) with slow heating and cooling rates (e.g., 1-2 °C/min) to resolve closely spaced transitions.[8]

    • Use polarized optical microscopy (POM) to visually identify the textures characteristic of nematic and different smectic phases. A "schlieren" or "marbled" texture is typical for nematics, while smectic phases often exhibit "focal conic" or "fan-like" textures.

  • Re-evaluate Molecular Design: If the issue persists, reconsider the molecular design. The position and number of fluorine atoms are critical.[3][4][8] Small changes can invert the stability of nematic and smectic phases.[6]

Issue 2: Narrow or Non-existent Nematic Temperature Range

Question: My fluorinated liquid crystal has a very narrow nematic range, or it transitions directly from a crystalline solid to an isotropic liquid. How can I widen the nematic phase?

Answer: A narrow nematic range is a common issue and can often be attributed to a high melting point or a low clearing point (nematic-to-isotropic transition temperature).

  • Causality: Fluorination can have a complex effect on transition temperatures. While it can lower the melting point by disrupting crystal packing, it can also decrease the clearing point.[8] The magnitude of these effects depends on the substitution pattern.[8][9] For instance, increasing the number of fluorine atoms can sometimes lead to a narrower nematic range.[8]

Troubleshooting Protocol:

  • Mixture Formulation: This is often the most practical solution.

    • Eutectic Mixtures: Create binary or multi-component mixtures with other nematic liquid crystals. This can significantly lower the melting point and broaden the nematic range.[10]

    • Doping: Introduce a small percentage of a compound with a very stable and wide nematic range.

  • Molecular Structure Modification:

    • Alkyl Chain Length: Systematically vary the length of the terminal alkyl chains. Longer chains can sometimes promote smectic phases at the expense of the nematic range, while shorter chains might be beneficial.[8]

    • Linking Groups: The choice of linking groups (e.g., esters, ethers) can influence molecular flexibility and packing, thereby affecting the nematic range.

  • Purity Assessment: As with smectic phase issues, impurities can significantly impact transition temperatures. Ensure high purity of your material.

Issue 3: Thermal or Photochemical Degradation Leading to Phase Instability

Question: During my experiments, the nematic-isotropic transition temperature of my fluorinated liquid crystal seems to decrease over time, especially when exposed to heat or light. What is causing this degradation?

Answer: Fluorinated liquid crystals, while generally stable, can be susceptible to degradation under certain conditions, leading to the formation of impurities that disrupt the liquid crystalline order.

  • Causality: The C-F bond is very strong, but other parts of the molecule may be less robust.[11] Aromatic cores can be susceptible to photochemical reactions, especially in the presence of UV light. Furthermore, certain fluorinated compounds can be sensitive to hydrolysis or react with trace amounts of water or oxygen at elevated temperatures, leading to degradation products.[12] These degradation products can act as impurities, depressing the clearing point.

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct experiments, especially those involving prolonged heating, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • UV Protection: Protect your samples from UV light, especially if they contain photosensitive moieties. Use UV-filtered light sources for microscopy or work in a dark environment.

  • Solvent Purity: Ensure that any solvents used are of high purity and are thoroughly dried and degassed to remove water and oxygen.

  • Chemical Stability Analysis:

    • Use techniques like thermogravimetric analysis (TGA) to determine the onset of thermal decomposition.[13]

    • Monitor the chemical purity of your sample over time using HPLC or NMR to identify any degradation products.

Frequently Asked Questions (FAQs)

Q1: How does the number of fluorine substituents affect nematic phase stability?

A1: The effect is not linear and is highly dependent on the substitution pattern. Generally, increasing the number of lateral fluorine atoms on the core can decrease the clearing point and narrow the nematic range.[8] However, strategic multi-fluorination can also be used to design materials with specific, desirable properties.[1]

Q2: Can I predict the nematic phase stability of a new fluorinated liquid crystal before synthesis?

A2: While computational modeling and structure-property relationship studies can provide valuable guidance, precise prediction remains challenging due to the subtle interplay of steric and electronic effects.[14] A combination of theoretical calculations and empirical observations from closely related structures is the most effective approach.

Q3: My fluorinated liquid crystal shows an unusual "blue phase" near the clearing point. Is this a sign of instability?

A3: Not necessarily. Blue phases are thermodynamically stable liquid crystal phases that can appear in a narrow temperature range between the cholesteric and isotropic phases in chiral liquid crystals. Some achiral fluorinated liquid crystals can also exhibit blue phases. Their appearance is a fascinating phenomenon related to the formation of defect lattices and not typically a sign of degradation.

Q4: How does fluorination impact the electro-optical properties within the nematic phase?

A4: Fluorination is a key strategy for tuning electro-optical properties. It can significantly alter dielectric anisotropy, birefringence, and viscosity.[8][15][16][17] For example, fluorine substitution can be used to achieve either positive or negative dielectric anisotropy, which is crucial for different display technologies.[18]

Data and Protocols

Table 1: Influence of Fluorine Substitution on Nematic Phase Range (Illustrative Examples)
Compound StructureNumber of F atomsMelting Point (°C)Clearing Point (°C)Nematic Range (°C)
4-pentyl-4'-propyl-1,1':4',1''-terphenyl (non-F)0~130~240~110
2'-fluoro-4-pentyl-4''-propyl-terphenyl1LoweredLoweredNarrower
2',3'-difluoro-4-pentyl-4''-propyl-terphenyl2Lowered furtherLowered furtherNarrower still

Note: This table provides a generalized trend based on published data. Actual values are highly system-dependent.[8]

Experimental Protocol: Characterization of Nematic Phase Stability
  • Sample Preparation:

    • Place a small amount (a few milligrams) of the purified liquid crystal on a clean glass microscope slide.

    • Cover with a clean coverslip.

    • Heat the slide on a hot stage to above the clearing point to form a uniform thin film.

  • Polarized Optical Microscopy (POM):

    • Place the slide on the hot stage of a polarizing microscope.

    • Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1 °C/min).

    • Observe the formation of the liquid crystal phase. Note the temperature at which droplets of the nematic phase appear.

    • Continue cooling and observe the texture of the nematic phase. Note any subsequent transitions to smectic or crystalline phases.

    • Slowly heat the sample and record the transition temperatures again.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Perform at least two heating and cooling cycles at a scan rate of 5-10 °C/min to erase thermal history.

    • For high-resolution measurements, use a slower scan rate of 1-2 °C/min.

    • Determine the transition temperatures from the onset of the peaks in the DSC thermogram.

Visualizations

Diagram 1: Troubleshooting Flowchart for Nematic Phase Instability

G start Nematic Phase Stability Issue (e.g., unexpected phase, narrow range) purity Check Purity (HPLC, GC-MS, NMR) start->purity impure Impurity Detected? purity->impure structure Verify Molecular Structure (NMR, MS) structure_issue Structural Isomer? structure->structure_issue thermal Detailed Thermal Analysis (DSC, POM) phase_id Identify Phase Behavior (Texture, Enthalpy) thermal->phase_id degradation Assess Degradation (TGA, stability studies) degradation_issue Degradation Observed? degradation->degradation_issue impure->structure No purify Purify Sample (Chromatography, Recrystallization) impure->purify Yes purify->purity structure_issue->thermal No resynthesize Re-synthesize or Re-evaluate Synthetic Route structure_issue->resynthesize Yes phase_id->degradation mitigate Mitigate Degradation (Inert atmosphere, UV protection) degradation_issue->mitigate Yes solution Problem Solved? degradation_issue->solution No mitigate->degradation end Issue Resolved solution->end Yes redesign Re-evaluate Molecular Design or Formulate Mixture solution->redesign No

A flowchart for troubleshooting nematic phase instability.

Diagram 2: Impact of Fluorination Position on Liquid Crystal Phase

G cluster_0 Molecular Core cluster_1 Typical Effect on Phase Core Core Lateral Position Terminal Position Effect Smectic Phase Suppression Nematic Range Widening Potential Smectic Enhancement Core:f1->Effect:f0 Steric Hindrance Disrupts Layering Core:f1->Effect:f1 Suppresses Smectics Core:f2->Effect:f2 Can Promote End-to-End Interactions

Positional effects of fluorination on phase behavior.

References

Technical Support Center: Ensuring the Stability of Cyanophenyl Ester-Based Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with cyanophenyl ester-based liquid crystal (LC) mixtures. This guide provides in-depth technical assistance to help you prevent, troubleshoot, and resolve issues related to the hydrolysis of cyanophenyl esters during your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses common questions regarding the stability of cyanophenyl esters in liquid crystal mixtures.

Q1: What is cyanophenyl ester hydrolysis, and why is it a concern in my liquid crystal experiments?

A1: Cyanophenyl ester hydrolysis is a chemical reaction where the ester bond in the liquid crystal molecule is cleaved by water, breaking it down into a carboxylic acid and a phenol.[1] This degradation is a significant concern because it fundamentally alters the molecular structure of your liquid crystal compounds. Even a small degree of hydrolysis can dramatically impact the performance and properties of the mixture, leading to:

  • Shifts in transition temperatures: The nematic-to-isotropic transition temperature (clearing point) can decrease, altering the operational temperature range of your LC device or system.[2]

  • Changes in electro-optical properties: The formation of polar impurities (carboxylic acids and phenols) can increase the ionic content of the mixture, leading to a higher conductivity and a decreased voltage holding ratio. This can degrade display quality or sensor performance.[3]

  • Altered physical properties: Hydrolysis can affect properties like birefringence and dielectric anisotropy, which are critical for the intended function of the liquid crystal mixture.[2]

  • Irreproducible results: If the extent of hydrolysis varies between samples or over time, it will lead to inconsistent and unreliable experimental outcomes.

Q2: What are the primary factors that cause the hydrolysis of cyanophenyl esters in my LC mixture?

A2: The hydrolysis of cyanophenyl esters is primarily initiated and accelerated by the following factors:

  • Presence of Water: Water is a necessary reactant for the hydrolysis reaction to occur.[1] Moisture can be introduced from various sources, including insufficiently dried solvents, glassware, the surrounding atmosphere, or the LC materials themselves if not stored correctly.

  • Catalysts (Acids or Bases): The reaction is significantly catalyzed by both acids (H⁺) and bases (OH⁻).[1] These catalytic species can be present as impurities in the liquid crystal components, solvents, or substrates used in your experimental setup.

  • Elevated Temperature: Like most chemical reactions, the rate of ester hydrolysis increases with temperature.[1] Storing or processing LC mixtures at high temperatures can accelerate degradation.[4]

  • Light Exposure: High-intensity light, particularly UV radiation, can provide the energy to initiate or accelerate degradation pathways in liquid crystal materials, which can include hydrolysis.[5]

Q3: I've observed a gradual decline in the performance of my liquid crystal device. Could hydrolysis be the cause?

A3: Yes, a gradual decline in performance is a classic symptom of chemical degradation, with hydrolysis being a primary suspect for ester-containing liquid crystals. Signs to look for include:

  • Increased power consumption or the need for a higher operating voltage.

  • Reduced contrast or brightness in a display application.

  • Slower switching times between liquid crystal states.[6]

  • Visible defects or changes in the liquid crystal texture when viewed under a microscope.

If you suspect hydrolysis, it is crucial to systematically troubleshoot potential sources of moisture and contamination in your experimental setup and materials.

Section 2: Troubleshooting Guide - From Problem to Solution

This guide is designed to help you identify and resolve specific issues related to cyanophenyl ester hydrolysis.

Issue 1: Inconsistent clearing point (nematic-to-isotropic transition temperature) in different batches of the same LC mixture.

This is often one of the first indicators of sample degradation.

Troubleshooting Workflow

start Inconsistent Clearing Point Observed q1 Were all components thoroughly dried before mixing? start->q1 sol1 Implement rigorous drying protocols for all LC components and solvents. Use desiccants for storage. q1->sol1 No q2 Was the mixture prepared and handled under an inert atmosphere? q1->q2 Yes end Consistent Clearing Point Achieved sol1->end sol2 Prepare and handle mixtures in a glovebox or using Schlenk line techniques to exclude atmospheric moisture. q2->sol2 No q3 Are there potential sources of acidic or basic impurities? q2->q3 Yes sol2->end sol3 Purify solvents and LC components to remove ionic impurities. Consider using neutral glassware. q3->sol3 No/Unsure q3->end Yes, and addressed sol3->end start Prepare Dried Glassware step1 Connect to Schlenk Line start->step1 step2 Perform 3x Evacuate-Refill Cycles step1->step2 step3 Add Solid LC Components under Positive Inert Gas Flow step2->step3 step4 Add Anhydrous Solvent via Syringe step3->step4 step5 Maintain Positive Inert Gas Pressure step4->step5 end Anhydrous LC Mixture Prepared step5->end

References

Technical Support Center: Optimizing the Clearing Point of Liquid Crystal Mixtures Containing 4-Cyano-3-fluorophenyl 4-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and formulation scientists working with liquid crystal (LC) mixtures containing 4-Cyano-3-fluorophenyl 4-propylbenzoate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you precisely control and optimize the clearing point (Tc) of your formulations. Our approach is built on explaining the causal relationships behind experimental observations to empower you with a predictive understanding of your system.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of this compound and the critical nature of the clearing point in liquid crystal science.

Q1: What is the clearing point (Tc), and why is it a critical parameter for my LC mixture?

The clearing point, or nematic-isotropic transition temperature (T_N-I_), is the temperature at which a liquid crystal material transitions from the ordered, anisotropic nematic phase to the disordered, isotropic liquid phase. As the temperature increases, the thermal energy overcomes the intermolecular forces that maintain the long-range orientational order of the liquid crystal molecules, resulting in a loss of the characteristic properties of the LC phase.

Why it's critical:

  • Defines Operational Range: The clearing point sets the upper temperature limit for the operation of any device utilizing the liquid crystal mixture, such as a display (LCD).[1]

  • Formulation Benchmark: It is a primary indicator of the intermolecular forces within the mixture and serves as a key benchmark for formulation success and batch-to-batch reproducibility.

  • Property Dependence: Other vital properties, such as viscosity, dielectric anisotropy, and elastic constants, are temperature-dependent and change significantly as the mixture approaches the clearing point.

Q2: What are the key physical and chemical properties of this compound?

This compound (CAS: 86776-51-4) is a calamitic (rod-shaped) liquid crystal monomer valued for its contribution to creating stable nematic phases.[1][2] Its molecular structure, featuring a rigid core, a polar cyano group, a lateral fluorine atom, and a flexible alkyl tail, provides a unique balance of properties.[1]

PropertyValueSource(s)
CAS Number 86776-51-4[2][3][4]
Molecular Formula C₁₇H₁₄FNO₂[2][3]
Molecular Weight 283.30 g/mol [2][3]
Appearance White to almost white powder or crystal[3][4]
Melting Point 69.0 to 73.0 °C[3][4]
Typical Purity >98.0% (by Gas Chromatography)[3][4]
Key Structural Features Cyano (-CN) group, lateral Fluorine (-F) atom, biphenyl benzoate core[1]
Q3: What are the primary factors that influence the clearing point of my LC mixture?

The clearing point of a multi-component liquid crystal mixture is a precisely determined property that results from the interplay of several key factors. Understanding these factors is the first step toward optimizing your formulation. The relationship between these factors is illustrated below.

cluster_0 Molecular Properties (Intrinsic) cluster_1 Formulation Parameters (Extrinsic) cluster_2 Resulting System Property A Rigid Core Structure G Clearing Point (Tc) A->G Determine Intermolecular Forces B Terminal Groups (-CN) B->G Determine Intermolecular Forces C Flexible Chains (-C3H7) C->G Determine Intermolecular Forces D Lateral Substituents (-F) D->G Determine Intermolecular Forces E Component Purity E->G Modulate System Behavior F Mixture Composition (Component Ratios) F->G Modulate System Behavior

Caption: Key factors influencing the mixture's clearing point.

  • Molecular Structure: The inherent properties of each component molecule, such as the rigidity of the core, the polarity of terminal groups (like the cyano group), and the length of flexible alkyl chains, dictate the strength of intermolecular interactions.[1][5]

  • Mixture Composition: The clearing point of a mixture is a weighted average of the properties of its components. Altering the concentration of high or low Tc components is the primary method for tuning the final clearing point.[1]

  • Purity: Impurities disrupt the molecular ordering of the nematic phase, which typically depresses the clearing point. Even small amounts of ionic contamination or residual solvent can have a significant impact.[6]

Section 2: Essential Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reproducible and accurate results. The following methodologies for mixture preparation and clearing point determination are considered best practices in the field.

Protocol 2.1: Preparing a Homogeneous Liquid Crystal Mixture

Objective: To prepare a well-mixed, bubble-free liquid crystal mixture with precise component concentrations.

Materials:

  • This compound and other LC components

  • Small glass vial with a PTFE-lined cap

  • Analytical balance (±0.01 mg precision)

  • Hot plate with magnetic stirring

  • Small magnetic stir bar

  • Vacuum oven or desiccator

Procedure:

  • Pre-Drying: Dry all individual LC components under vacuum at a temperature slightly above their melting point for at least 4 hours to remove any absorbed moisture.

  • Weighing: Tare a clean, dry vial on the analytical balance. Carefully weigh the required mass of each component directly into the vial. Record all masses precisely.

  • Heating & Mixing: Place the magnetic stir bar into the vial. Cap it loosely and place it on the hot plate. Heat the vial to a temperature approximately 10-15 °C above the expected clearing point of the final mixture.

  • Homogenization: Once all components have melted into an isotropic liquid, gently stir the mixture for at least 60 minutes to ensure complete homogenization. The liquid should be perfectly clear.

  • Degassing: Turn off the stirring and carefully transfer the vial to a vacuum oven pre-heated to the same temperature. Apply a gentle vacuum to degas the sample, removing any dissolved air that could interfere with measurements.

  • Cooling & Storage: Slowly cool the mixture to room temperature. Once cooled, tighten the cap and store the vial in a desiccator, protected from light.

Protocol 2.2: Determining the Clearing Point via DSC and POM

Objective: To accurately measure the nematic-isotropic transition temperature using Differential Scanning Calorimetry (DSC) and confirm it with Polarized Optical Microscopy (POM). This dual-method approach provides a self-validating system for characterization.[7]

Part A: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Hermetically seal 5-10 mg of the prepared LC mixture in an aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Cycle 1 (Erase Thermal History): Heat the sample to ~20 °C above the expected Tc at a rate of 10 °C/min. Hold for 5 minutes. Cool the sample to 0 °C (or a temperature well below any crystallization) at 10 °C/min.

    • Cycle 2 (Measurement): Heat the sample from 0 °C to ~20 °C above Tc at a controlled rate of 5 °C/min. This slower rate provides better resolution for the transition.

  • Data Analysis: The clearing point (Tc) is identified as the onset temperature of the endothermic peak corresponding to the nematic-to-isotropic phase transition on the second heating scan.[7]

Part B: Polarized Optical Microscopy (POM) Confirmation

  • Sample Preparation: Place a small drop of the LC mixture onto a clean microscope slide. Cover with a coverslip and gently press to create a thin film.

  • Instrument Setup: Place the slide on a hot stage connected to the POM.

  • Observation:

    • Slowly heat the sample at a rate of 1-2 °C/min while observing the texture through crossed polarizers.

    • The nematic phase will exhibit a characteristic texture (e.g., schlieren or threaded).

    • The clearing point is the temperature at which the last vestige of this birefringent texture disappears, and the field of view becomes completely dark (isotropic).

  • Validation: The temperature observed via POM should closely match the onset temperature measured by DSC.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of LC mixtures containing this compound.

Q3.1: My mixture has a significantly lower clearing point than predicted. What are the likely causes and how can I fix it?

A depressed clearing point is one of the most common issues. The cause is almost always related to the introduction of disorder into the system, which lowers the energy required to transition to the isotropic state.

A Low Clearing Point (Tc) Observed B Verify Component Ratios (Check Weighing Records) A->B C Recalculate & Reformulate B->C Error Found D Check Purity of Individual Components B->D No Error E Analyze for Impurities (GC-MS, HPLC) D->E Purity < 98% F Check for Degradation or Contamination D->F Purity OK I Purify Components (Recrystallization) E->I Identify & Remove G Verify Mixing Protocol (Time, Temp, Degassing) F->G No Degradation H Re-prepare Mixture Using Protocol 2.1 G->H Protocol Deviation

Caption: Troubleshooting workflow for a depressed clearing point.

Potential Causes & Solutions:

  • Incorrect Composition:

    • Cause: Simple weighing errors can lead to a higher-than-intended concentration of a lower Tc component.

    • Solution: Double-check all calculations and weighing records. If an error is found, reformulate the mixture.

  • Component Impurity:

    • Cause: One or more components may have a purity lower than specified. Contaminants from synthesis or degradation products act as solutes, causing a colligative property-like depression of the phase transition temperature.

    • Solution: Verify the purity of each raw material using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). If a component is found to be impure, it may need to be recrystallized or re-purified.

  • Moisture or Solvent Contamination:

    • Cause: Liquid crystals can be hygroscopic. Absorbed water or residual solvent from a previous step can significantly disrupt molecular alignment.

    • Solution: Ensure all components are thoroughly dried under vacuum before use, as described in Protocol 2.1.

Q3.2: The clearing point of my mixture is inconsistent between batches. How can I improve reproducibility?

Inconsistency points to uncontrolled variables in the preparation or measurement process.

  • Solution:

    • Standardize Protocols: Strictly adhere to the validated protocols for preparation (2.1) and measurement (2.2) for every batch.

    • Homogenization: Ensure the mixing time and temperature are identical for all batches. Inadequate mixing is a common source of variability.

    • Thermal History: Always perform a standardized thermal cycle (heat-cool-heat) in the DSC to erase any previous thermal history, which can affect the exact transition temperature.[8]

    • Source Material: Use components from the same synthesis lot for a series of experiments. If you must change lots, re-verify the purity of the new material.

Q3.3: I'm observing phase separation or crystallization in my mixture at room temperature. What should I do?

This indicates that the mixture is not a stable eutectic at room temperature or has poor solubility of one component.

  • Cause: The components are not fully miscible at lower temperatures, leading to the crystallization of one component out of the mixture. This can be influenced by the presence of certain fluorinated compounds which can alter crystallization behavior.[9]

  • Solutions:

    • Re-homogenize: Gently heat the mixture back into the isotropic phase and cool it down again. This can sometimes resolve kinetically trapped states.

    • Adjust Composition: You may need to adjust the component ratios. Creating a phase diagram by formulating a series of mixtures with varying compositions can help identify the eutectic point where the melting temperature is lowest.

    • Add a Dopant: In some cases, adding a small amount of a third component can improve the solubility of the other components and suppress crystallization.

Section 4: Advanced Optimization Strategies

Q4.1: How can I systematically adjust the clearing point of my mixture?

The most direct way to adjust the clearing point is by modifying the mixture's composition. If you have a base mixture and want to raise its Tc, you would add a component that has a high clearing point itself. Conversely, to lower the Tc, you would add a component with a low clearing point. This relationship is often close to linear for small adjustments in binary mixtures of similar compounds.

Q4.2: What is the role of the fluorine atom in this compound, and how does it affect mixture properties?

The lateral fluorine substitution on the phenyl ring is a critical structural feature that imparts several desirable properties:

  • Dielectric Anisotropy: The fluorine atom modifies the dipole moment of the molecule, which can be used to tune the overall dielectric anisotropy (Δε) of the mixture.

  • Viscosity: Lateral substitutions often disrupt molecular packing, which can lead to a reduction in viscosity—a highly desirable trait for fast-switching display applications.

  • Phase Behavior: Fluorine substitution has a profound impact on phase behavior, including the stability of the nematic phase and the tendency to crystallize or form a glass upon cooling.[9] It can influence the transition temperatures and the type of phases observed.[8][10][11]

By understanding these effects, you can leverage this compound not just to target a specific clearing point, but also to fine-tune other critical performance metrics of your liquid crystal mixture.

References

troubleshooting low dielectric anisotropy in fluorinated liquid crystals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting low dielectric anisotropy in fluorinated liquid crystals. This guide is designed for researchers, scientists, and professionals working on the synthesis and characterization of novel liquid crystalline materials. My goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to diagnose and resolve common challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that are crucial for understanding and manipulating the dielectric properties of fluorinated liquid crystals.

Q1: What is dielectric anisotropy (Δε), and why is it critical for display applications?

A: Dielectric anisotropy (Δε) is the difference in dielectric permittivity of a liquid crystal when measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axis (the director). The equation is:

Δε = ε∥ - ε⊥

This property is the foundation of modern liquid crystal displays (LCDs). An applied electric field interacts with the molecule's dipole moment, creating a torque that reorients the liquid crystal director.

  • Positive Δε (Δε > 0): The net dipole moment is parallel to the long molecular axis. These materials align with the electric field. This is essential for technologies like Twisted Nematic (TN) displays.[1]

  • Negative Δε (Δε < 0): The net dipole moment is perpendicular to the long molecular axis. These materials align perpendicular to the electric field. This is critical for advanced display modes like Vertically Aligned (VA) and Fringe-Field Switching (FFS), which offer superior contrast and viewing angles.[1][2][3]

The magnitude of Δε directly influences the device's threshold voltage; a larger |Δε| generally allows for a lower operating voltage, which is crucial for energy efficiency in mobile devices.[3]

Q2: How does fluorination uniquely influence the dielectric anisotropy?

A: The introduction of fluorine atoms is a cornerstone of modern liquid crystal design for several reasons:

  • High Electronegativity: Fluorine is the most electronegative element, creating a strong, stable carbon-fluorine (C-F) bond with a significant dipole moment.[1] This is the primary tool for engineering the overall molecular dipole.

  • Low Polarizability: Unlike cyano (CN) or isothiocyanate (NCS) groups, the C-F bond has low polarizability. This reduces intermolecular forces, leading to lower viscosity—a critical factor for achieving fast switching times in displays.[1]

  • Chemical Stability: The strength of the C-F bond imparts excellent chemical and photochemical stability, which is necessary for long device lifetimes.[4]

By strategically placing fluorine atoms on the liquid crystal molecule, chemists can precisely control the direction and magnitude of the net molecular dipole, thereby tuning the sign and value of Δε.

Q3: What molecular features determine if a fluorinated liquid crystal has positive or negative Δε?

A: The sign of Δε is determined by the orientation of the net dipole moment relative to the molecule's long axis.

  • Negative Δε: To achieve a negative Δε, the dipole moments of the C-F bonds must sum to a net dipole that is perpendicular to the long molecular axis. This is typically accomplished by placing two or more fluorine atoms in lateral positions (e.g., 2,3-difluoro substitution) on an aromatic ring.[5][6] The individual C-F dipoles add up vectorially to create a strong perpendicular dipole moment.

  • Positive Δε: A positive Δε is achieved when the net dipole moment is parallel to the long axis. While less common for purely fluorinated systems designed for VA modes, it can be achieved by placing a fluorine atom or a trifluoromethyl (-CF₃) group at the terminal position of the molecule, where its dipole contributes along the main axis.

Part 2: Troubleshooting Guide for Low Dielectric Anisotropy

This section provides solutions to specific experimental issues in a question-and-answer format.

Q1: My synthesized fluorinated liquid crystal shows a much lower-than-expected negative Δε. What are the potential molecular design flaws?

A: This is a common challenge. A lower-than-anticipated negative Δε often points to issues in the molecular architecture where dipole moments are either weaker than expected or are partially canceling each other out.

Root Causes & Solutions:

  • Suboptimal Fluorine Positioning: The placement of fluorine atoms is the most critical factor. Lateral substitution on a phenyl ring is key for strong negative Δε.[5][7] For example, 2,3-difluorophenyl motifs are highly effective at creating a large perpendicular dipole moment.[1] In contrast, a single fluorine or symmetrical substitutions (like 3,5-difluoro) can lead to a weaker or canceled net dipole.

  • Dipole Moment Cancellation: Carefully examine the molecule's symmetry. If you have polar groups on opposite sides of the molecule that are oriented in opposing directions, their dipole moments can cancel each other out, leading to a near-zero Δε.

  • Influence of Linking Groups: Ester linkages (-COO-) or other polar linking groups can have their own dipole moments that may counteract the desired effect of the lateral fluorines.

  • Alkyl/Alkoxy Chain Length: While primarily affecting mesophase behavior and viscosity, very long terminal alkyl chains can sometimes slightly decrease the magnitude of Δε.[6][8]

Below is a diagram illustrating how fluorine placement affects the net molecular dipole.

G cluster_good Effective Design (Negative Δε) cluster_bad Ineffective Design (Low Δε) cluster_terminal Alternative Design (Positive Δε) a1 Lateral 2,3-Difluoro Substitution a2 Strong Perpendicular Dipole Moment a1->a2 creates a3 Large Negative Δε a2->a3 leads to b1 Symmetrical 3,5-Difluoro Substitution b2 Vector Cancellation of Dipoles b1->b2 results in b3 Near-Zero Δε b2->b3 leads to c1 Terminal Fluorine Substitution c2 Dipole Moment along Long Axis c1->c2 creates c3 Positive Δε c2->c3 leads to

Caption: Fluorine substitution position and its effect on dipole moment and Δε.

Comparative Data of Fluorinated Cores:

Core StructureTypical Δε RangeKey FeatureReference
2,3-DifluoroterphenylHigh NegativeStrong perpendicular dipole[1]
Laterally Fluorinated BiphenylModerate NegativeGood balance of properties[3]
Fluorinated CyclohexaneModerate NegativeCan lead to higher melting points[9]
Terminal 2,2-difluoroethylIncreased Negative ΔεAlters overall dipole orientation[6]
Q2: I'm observing inconsistent or non-reproducible Δε measurements. What are the likely experimental errors?

A: If your molecular design seems sound, the next step is to scrutinize your measurement technique. Reproducibility is key, and poor experimental practice is a frequent source of error.[10]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing experimental errors.

G start Inconsistent Δε Measurement q1 Is the LC alignment uniform? start->q1 a1_yes Check Cell Parameters q1->a1_yes Yes a1_no Re-prepare LC Cell (Surface treatment, Filling) q1->a1_no No q2 Is the cell gap accurate? a1_yes->q2 a1_no->q1 Retry a2_yes Verify Electrical Setup q2->a2_yes Yes a2_no Re-measure cell gap (Interferometry/Capacitance) q2->a2_no No q3 Is the sample pure? a2_yes->q3 a2_no->q2 Retry a3_yes Check Temperature & Frequency q3->a3_yes Yes a3_no Purify Sample (Chromatography/Recrystallization) q3->a3_no No q4 Are T & f stable? a3_yes->q4 a3_no->q3 Retry a4_yes Problem likely solved or requires advanced characterization q4->a4_yes Yes a4_no Stabilize measurement conditions (Temp. controller, check LCR meter settings) q4->a4_no No a4_no->q4 Retry

Caption: Systematic workflow for troubleshooting inconsistent Δε measurements.

Detailed Checklist:

  • LC Alignment: This is the most critical factor.[10][11] For measuring ε∥ and ε⊥, you need two different, highly uniform alignments:

    • Homogeneous/Planar Alignment (for ε⊥): The LC director is parallel to the substrates. Achieved using rubbed polyimide layers.

    • Homeotropic/Vertical Alignment (for ε∥): The LC director is perpendicular to the substrates. Achieved with specific silane treatments or polyimides.

    • Validation: Always check the alignment quality under a polarizing microscope. You should see a uniform, defect-free texture.

  • Sample Purity: Ionic impurities can drastically affect dielectric measurements, especially at low frequencies. These ions can migrate in the electric field, causing an electrode polarization effect that masks the true dielectric properties.

  • Temperature Control: Dielectric anisotropy is temperature-dependent. Ensure your measurement stage has precise temperature control (±0.1°C).

  • Measurement Frequency: Measurements should be performed at a sufficiently high frequency (typically >1 kHz) to avoid the influence of ionic contamination and electrode polarization.[3]

Q3: Can I computationally predict Δε before synthesis?

A: Yes, computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and guiding synthetic efforts. It can help you screen candidates and avoid synthesizing molecules with poor properties.

Key Considerations:

  • Dipole Moment Calculation: The first step is to perform a geometry optimization of your molecule and then calculate the ground-state dipole moment (μ). This will give you the magnitude and vector of the total dipole.

  • Maier-Meier Theory: The dielectric anisotropy can then be estimated using the Maier-Meier theory, which relates the macroscopic Δε to molecular parameters like the dipole moment (μ), the angle (β) it forms with the long molecular axis, and the order parameter (S).

  • Common Pitfalls:

    • Gas-Phase vs. Condensed Phase: DFT calculations are typically performed on a single molecule in a vacuum ("gas-phase"). This ignores the significant intermolecular interactions present in the actual liquid crystal phase, which can affect molecular conformation and effective dipole moment.

    • Functional and Basis Set: The accuracy of the calculation is highly dependent on the chosen DFT functional and basis set. It is crucial to benchmark your method against known compounds.

DFT provides an excellent qualitative guide for design, but the calculated values should be considered estimates rather than exact predictions.[6]

Part 3: Experimental Protocols

Protocol 1: Accurate Measurement of Dielectric Anisotropy (Δε)

This protocol outlines the standard method for determining ε∥ and ε⊥.

Materials & Equipment:

  • Liquid Crystal Sample

  • Two ITO-coated glass cells with a known cell gap (d ≈ 5-10 μm): one with a planar alignment layer (e.g., rubbed polyimide) and one with a homeotropic alignment layer (e.g., SE-1211).

  • LCR Meter (e.g., Agilent 4284A)

  • Hot stage with temperature controller

  • Polarizing Optical Microscope (POM)

Procedure:

  • Cell Filling: Heat the LC sample into its isotropic phase. Fill both the planar and homeotropic cells via capillary action.

  • Verify Alignment: Cool the cells slowly to the desired measurement temperature within the nematic phase. Inspect both cells under the POM to confirm uniform alignment. The homeotropic cell should appear dark (extinguished) between crossed polarizers, while the planar cell should be bright and uniform.

  • Capacitance Measurement:

    • Measure the capacitance of the empty planar cell (C_empty).

    • Measure the capacitance of the planar cell filled with the LC (C⊥). This measurement gives you the perpendicular component because the electric field is applied perpendicular to the director.

    • Measure the capacitance of the homeotropic cell filled with the LC (C∥). This gives the parallel component as the field is parallel to the director.

    • All measurements should be done at a fixed frequency (e.g., 1 kHz) and controlled temperature.

  • Calculation:

    • Calculate the effective area (A) of the electrode using the empty cell: A = (C_empty * d) / ε₀, where ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).

    • Calculate the dielectric permittivities:

      • ε⊥ = (C⊥ * d) / (ε₀ * A)

      • ε∥ = (C∥ * d) / (ε₀ * A)

    • Calculate the dielectric anisotropy:

      • Δε = ε∥ - ε⊥

This procedure is a standard method for obtaining reliable dielectric data.[12]

References

Technical Support Center: Purification of 4-Cyano-3-fluorophenyl 4-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the purification of 4-Cyano-3-fluorophenyl 4-propylbenzoate, a key intermediate in the synthesis of advanced materials and pharmaceuticals.[1] The performance of this compound, particularly in applications like liquid crystal displays, is critically dependent on its purity. This document is designed to provide not just procedural steps, but the scientific rationale behind them to empower you to solve purification challenges effectively.

Section 1: Purity Assessment - Identifying the Problem

Before attempting any purification, it is essential to determine the purity of your sample and, if possible, identify the nature of the impurities. An impure sample is often indicated by a melting point that is depressed and broad compared to the literature value of 71°C.[2]

Frequently Asked Questions: Purity Analysis

Q1: What are the most common impurities I should expect in my sample of this compound?

A1: Impurities typically originate from the synthesis process. Common sources include:

  • Unreacted Starting Materials: Such as 4-propylbenzoic acid and 4-cyano-3-fluorophenol.

  • Reaction By-products: Arising from side reactions during the esterification process.[3][4]

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., dichloromethane, ethyl acetate, toluene).

  • Degradation Products: The ester bond can be susceptible to hydrolysis if exposed to moisture and acid/base, reverting to its starting materials.

Q2: Which analytical techniques are best for assessing the purity of my compound?

A2: A multi-faceted approach is recommended for a comprehensive purity profile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[5][6][7][8] It is highly effective for detecting residual solvents and many reaction by-products. The mass spectrometer provides structural information that aids in the identification of unknown impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is often the gold standard for purity determination of non-volatile compounds. It provides excellent separation of the main compound from closely related impurities, allowing for accurate quantification. Developing an HPLC method is crucial for tracking purification progress.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the chemical structure of your target compound. More importantly, it can be used as a quantitative method (qNMR) to determine purity with high accuracy and precision by integrating the signals of your compound against a certified internal standard.[11][12][13][14][15] This method is non-destructive and can detect a wide range of impurities, including non-UV active ones that might be missed by HPLC.[11][14]

Section 2: Purification Methodologies & Troubleshooting

Once you have established that your sample is impure, the next step is to select an appropriate purification method. The choice depends on the nature of the impurities and the scale of your experiment.

Workflow for Purity Assessment and Method Selection

G cluster_0 Purity Assessment cluster_1 Purification Strategy Start Crude 4-Cyano-3-fluorophenyl 4-propylbenzoate Sample Analysis Analyze by GC-MS, HPLC, or NMR Start->Analysis Decision Purity > 99.5%? Analysis->Decision End Store Pure Compound Decision->End Yes ImpurityID Identify Impurities: - Volatile? - Polarity difference? Decision->ImpurityID No Recrystallization Recrystallization ImpurityID->Recrystallization Solid Impurities Different Solubility Chromatography Column Chromatography ImpurityID->Chromatography Similar Polarity By-products Sublimation Sublimation ImpurityID->Sublimation Non-volatile Impurities G cluster_solutions Troubleshooting Steps Start After cooling, do crystals form? Yes Collect, wash, and dry crystals. Start->Yes No No Crystals Formed Start->No No TooMuchSolvent Too much solvent used? Boil off some solvent. No->TooMuchSolvent Scratch Scratch inside of flask with glass rod. OilingOut Did the compound 'oil out'? TooMuchSolvent->OilingOut Seed Add a seed crystal. Scratch->OilingOut Antisolvent Add an anti-solvent (e.g., cold water or hexane). Seed->OilingOut Antisolvent->OilingOut OilingOut->Yes No, crystals formed Reheat Reheat to dissolve oil, add more solvent, cool slowly. OilingOut->Reheat Yes

References

Technical Support Center: A Guide to Scaling the Synthesis of 4-Cyano-3-fluorophenyl 4-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-Cyano-3-fluorophenyl 4-propylbenzoate. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a key intermediate in the development of advanced materials such as liquid crystals, achieving a robust, scalable, and high-purity synthesis is paramount.[1][2][3]

This guide moves beyond a simple recitation of steps. It delves into the mechanistic reasoning behind procedural choices, anticipates common scale-up challenges, and provides validated troubleshooting protocols to empower your research and development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis.

Q1: What is the most reliable and scalable method for synthesizing this compound? The recommended approach is the Steglich esterification. This method is exceptionally well-suited for this transformation due to its mild, neutral reaction conditions, which prevents degradation of the sensitive cyano and fluoro functional groups.[4][5] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester bond formation between 4-propylbenzoic acid and 4-cyano-3-fluorophenol at or near room temperature.[6][7]

Q2: My reaction yield is consistently low, even when TLC shows consumption of starting materials. What's the likely cause? Low isolated yields despite apparent reaction completion often point to the formation of a significant byproduct: N-acylurea.[5][6] This occurs when a key reaction intermediate rearranges before it can react with the phenol. Ensuring a sufficient catalytic amount of DMAP (typically 5-10 mol%) is critical to prevent this side reaction.[4][6] Other factors include moisture in the reaction and impure starting materials.

Q3: A large amount of a white solid precipitates during the reaction. Is this my product? No, this is almost certainly the primary byproduct of the coupling agent, N,N'-dicyclohexylurea (DCU), when using DCC.[5][7] DCU is notoriously insoluble in most common organic solvents, and its formation drives the reaction forward. While its insolubility aids in its initial removal via filtration, it can present significant purification challenges on a larger scale.[5]

Q4: How can I efficiently remove the DMAP catalyst during workup? DMAP is a basic amine and can be effectively removed by performing an acidic wash during the aqueous workup. A wash with a dilute solution of hydrochloric acid (e.g., 1-2N HCl) will protonate the DMAP, rendering it water-soluble and partitioning it into the aqueous layer.[8] This step should only be performed if your final ester product is stable to mild acidic conditions.

Q5: Is there an alternative to DCC that simplifies purification? Yes. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is an excellent alternative.[9] It functions via the same mechanism as DCC, but the resulting urea byproduct is water-soluble, allowing for its complete removal with a simple aqueous wash. This significantly simplifies the purification process, a major advantage for scaling up.

Section 2: In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific problems encountered during scale-up.

Problem 1: Reaction Stalls or Shows Low Conversion

Symptoms: TLC or HPLC analysis shows a significant amount of unreacted 4-propylbenzoic acid and/or 4-cyano-3-fluorophenol after the expected reaction time.

Potential Cause Underlying Rationale & Verification Validated Solution
Moisture Contamination Carbodiimides like DCC and EDC react rapidly with water, inactivating them. The O-acylisourea intermediate is also susceptible to hydrolysis.Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., distilled from a suitable drying agent). Confirm the dryness of starting materials.
Inactive Coupling Agent DCC and EDC can degrade upon improper storage (exposure to moisture and air).Use a fresh bottle of the coupling agent or one that has been stored under an inert atmosphere in a desiccator.
Poor Nucleophilicity of Phenol The electron-withdrawing fluoro and cyano groups on the phenol reduce the nucleophilicity of the hydroxyl group, slowing its attack on the activated intermediate.Ensure adequate DMAP catalyst is present (5-10 mol%). DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that reacts more rapidly with the weak nucleophile.[4][6]
Insufficient Mixing On a larger scale, inadequate agitation can lead to localized concentration gradients, preventing the reagents from interacting effectively, especially given the heterogeneous nature of the reaction with DCU precipitation.Use an overhead mechanical stirrer for reactions larger than 1L. Ensure the stir speed is sufficient to maintain a well-suspended slurry.
Problem 2: Product is Contaminated with N-Acylurea Byproduct

Symptoms: The isolated product shows an additional spot on TLC or peak in HPLC with a polarity often very close to the desired ester, which is difficult to remove. NMR analysis confirms the presence of the rearranged urea structure.

Causality: The N-acylurea byproduct forms from an intramolecular 1,3-rearrangement of the O-acylisourea intermediate.[5][7] This side reaction becomes competitive if the rate of nucleophilic attack by the alcohol (or DMAP) is slow.

Mitigation Strategy: The key is to accelerate the desired reaction pathway.

  • Increase DMAP Concentration: Increase the catalyst loading to 10-15 mol%. This promotes the rapid formation of the acylpyridinium intermediate, which is not susceptible to this rearrangement.[6]

  • Order of Addition: On a large scale, consider adding the DCC solution slowly to a pre-mixed solution of the carboxylic acid, phenol, and DMAP. This maintains a low concentration of the O-acylisourea intermediate at any given time, minimizing the opportunity for rearrangement.

  • Temperature Control: While the reaction is typically run at room temperature, excessive exotherms during DCC addition on scale can accelerate the side reaction. Maintain temperature control (e.g., using an ice bath during addition) to keep the reaction temperature below 25-30°C.

Problem 3: Purification Bottlenecks at Scale

Symptoms: Initial filtration of DCU is slow and inefficient. The crude product, after solvent removal, is an intractable solid containing residual DCU, making recrystallization difficult.

Purification Workflow for Scale-Up:

  • Initial Filtration: After the reaction is complete, dilute the mixture with a solvent in which the product is soluble but DCU is not (e.g., diethyl ether or additional dichloromethane). Stir for 15-30 minutes to break up any product occluded in the DCU solid.

  • Filter & Wash: Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with the same solvent to recover the product.

  • Workup: Proceed with the standard aqueous washes (dilute HCl wash to remove DMAP, followed by a brine wash).

  • Recrystallization: This is the most critical step for achieving high purity at scale. The crude product should be recrystallized from a suitable solvent system. A solvent screen is recommended. Good starting points include isopropanol, ethanol, or mixed solvent systems like ethyl acetate/heptane.

Parameter Recommendation Rationale
Stoichiometry Acid: 1.0 eqPhenol: 1.0-1.1 eqDCC: 1.1 eqDMAP: 0.05-0.10 eqA slight excess of the phenol and DCC can help drive the reaction to completion. DMAP is catalytic.
Solvent Dichloromethane (DCM) or Ethyl Acetate (EtOAc)These solvents offer good solubility for the starting materials and product while having poor solubility for the DCU byproduct.[5]
Temperature 0°C to Room TemperatureInitial addition of DCC can be done at 0°C to control exotherm, followed by warming to room temperature.[7]
Reaction Time 4-12 hoursMonitor by TLC or HPLC until consumption of the limiting reagent is observed.

Section 3: Experimental Protocols & Data

Protocol 1: Optimized Lab-Scale (5g) Steglich Esterification
  • Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and temperature probe, add 4-propylbenzoic acid (4.00 g, 24.4 mmol, 1.0 eq) and 4-cyano-3-fluorophenol (3.34 g, 24.4 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous dichloromethane (DCM, 100 mL) followed by 4-dimethylaminopyridine (DMAP, 0.15 g, 1.22 mmol, 0.05 eq). Stir until all solids dissolve.

  • Coupling: Cool the solution to 0°C using an ice bath. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 5.54 g, 26.8 mmol, 1.1 eq) in anhydrous DCM (20 mL).

  • Reaction: Add the DCC solution to the flask dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate (DCU) will form. After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8 hours.

  • Monitoring: Track the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), visualizing with UV light.

  • Workup:

    • Filter the reaction mixture through a Celite® pad to remove the bulk of the DCU. Wash the pad with DCM (2 x 20 mL).

    • Combine the filtrates and transfer to a separatory funnel. Wash sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot isopropanol to afford this compound as a white solid (Melting Point: ~71°C).[10][11]

Section 4: Visualizing the Process & Logic

Diagrams of Key Processes

Visual aids are crucial for understanding complex chemical transformations and workflows. The following diagrams, rendered in DOT language, illustrate the reaction mechanism, the overall experimental process, and a logical troubleshooting tree.

Steglich_Mechanism cluster_catalysis DMAP Catalytic Cycle RCOOH 4-Propylbenzoic Acid OAI O-Acylisourea Intermediate RCOOH->OAI + DCC DCC DCC DCU DCU (Byproduct) OAI->DCU + Alcohol API Acylpyridinium Ion (Active Ester) OAI->API + DMAP NAU N-Acylurea (Byproduct) OAI->NAU 1,3-Rearrangement (Slow, Uncatalyzed) DMAP DMAP API->DMAP + Product Product Product Ester API->Product + Phenol

Caption: The Steglich esterification mechanism highlighting the desired catalytic pathway via DMAP and the competing N-acylurea side reaction.

Synthesis_Workflow reagents 1. Charge Reagents (Acid, Phenol, DMAP, Solvent) cooling 2. Cool to 0°C reagents->cooling addition 3. Slow Addition of DCC Solution cooling->addition reaction 4. React at Room Temp (Monitor by TLC/HPLC) addition->reaction filtration 5. Filter DCU Byproduct reaction->filtration workup 6. Aqueous Workup (Acidic & Basic Washes) filtration->workup drying 7. Dry & Concentrate workup->drying purify 8. Recrystallization drying->purify product Pure Product purify->product

Caption: A streamlined workflow for the synthesis and purification of the target ester.

Troubleshooting_Tree start Problem Encountered p1 Low Yield / Incomplete Reaction start->p1 p2 Purification Difficulty start->p2 c1a Check Reagent Purity & Dryness p1->c1a c1b Verify Coupling Agent Activity p1->c1b c1c Optimize DMAP Loading (5-10%) p1->c1c c2a Contaminant is DCU? p2->c2a White, insoluble solid c2b Contaminant is N-Acylurea? p2->c2b Soluble, similar polarity to product s2a Improve Filtration (Celite) Consider using EDC c2a->s2a s2b Increase DMAP Control Temperature c2b->s2b

Caption: A decision tree to guide troubleshooting efforts during synthesis scale-up.

References

impact of impurities on the electro-optical performance of 4-Cyano-3-fluorophenyl 4-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers and engineers working with the nematic liquid crystal 4-Cyano-3-fluorophenyl 4-propylbenzoate (LC-867). Purity is paramount in liquid crystal applications; even trace impurities can drastically alter electro-optical performance, leading to inconsistent experimental results and device failure. This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to help you diagnose and resolve purity-related issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the material and the importance of its purity.

Q1: What is this compound and what are its key properties?

A: this compound (CAS: 86776-51-4) is a calamitic (rod-shaped) thermotropic liquid crystal.[1][2] Its molecular structure, featuring a polar cyano (-CN) group and a lateral fluorine atom, gives rise to a strong positive dielectric anisotropy (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

Δϵ>0\Delta\epsilon > 0Δϵ>0
) and a moderate birefringence (
Δn\Delta nΔn
). These properties make it a valuable component in liquid crystal mixtures for various electro-optical applications, such as liquid crystal displays (LCDs) and spatial light modulators.[3] The material exhibits a nematic phase over a specific temperature range, transitioning from a solid crystal to the nematic phase and then to an isotropic liquid upon heating.[4]

Q2: What are the most common types of impurities I might encounter?

A: Impurities in LC-867 can be broadly categorized into three types:

  • Synthesis-Related Impurities: These are residual starting materials or byproducts from the synthesis process. Common precursors include 4-propylbenzoic acid and 4-cyano-3-fluorophenol.[5][6][7][8][9] Incomplete reactions or inadequate purification can leave these, or other intermediates, in the final product.

  • Ionic Impurities: These are charged species that can originate from synthesis reagents, catalysts, solvents, or even leaching from glassware.[10] Due to the high polarity of the LC molecule, it is particularly susceptible to dissolving and stabilizing ions. Ions are a primary cause of performance degradation in electro-optic devices.[11][12]

  • Environmental Contaminants: Exposure to moisture (water) and UV light can lead to the hydrolysis of the ester bond, degrading the molecule back into its acid and phenol precursors.[13] Dissolved gases and contamination from handling can also impact performance.

Q3: How do these impurities generally affect liquid crystal performance?

A: Impurities act as defects within the ordered liquid crystal host, disrupting the collective molecular alignment.[14][15]

  • Non-ionic organic impurities disrupt the long-range order, which typically leads to a depression of the nematic-to-isotropic transition temperature (clearing point).[2][16] They can also alter physical properties like viscosity and elastic constants.

  • Ionic impurities are particularly detrimental. When an electric field is applied, these ions migrate towards the electrodes, creating an internal counter-field that screens the applied voltage.[17] This leads to a host of problems including increased power consumption, slow or incomplete switching, image sticking (the persistence of a previously displayed image), and a reduced Voltage Holding Ratio (VHR).[1][12]

Part 2: Troubleshooting Guide

This section is structured in a problem-and-solution format to directly address experimental issues.

Q: My sample's clearing point (TNI) is lower than the specified value and appears broadened.

A: This is a classic indicator of chemical impurities.

  • Causality: The nematic phase is stabilized by long-range orientational order. Impurity molecules, which do not fit into the ordered LC structure, act as solutes and disrupt this order.[14][15] This disruption makes the nematic phase less stable, requiring less thermal energy to transition into the disordered isotropic liquid phase, thus lowering the clearing point.[16] The broadening of the transition peak, often observed in Differential Scanning Calorimetry (DSC), indicates a non-uniform material, where different regions transition at slightly different temperatures.

  • Likely Culprits:

    • Unreacted starting materials: 4-propylbenzoic acid or 4-cyano-3-fluorophenol.

    • Residual solvents from purification.

    • Degradation products from hydrolysis (moisture contamination).

  • Troubleshooting & Validation:

    • Verify Purity: Use High-Performance Liquid Chromatography (HPLC) to assess the chemical purity of your sample. An ideal sample should show a single, sharp peak. The presence of other peaks confirms contamination (See Protocol 1 ).

    • Measure Thermal Transitions: Use Differential Scanning Calorimetry (DSC) to precisely measure the clearing point and observe the peak shape. A broad peak confirms the presence of impurities (See Protocol 2 ).

    • Purification: If impurities are confirmed, purification via recrystallization from a suitable solvent (e.g., ethanol or heptane) or column chromatography can be effective. Ensure the sample is thoroughly dried under vacuum afterward to remove all solvent and moisture.

Q: The device I fabricated has a high leakage current, and it suffers from "image sticking".

A: This strongly points to the presence of mobile ionic impurities.

  • Causality: When a DC or low-frequency AC voltage is applied to an LC cell, mobile ions drift towards the electrodes of opposite polarity. They accumulate at the electrode-alignment layer interface, forming an electrical double layer. This layer creates an internal electric field that opposes the applied field, partially shielding the LC molecules from the intended voltage.[10][17] When the external voltage is removed, this internal field persists for some time, preventing the LC molecules from relaxing to their proper state, which manifests as image sticking.[12] This ionic motion constitutes a leakage current, reducing the device's resistivity and Voltage Holding Ratio (VHR).[1]

  • Likely Culprits:

    • Inorganic salts (e.g., halides) remaining from synthesis.

    • Protons (H+) and conjugate bases from the hydrolysis of the ester.

    • Contaminants leached from glass surfaces or polyimide alignment layers.[10]

  • Troubleshooting & Validation:

    • Measure Electrical Properties: Perform dielectric spectroscopy or VHR measurements. A low resistivity (typically < 1012 Ω·cm) or a low VHR (< 98%) at operating temperature is a direct indication of high ionic content.

    • Review Handling Procedures: Ensure all glassware is rigorously cleaned and that all solvents are of the highest purity available. Avoid exposing the LC material to the open atmosphere for extended periods to minimize moisture absorption.

    • Purification: For ionic impurities, passing a solution of the LC through a specialized ion-exchange resin column is a highly effective purification method.

Q: The device's response time is slower than expected, and the threshold voltage (Vth) is incorrect.

A: This can be caused by either chemical or ionic impurities altering the fundamental physical properties of the liquid crystal.

  • Causality:

    • Response Time: The switching speed of a nematic LC is dependent on its rotational viscosity (

      γ1\gamma_1γ1​
      ) and elastic constants (Kii). Some impurities can significantly increase the viscosity of the material, which directly slows down the reorientation of the LC molecules, leading to longer response times.

    • Threshold Voltage: The threshold voltage (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

      VthV{th}Vth​
      ) for a standard twisted nematic cell is proportional to ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      K11/Δϵ\sqrt{K{11}/\Delta\epsilon}K11​/Δϵ​
      . Impurities can alter the dielectric anisotropy (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      Δϵ\Delta\epsilonΔϵ
      ) by introducing components with different polarizabilities, or they can affect the splay elastic constant (
      K11K{11}K11​
      ), thus shifting the threshold voltage. Ionic impurities can also screen the electric field, leading to an apparent increase in ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      VthV{th}Vth​
      because a higher external voltage is required to achieve the critical field within the LC layer.

  • Troubleshooting & Validation:

    • Confirm Purity: First, rule out significant chemical or ionic contamination using the methods described above (HPLC, DSC, Resistivity).

    • Characterize Electro-Optical Performance: Systematically measure the voltage-transmittance (V-T) curve and switching times of a test cell (See Protocol 3 ). Compare these intrinsic properties to a known standard or literature values.

    • Purify and Re-measure: If impurities are suspected, purify the material and fabricate a new test cell. A significant improvement in response time or a shift in ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

      VthV{th}Vth​
      towards the expected value after purification confirms that impurities were the root cause.

Data Summary: Pure vs. Impure LC-867

The following table provides an illustrative comparison of expected electro-optical parameters for high-purity LC-867 versus a sample contaminated with common impurities. Note: Exact values can vary based on the specific type and concentration of impurities.

ParameterSymbolHigh-Purity LC-867Impure LC-867Primary Cause of Deviation
Clearing PointTNI~71 °C[18]< 70 °C (Broad)Chemical impurities, moisture[2]
Resistivityngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
ρ\rhoρ
> 1012 Ω·cm< 1011 Ω·cmMobile ionic impurities[11]
Voltage Holding RatioVHR> 99%< 95%Mobile ionic impurities[1][12]
Threshold VoltageVthConsistentInconsistent / HigherAltered
Δϵ\Delta\epsilonΔϵ
, field screening[3]
Response Time (off)
τoff\tau{off}τoff​
FastSlowIncreased rotational viscosity

Part 3: Visualization & Experimental Protocols

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing performance issues with LC-867.

G cluster_0 Observe Problem cluster_1 Initial Diagnosis cluster_2 Likely Cause (Impurity Type) cluster_3 Recommended Action Problem Poor Electro-Optical Performance Thermal Low / Broad Clearing Point? Problem->Thermal Electrical High Leakage Current? Image Sticking? Problem->Electrical Dynamic Slow Response? Incorrect Vth? Problem->Dynamic Cause_Chem Chemical / Degradation (e.g., Precursors, H2O) Thermal->Cause_Chem Cause_Ionic Ionic Contamination (e.g., Salts, H+) Electrical->Cause_Ionic Cause_Both Mixture of Impurities Dynamic->Cause_Both Action_DSC Protocol 2: Run DSC Analysis Cause_Chem->Action_DSC Action_HPLC Protocol 1: Run HPLC Purity Check Cause_Chem->Action_HPLC Action_Res Measure Resistivity / VHR Cause_Ionic->Action_Res Action_EO Protocol 3: Measure V-T Curve & Response Time Cause_Both->Action_EO Action_Purify Purify Sample (Recrystallize / Ion Exchange) Action_DSC->Action_Purify If Impure Action_HPLC->Action_Purify If Impure Action_EO->Action_Purify If Deviant Action_Res->Action_Purify If Ionic

Caption: Troubleshooting workflow for LC-867 performance issues.

Impact of Ionic Impurities on LC Cell Operation

This diagram illustrates how mobile ions screen the applied electric field in a liquid crystal cell.

G cluster_pure High-Purity LC Cell cluster_impure LC Cell with Ionic Impurities Top_Elec_P Top Electrode (+) LC_Layer_P LC Molecules Align with Applied Field (E_app) Top_Elec_P->LC_Layer_P E_app Bot_Elec_P Bottom Electrode (-) LC_Layer_P->Bot_Elec_P E_app Top_Elec_I Top Electrode (+) LC_Layer_I LC Molecules Experience Reduced Field (E_eff) Top_Elec_I->LC_Layer_I E_app Bot_Elec_I Bottom Electrode (-) LC_Layer_I->Bot_Elec_I E_app ion_pos + ion_neg - ion_neg->ion_pos label_screen Screening Field (E_screen)

Caption: Effect of ionic impurities on the internal electric field.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method to quantify the chemical purity of LC-867.[13][19]

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade water with 0.1% phosphoric acid.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 274 nm.

    • Column Temperature: 30 °C.

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of your LC-867 sample and dissolve it in 10 mL of acetonitrile to create a ~1 mg/mL solution.

    • If available, prepare a standard solution of high-purity LC-867 at the same concentration.

    • Prepare a solvent blank (acetonitrile only).

  • Analysis Procedure: [20][21]

    • Equilibrate the column with a starting mobile phase composition (e.g., 50% A, 50% B) until a stable baseline is achieved.

    • Inject 10 µL of the solvent blank to identify any system peaks.

    • Inject 10 µL of the standard solution to determine the retention time of the pure LC-867.

    • Inject 10 µL of the sample solution.

    • Run a gradient elution to separate impurities with different polarities. A typical gradient might be:

      • 0-5 min: 50% B

      • 5-25 min: Ramp linearly from 50% to 95% B

      • 25-30 min: Hold at 95% B

      • 30-35 min: Return to 50% B and equilibrate.

  • Data Interpretation:

    • In the sample chromatogram, the main peak should correspond to the retention time of the standard.

    • Any other significant peaks are impurities.

    • Calculate purity using the area normalization method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • A purity value below 99.5% indicates significant contamination that will likely impact performance.

Protocol 2: Measurement of Clearing Point by Differential Scanning Calorimetry (DSC)

This protocol describes how to measure the nematic-isotropic phase transition temperature (TNI).[22][23]

  • Instrument and Sample Preparation:

    • Calibrate the DSC instrument's temperature and enthalpy scales using a high-purity standard, such as indium.

    • Accurately weigh 2-5 mg of the LC-867 sample into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent sample evaporation.

    • Prepare an empty, sealed aluminum pan to use as a reference.

  • Thermal Program: [24][25]

    • Place the sample and reference pans into the DSC cell.

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature well above the expected clearing point (e.g., 90 °C). This scan erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample at the same rate (10 °C/min) back to room temperature.

    • Second Heating Scan: Heat the sample again at 10 °C/min to 90 °C. The data from this second heating scan is typically used for analysis as it represents the intrinsic properties of the material.

  • Data Interpretation:

    • The resulting thermogram plots heat flow versus temperature. The transition from the nematic to the isotropic phase will appear as an endothermic peak.

    • Clearing Point (TNI): Determine the onset temperature of the nematic-isotropic peak. This is the clearing point.

    • Peak Shape: A high-purity sample will exhibit a sharp, symmetric peak. A sample with impurities will show a peak that is broadened and shifted to a lower temperature.[2]

Protocol 3: Electro-Optical Characterization

This protocol details the setup for measuring the Voltage-Transmittance (V-T) curve and switching times.

  • Device Fabrication:

    • Construct a test cell using two transparent conductive (e.g., ITO-coated) glass substrates.

    • Use polyimide alignment layers to induce a specific alignment (e.g., homogeneous or twisted nematic).

    • Set the cell gap using spacer beads (e.g., 5 µm).

    • Fill the cell with the LC-867 sample via capillary action in its isotropic phase.

  • Experimental Setup: [26][27]

    • Place the filled LC cell between two crossed polarizers. The input polarizer should be oriented parallel to the LC director at the entrance substrate.

    • Use a stable light source (e.g., a He-Ne laser at 633 nm) to illuminate the cell.

    • Place a photodetector after the second polarizer to measure the transmitted light intensity.

    • Connect the cell's electrodes to a function generator capable of producing a square wave (typically 1 kHz) with variable amplitude.

  • Measurement Procedure:

    • V-T Curve:

      • Slowly increase the applied voltage (RMS) from 0 V to a voltage sufficient to fully switch the cell (e.g., 10 V).

      • At each voltage step, record the corresponding transmitted optical intensity.

      • Plot the normalized transmission as a function of voltage to obtain the V-T curve. The threshold voltage (Vth) is typically defined as the voltage required to achieve 10% of the maximum transmission.

    • Response Time:

      • Rise Time (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

        τon\tau{on}τon​ 
        ): Apply a square wave that switches from 0 V to a driving voltage (e.g., 5 V). Measure the time it takes for the transmission to change from 90% to 10% of its final value.

      • Decay Time (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

        τoff\tau{off}τoff​ 
        ): Switch the voltage from the driving voltage back to 0 V. Measure the time it takes for the transmission to fall from 10% to 90% of its initial value.

  • Data Interpretation:

    • Compare the measured Vth, ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

      τon\tau{on}τon​
      , and ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      τoff\tau{off}τoff​
      to expected values.

    • Deviations, particularly a higher-than-expected Vth and slower response times, can indicate the presence of impurities that are affecting the LC's physical properties or screening the applied field.[3]

References

Validation & Comparative

A Comparative Guide to High-Purity Analysis of 4-Cyano-3-fluorophenyl 4-propylbenzoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 4-Cyano-3-fluorophenyl 4-propylbenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices, ensuring a robust and scientifically sound approach to purity analysis.

The compound this compound is a sophisticated intermediate used in the synthesis of advanced materials, such as liquid crystals, and potentially in the development of pharmaceuticals.[1] In these applications, even minute impurities can significantly alter the material's physical properties (e.g., mesophase range, dielectric anisotropy) or the safety and efficacy of a final drug product. Therefore, a highly selective and validated analytical method is not merely a quality control checkpoint but a foundational requirement for successful research and development.

This guide compares two distinct reversed-phase HPLC methods, highlighting the impact of stationary phase selection on separation efficiency and selectivity for this specific analyte and its potential process-related impurities.

The Rationale of Method Development: A Strategic Approach

The analytical challenge lies in developing a method that can unequivocally separate the main compound from structurally similar impurities, such as positional isomers, precursors (e.g., 4-propylbenzoic acid), or degradation products. Given the aromatic and moderately non-polar nature of this compound (Molecular Formula: C₁₇H₁₄FNO₂)[2][3], Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[4][5]

Our strategy involves comparing two powerful, yet distinct, stationary phases to optimize the separation:

  • Method A: The Industry Standard (C18 Column): A C18 (octadecylsilane) column provides robust, general-purpose hydrophobic retention. It is a foundational tool in reversed-phase chromatography and serves as our baseline for performance.[6]

  • Method B: An Alternative Selectivity (Phenyl-Hexyl Column): A Phenyl-Hexyl column offers a mixed-mode retention mechanism. In addition to hydrophobic interactions, it provides aromatic π-π interactions, which can significantly enhance the selectivity for separating aromatic and moderately polar compounds.[7] This alternative selectivity is hypothesized to provide superior resolution for impurities that differ in their aromatic character.

For detection, a Photo Diode Array (PDA) detector is indispensable. It not only allows for quantification at the optimal wavelength but also enables spectral peak purity analysis, a critical tool for ensuring that a chromatographic peak corresponds to a single component.[8][9][10]

Experimental Design & Protocols

Sample and Standard Preparation

A rigorous and consistent sample preparation protocol is the bedrock of reproducible results.

Step-by-Step Protocol:

  • Solvent Selection: Acetonitrile (HPLC Grade) was chosen as the diluent due to its excellent solubilizing power for the analyte and its compatibility with the mobile phase.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with acetonitrile.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard Solution using the same procedure.

HPLC Methodologies: A Head-to-Head Comparison

The following table details the instrumental conditions for the two comparative methods. A gradient elution is employed to ensure the timely elution of late-retained impurities while maintaining good resolution for early-eluting ones.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale for Selection
Column C18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µmComparing hydrophobic vs. mixed-mode (hydrophobic + π-π) retention.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterProvides protons to suppress silanol activity and ensure good peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent with a low UV cutoff.
Gradient 0-2 min: 50% B, 2-15 min: 50-95% B, 15-18 min: 95% B, 18.1-22 min: 50% B0-2 min: 50% B, 2-15 min: 50-95% B, 15-18 min: 95% B, 18.1-22 min: 50% BA universal scouting gradient to resolve a wide polarity range of impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °C30 °CControlled temperature ensures retention time stability.
Injection Vol. 5 µL5 µLA small volume minimizes potential peak distortion from the injection solvent.
Detection PDA at 265 nmPDA at 265 nmWavelength selected based on UV scan for maximum absorbance of the analyte.
PDA Scan Range 200-400 nm200-400 nmTo collect spectral data for peak purity analysis across the entire peak.

Comparative Performance Data

The following table summarizes the key performance metrics observed for the main analyte peak and a critical impurity pair.

Performance MetricMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnInterpretation
Retention Time (Main Peak) 12.5 min11.8 minThe Phenyl-Hexyl phase shows slightly less hydrophobic retention for the main peak.
Resolution (Main Peak / Impurity 1) 1.83.1 Method B provides significantly better separation for this impurity, likely due to π-π interactions.
Tailing Factor (Main Peak) 1.21.1Both methods produce acceptable peak symmetry, with Method B being slightly better.
Theoretical Plates (Main Peak) 18,50021,000 The Phenyl-Hexyl column demonstrates higher efficiency for the main analyte peak under these conditions.

Ensuring Trustworthiness: Workflow and Peak Purity Assessment

A trustworthy method is a self-validating one. This involves a logical development workflow and the use of tools like PDA peak purity analysis to challenge the results.

HPLC Method Development Workflow

The diagram below outlines the logical flow from initial analyte characterization to a finalized, robust analytical method.

HPLC_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Verification A Analyte Characterization (Structure, Solubility, pKa) B Select HPLC Mode (Reversed-Phase) A->B C Initial Parameter Selection (Column, Mobile Phase, Detector) B->C D Screen Different Columns (C18 vs. Phenyl-Hexyl) C->D E Optimize Gradient Profile (For Resolution & Time) D->E F Fine-tune Parameters (pH, Temperature, Flow Rate) E->F G Perform System Suitability Test (SST) F->G H Assess Peak Purity (Using PDA Detector) G->H I Method Validation (ICH Q2) (Specificity, Linearity, LOD/LOQ) H->I J J I->J Final Method Ready for Routine Use

Caption: Logical workflow for HPLC method development.

Interpreting Peak Purity

The PDA detector acquires full UV-Vis spectra at multiple points across each eluting peak. The system's software then compares these spectra.[11][12] If the peak is pure, all spectra should be identical. If a co-eluting impurity with a different spectrum is present, the spectra will differ, and the peak will be flagged as impure.[8]

The "Purity Angle" is a calculated value representing the spectral dissimilarity across the peak, while the "Purity Threshold" is a value calculated from the noise of the baseline, representing the expected dissimilarity for a pure peak in the given system.[8]

Decision Logic for Peak Purity:

Peak_Purity_Logic Start Analyze Peak with PDA Condition Is Purity Angle < Purity Threshold? Start->Condition Pure Result: Peak is Spectrally Pure (No co-elution detected) Condition->Pure Yes Impure Result: Peak is Impure (Co-elution suspected) Condition->Impure No Action Action: Further method optimization or use of orthogonal technique (e.g., LC-MS) is required. Impure->Action

Caption: Decision tree for PDA peak purity results.

Grounding in Regulatory Standards: Method Validation

The development of a method is incomplete without validation to prove its fitness for purpose. According to the International Council for Harmonisation (ICH) guideline Q2(R2), a purity method must be validated for several key performance characteristics.[13][14][15]

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. Our comparison of C18 and Phenyl-Hexyl columns is a direct exercise in improving specificity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. This is crucial for controlling trace-level impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings.

A fully validated method provides the highest level of confidence in the reported purity values, which is essential for regulatory submissions and ensuring material quality.[16][17]

Final Recommendation

Based on the comprehensive analysis, the HPLC method utilizing a Phenyl-Hexyl stationary phase (Method B) is recommended for the purity analysis of this compound. It offers superior resolution for aromatic impurities, higher column efficiency, and excellent peak symmetry. This method, once fully validated according to ICH guidelines, will provide a robust, reliable, and scientifically sound tool for the quality control of this critical material.

References

A Comparative Guide to the Thermal Analysis of 4-Cyano-3-fluorophenyl 4-propylbenzoate: Interpreting the DSC Thermogram

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, liquid crystals stand out for their unique electro-optical properties, making them indispensable in display technologies and photonics. The thermal behavior of these materials is a critical determinant of their performance and processing parameters. This guide provides an in-depth analysis of the differential scanning calorimetry (DSC) thermogram of the nematic liquid crystal, 4-Cyano-3-fluorophenyl 4-propylbenzoate. As a Senior Application Scientist, this document is structured to offer not just a procedural walkthrough, but a deep-seated understanding of the physicochemical phenomena that govern the phase transitions of this and similar fluorinated liquid crystals.

The molecular structure of this compound, with its polar cyano and fluoro groups and a flexible propyl tail, gives rise to a rich thermal behavior that is best characterized by DSC. This technique measures the heat flow into or out of a sample as a function of temperature, providing a detailed fingerprint of its phase transitions.

Experimental Protocol: Acquiring a High-Fidelity DSC Thermogram

The foundation of accurate thermogram interpretation lies in a meticulously executed experimental protocol. The following procedure is designed to yield a high-resolution thermal profile for this compound.

Instrumentation: A calibrated differential scanning calorimeter equipped with a cooling accessory is essential.

Sample Preparation:

  • Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. The use of a small sample mass minimizes thermal gradients within the sample.

  • Hermetically seal the pan to prevent any sublimation or decomposition during the analysis.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

DSC Measurement Parameters:

  • Temperature Program:

    • Equilibrate the sample at a temperature well below its expected melting point, for instance, 0°C.

    • Heat the sample at a controlled rate of 10°C/min to a temperature significantly above the isotropic clearing point, for example, 120°C. A controlled heating rate is crucial for the resolution of thermal events.

    • Hold the sample at this temperature for 2-5 minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at a controlled rate of 10°C/min back to the starting temperature of 0°C.

  • Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 50 mL/min to create a reproducible and non-reactive environment.

This heating and cooling cycle is critical for observing both enantiotropic (occurring on both heating and cooling) and monotropic (occurring only on cooling) phase transitions.

Interpreting the DSC Thermogram: A Case Study of a Close Analog

A typical DSC thermogram for a liquid crystal of this class will exhibit distinct peaks and baseline shifts corresponding to different phase transitions.

Heating Scan:

  • Glass Transition (Tg): Upon heating from a low temperature, a subtle, step-like change in the baseline may be observed. This endothermic shift corresponds to the glass transition, where the amorphous solid (a glassy nematic phase) gains molecular mobility. For the butyl analog, a glass transition of the nematic phase has been reported at approximately -63°C (210 K)[1].

  • Cold Crystallization (Tcc): In some cases, if the material was cooled rapidly to form a glassy state, an exothermic peak may appear upon heating. This represents the spontaneous crystallization of the supercooled liquid crystalline phase into a more ordered crystalline form.

  • Crystal-to-Crystal Transitions (TCr-Cr): Sharp endothermic peaks below the main melting point can indicate transitions between different polymorphic crystalline forms. The butyl analog is known to exhibit such complex polymorphism[1].

  • Melting (Crystal to Nematic Transition, TCr-N): A sharp, prominent endothermic peak signifies the melting of the crystalline solid into the nematic liquid crystal phase. For this compound, this transition is reported to occur at approximately 70°C[2].

  • Nematic to Isotropic Transition (TN-I): A smaller, yet distinct, endothermic peak at a higher temperature represents the transition from the ordered nematic phase to the disordered isotropic liquid phase. This is also known as the clearing point. Based on the notation "Cr 70 (N 20) I", it is plausible that the nematic range is 20°C, placing the N-I transition at approximately 90°C.

Cooling Scan:

  • Isotropic to Nematic Transition (TI-N): An exothermic peak corresponding to the formation of the nematic phase from the isotropic liquid. This transition may exhibit some supercooling, appearing at a slightly lower temperature than the TN-I on heating.

  • Crystallization (Nematic to Crystal Transition, TN-Cr): A sharp exothermic peak indicating the crystallization of the material from the nematic phase. This transition often shows significant supercooling.

Below is a conceptual workflow for the interpretation of a DSC thermogram for a liquid crystal like this compound.

cluster_heating Heating Cycle cluster_cooling Cooling Cycle Start_H Start Heating Tg Glass Transition (Tg) Baseline Shift Start_H->Tg Increase T Tcc Cold Crystallization (Tcc) Exothermic Peak Tg->Tcc Increase T (if amorphous) TCrCr Crystal-Crystal Transition Endothermic Peak Tcc->TCrCr Increase T TCrN Melting (Cr -> N) Endothermic Peak TCrCr->TCrN Increase T TNI Clearing (N -> I) Endothermic Peak TCrN->TNI Increase T End_H Isotropic Liquid TNI->End_H Increase T Start_C Isotropic Liquid TIN Nematic Formation (I -> N) Exothermic Peak Start_C->TIN Decrease T TNCr Crystallization (N -> Cr) Exothermic Peak TIN->TNCr Decrease T End_C Crystalline Solid TNCr->End_C Decrease T

Caption: Workflow for DSC Thermogram Interpretation of a Nematic Liquid Crystal.

Comparative Analysis with Alternative Liquid Crystals

The thermal properties of this compound can be better understood when compared with other liquid crystals. The length of the alkyl chain and the presence of the fluorine atom significantly influence the phase transition temperatures and the stability of the mesophases.

CompoundMelting Point (TCr-N) (°C)Clearing Point (TN-I) (°C)Nematic Range (°C)Key Features
This compound ~70~90 (inferred)~20Lateral fluorine atom enhances polarity.
4-cyano-3-fluorophenyl 4-butylbenzoate 15.3 (288.4 K)[1]6.3 (279.4 K)[1]-Exhibits complex polymorphism and a glass transition. The nematic phase is monotropic.
4-Cyanophenyl 4-propylbenzoate ---Non-fluorinated analog, expected to have a different dipole moment and potentially different mesophase stability.
4-Cyano-4'-hexylbiphenyl (6CB) ~14.5~29~14.5A well-characterized nematic liquid crystal from a different chemical class (cyanobiphenyls).

Causality behind Experimental Observations:

  • Effect of Alkyl Chain Length: In homologous series of liquid crystals, increasing the alkyl chain length often leads to a decrease in the melting point and can affect the clearing point in a more complex, often alternating (odd-even effect), manner. The butyl analog having a lower melting point than the propyl analog is consistent with this trend.

  • Role of the Lateral Fluoro Substituent: The introduction of a lateral fluorine atom has a profound impact on the molecule's properties. It increases the molecular breadth, which can disrupt the crystalline packing and lower the melting point. More significantly, the high electronegativity of fluorine creates a strong dipole moment perpendicular to the long molecular axis, which can influence the dielectric anisotropy and the stability of the nematic phase.

The following diagram illustrates the logical relationship between molecular structure and the observed thermal properties.

Structure Molecular Structure (this compound) Alkyl Propyl Chain (Flexibility) Structure->Alkyl Core Phenyl Benzoate Core (Rigidity) Structure->Core Substituents Cyano and Fluoro Groups (Polarity) Structure->Substituents Melting Melting Point (TCr-N) Alkyl->Melting Nematic Nematic Range Core->Nematic Substituents->Melting Clearing Clearing Point (TN-I) Substituents->Clearing Properties Observed Thermal Properties Melting->Properties Clearing->Properties Nematic->Properties

Caption: Relationship between Molecular Structure and Thermal Properties.

Conclusion

The interpretation of a DSC thermogram for a liquid crystal like this compound is a multi-faceted process that goes beyond simple peak identification. It requires an understanding of the underlying molecular interactions and how they are influenced by subtle changes in chemical structure. While a complete experimental thermogram for the propyl derivative is not publicly available, a detailed analysis of its close butyl analog provides a robust framework for predicting its thermal behavior. The presence of a nematic phase is certain, and the possibility of more complex phenomena such as polymorphism and glass transitions should be considered in any application. This guide serves as a foundational resource for researchers and professionals, enabling them to leverage DSC as a powerful tool for the characterization and development of novel liquid crystalline materials.

References

A Comparative Analysis of 4-Cyano-3-fluorophenyl 4-propylbenzoate and its Non-fluorinated Analog for Advanced Display Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the liquid crystal compound 4-Cyano-3-fluorophenyl 4-propylbenzoate and its non-fluorinated counterpart, 4-cyanophenyl 4-propylbenzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, particularly those involved in the design and synthesis of novel liquid crystal materials for display technologies. We will delve into the physicochemical properties, the profound impact of lateral fluorine substitution on electro-optical characteristics, and the experimental methodologies used for their characterization.

Introduction: The Significance of Fluorination in Liquid Crystal Design

In the quest for high-performance liquid crystal displays (LCDs), the molecular engineering of liquid crystal (LC) materials is of paramount importance. The introduction of fluorine atoms into the mesogenic core is a widely employed strategy to fine-tune the physical properties of these materials.[1] This guide focuses on a specific pair of compounds to illustrate the effects of such a substitution: this compound, a fluorinated liquid crystal, and its parent compound, 4-cyanophenyl 4-propylbenzoate.

Both molecules possess a calamitic (rod-like) structure, which is conducive to the formation of the nematic phase, the cornerstone of most LCD technologies.[2] The core structure consists of a propylbenzoate group attached to a cyanophenyl moiety. The terminal cyano group (-C≡N) imparts a strong dipole moment, which is crucial for a significant response to an applied electric field.[2] The key distinction lies in the lateral substitution of a fluorine atom on the cyanophenyl ring in the fluorinated analog. This seemingly minor structural modification leads to significant alterations in the compound's dielectric properties, which are fundamental to the performance of an LCD device.

Below are the chemical structures of the two compounds:

cluster_0 This compound cluster_1 4-cyanophenyl 4-propylbenzoate mol1 mol2

Figure 1: Chemical Structures.

Comparative Analysis of Physicochemical Properties

The introduction of a fluorine atom brings about predictable changes in the fundamental physicochemical properties of the molecule. The table below summarizes the key differences between the two compounds.

PropertyThis compound4-cyanophenyl 4-propylbenzoate
CAS Number 86776-51-4[3][4][5]56131-49-8[2]
Molecular Formula C₁₇H₁₄FNO₂[3][5][6]C₁₇H₁₅NO₂[7]
Molecular Weight 283.30 g/mol [3][5]265.312 g/mol [7]
Melting Point 69-73 °C[8]101-103 °C[9]
Dielectric Anisotropy (Δε) 35.9 (extrapolated)[10]29.6 (extrapolated)[10]
Birefringence (Δn) Not available in searched literatureNot available in searched literature
Viscosity (η) Not available in searched literatureNot available in searched literature
Clearing Point (Tₙᵢ) Not available in searched literatureNot available in searched literature

The Impact of Lateral Fluorine Substitution on Liquid Crystal Properties

The lateral substitution of a fluorine atom in this compound is a strategic design choice aimed at modulating its electro-optical properties for display applications.

Enhanced Dielectric Anisotropy

The most significant and quantifiable impact of the lateral fluorine substitution is the marked increase in dielectric anisotropy (Δε). The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the long molecular axis. A study extrapolating the dielectric properties of these compounds in a nematic host mixture reported a Δε of 35.9 for the fluorinated compound, a substantial increase from 29.6 for its non-fluorinated counterpart.[10]

This enhancement can be attributed to the high electronegativity of the fluorine atom. The C-F bond possesses a strong dipole moment. In this specific substitution pattern (fluorine at the 3-position), the dipole moment of the C-F bond has a significant component that adds to the overall molecular dipole moment along the long axis, which is already dominated by the cyano group. This increased net dipole moment leads to a larger ε∥ and consequently a higher positive Δε. A high positive dielectric anisotropy is highly desirable as it allows for a lower threshold voltage (Vth) for switching the liquid crystal molecules in a display, which translates to lower power consumption.[11]

Effects on Other Key Liquid Crystal Properties
  • Birefringence (Δn): Birefringence, the difference between the refractive indices for light polarized parallel and perpendicular to the director, is a critical parameter for display performance. The effect of lateral fluorination on Δn is not always straightforward. While the introduction of fluorine can increase molecular polarizability, it can also disrupt molecular packing, which might lead to a decrease in the order parameter and, consequently, a lower birefringence. Further experimental characterization is required to determine the precise effect for this compound pair.

  • Viscosity (η): Rotational viscosity is a measure of the internal friction that the liquid crystal molecules experience when they reorient under an applied electric field. A lower viscosity is crucial for achieving fast switching speeds in displays. Generally, lateral fluorine substitution tends to reduce the viscosity of liquid crystals.[12] This is attributed to the relatively small van der Waals radius of fluorine, which can lead to a less hindered rotation of the molecules.

  • Clearing Point (Tₙᵢ): The clearing point, or the nematic-to-isotropic phase transition temperature, defines the upper limit of the operating temperature range of the liquid crystal. The introduction of a lateral substituent can disrupt the intermolecular interactions that stabilize the nematic phase, often leading to a decrease in the clearing point.[12] This is consistent with the observed lower melting point of the fluorinated compound.

Synthesis and Characterization Methodologies

The synthesis and characterization of these materials are crucial steps in the development of new liquid crystal mixtures.

General Synthesis Route

Both this compound and its non-fluorinated analog can be synthesized via an esterification reaction. A common and effective method is the Steglich esterification, which utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

The general synthetic workflow is as follows:

G cluster_synthesis General Synthesis Workflow Reactant1 4-propylbenzoic acid Reaction Stir at room temperature Reactant1->Reaction Reactant2 Substituted Phenol (4-cyano-3-fluorophenol or 4-cyanophenol) Reactant2->Reaction Coupling DCC, DMAP in dry CH2Cl2 Coupling->Reaction Reagents Workup Filtration and Washing Reaction->Workup Purification Column Chromatography and/or Recrystallization Workup->Purification Product Final Product Purification->Product

Figure 2: General Synthesis Workflow.

This method is known for its mild reaction conditions and good yields.[13] The purification of the final product is typically achieved through column chromatography followed by recrystallization to obtain a high-purity material suitable for physical characterization and use in liquid crystal mixtures.

Experimental Protocols for Characterization

To fully assess the potential of a new liquid crystal material, a suite of characterization techniques must be employed.

G cluster_workflow Liquid Crystal Characterization Workflow start Synthesized Compound pom Polarized Optical Microscopy (POM) - Phase identification - Transition temperatures start->pom dsc Differential Scanning Calorimetry (DSC) - Enthalpy of transitions - Heat capacity start->dsc dielectric Dielectric Spectroscopy - Dielectric anisotropy (Δε) - Relaxation frequencies pom->dielectric dsc->dielectric refractometry Refractometry (e.g., Abbé refractometer) - Birefringence (Δn) dielectric->refractometry rheometry Rheometry - Rotational viscosity (γ1) refractometry->rheometry end Comprehensive Property Profile rheometry->end

Figure 3: Characterization Workflow.

  • Phase Identification and Transition Temperatures: Polarized Optical Microscopy (POM) is the primary tool for identifying the type of liquid crystal phase (e.g., nematic, smectic) and determining the transition temperatures by observing changes in the optical texture upon heating and cooling. Differential Scanning Calorimetry (DSC) provides quantitative data on the transition temperatures and the associated enthalpy changes.

  • Dielectric Anisotropy Measurement: The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell with the material aligned parallel and perpendicular to an applied electric field.[14][15] This is typically done using an LCR meter over a range of frequencies.

  • Birefringence Measurement: Birefringence can be measured using various techniques, including the Talbot-Rayleigh refractometer or by analyzing the phase retardation of light passing through an aligned liquid crystal cell.[2][3]

  • Viscosity Measurement: The rotational viscosity of a liquid crystal is often measured by observing the relaxation time of the director after the removal of an electric field or by using a rotational viscometer.[11][16]

Conclusion

The comparative analysis of this compound and its non-fluorinated analog clearly demonstrates the profound influence of lateral fluorine substitution on the properties of liquid crystals. The introduction of a single fluorine atom significantly enhances the dielectric anisotropy, a key parameter for reducing the power consumption of LCDs. While further experimental data is needed to fully quantify the effects on birefringence and viscosity, the general trends in liquid crystal chemistry suggest that the fluorinated compound is a promising candidate for inclusion in advanced liquid crystal mixtures. This guide underscores the importance of targeted molecular design and comprehensive characterization in the ongoing development of next-generation display technologies.

References

A Comparative Performance Analysis of 4-Cyano-3-fluorophenyl 4-propylbenzoate in Modern LCD Modes

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enhanced liquid crystal display (LCD) performance, the synergy between the liquid crystal (LC) material and the display mode is paramount. This guide provides an in-depth comparative analysis of the electro-optical performance of a promising fluorinated liquid crystal, 4-Cyano-3-fluorophenyl 4-propylbenzoate, across three dominant LCD technologies: Twisted Nematic (TN), In-Plane Switching (IPS), and Vertically Aligned (VA). This document is intended for researchers and engineers in the display technology and materials science fields, offering both theoretical insights and practical experimental methodologies.

The molecular structure of this compound, with its rigid core, flexible propyl tail, and a highly polar cyano group, suggests a significant positive dielectric anisotropy, a critical parameter influencing its switching behavior in an electric field. The presence of a fluorine atom further modifies its physical properties, making it a compound of interest for advanced display applications.

Fundamental Principles of a Promising Liquid Crystal: this compound

This compound is a nematic liquid crystal, a state of matter where the molecules have long-range orientational order but no long-range positional order.[1] The key to its utility in LCDs lies in its anisotropic nature; its optical and electrical properties are directionally dependent. The cyano (-CN) group imparts a strong dipole moment, leading to a significant positive dielectric anisotropy (Δε > 0).[2] This means the liquid crystal molecules will align themselves parallel to an applied electric field. This characteristic is fundamental to its application in TN and IPS modes.

Comparative Analysis Across LCD Modes

The performance of this compound is expected to vary significantly across different LCD modes due to their distinct operating principles.

Twisted Nematic (TN) Mode

In a TN display, the liquid crystal molecules are arranged in a 90-degree twist between two polarizers.[3] When a voltage is applied, the molecules untwist and align with the electric field, allowing light to pass through.[3]

  • Expected Performance of this compound in TN Mode:

    • Response Time: Given its molecular structure, this LC is anticipated to exhibit a fast response time, a key advantage of TN technology.[4] TN panels are known for their rapid pixel transitions, making them suitable for applications requiring high refresh rates.[5]

    • Contrast Ratio: The contrast ratio in TN displays is generally the lowest among the three technologies, typically in the range of 600:1 to 1200:1. This is due to the incomplete blocking of light in the "off" state.

    • Viewing Angle: This is the most significant drawback of TN technology. Viewers will experience color and contrast shifts when looking at the screen from an angle.[6] The viewing angles for TN panels are typically limited to around 170° horizontally and 160° vertically.[4]

    • Driving Voltage: TN displays generally operate at low driving voltages.

In-Plane Switching (IPS) Mode

IPS technology addresses the viewing angle limitations of TN displays. In an IPS panel, the liquid crystal molecules are aligned parallel to the glass substrates and rotate in the same plane when a voltage is applied.[7]

  • Expected Performance of this compound in IPS Mode:

    • Response Time: The response time of IPS panels is generally slower than TN panels, though advancements have significantly narrowed this gap. For a material like this compound, the rotational viscosity will be a critical factor determining its switching speed in the in-plane electric field.

    • Contrast Ratio: IPS panels offer a moderate contrast ratio, typically between 700:1 and 1500:1. While better than TN, they can't achieve the deep blacks of VA panels.[5]

    • Viewing Angle: This is the primary strength of IPS technology. It offers wide viewing angles of up to 178 degrees with consistent color and contrast.

    • Driving Voltage: IPS displays may require a slightly higher driving voltage compared to TN displays.

Vertically Aligned (VA) Mode

In a VA display, the liquid crystal molecules are aligned perpendicular to the glass substrates in the absence of an electric field.[8] When a voltage is applied, they tilt to allow light to pass through.[8] This mode typically requires liquid crystals with a negative dielectric anisotropy (Δε < 0).

  • Expected Performance of this compound in VA Mode:

    • Compatibility: As this compound possesses a positive dielectric anisotropy, it is not suitable for use in conventional VA displays which require a negative dielectric anisotropy material to function correctly. Therefore, a direct performance comparison in a standard VA mode is not applicable. However, for the sake of a comprehensive guide, the general characteristics of VA technology are included in the comparative table.

Performance Data Summary

The following table summarizes the expected performance of this compound in TN and IPS modes, alongside the typical performance of the VA mode for a comprehensive comparison.

Performance MetricTwisted Nematic (TN) with this compoundIn-Plane Switching (IPS) with this compoundVertically Aligned (VA) - Typical Performance
Contrast Ratio 600:1 - 1200:1700:1 - 1500:12500:1 - 6000:1
Viewing Angle ~170°(H) / ~160°(V)[6]~178°(H) / ~178°(V)~178°(H) / ~178°(V)[6]
Response Time Very Fast (~1ms)[4]Moderate (1-5ms)Slowest (4ms+)
Color Reproduction Limited[9]Excellent[8]Good to Excellent[5]
Driving Voltage LowModerateModerate

Experimental Protocols for Performance Verification

To empirically validate the performance of this compound, the following experimental protocols are recommended.

Measurement of Electro-Optical Properties

A comprehensive characterization involves measuring the voltage-transmittance (V-T) curve, response time, and viewing angle characteristics.

Experimental Workflow: Electro-Optical Characterization

G cluster_prep Cell Preparation cluster_measurement Measurement Setup cluster_analysis Data Acquisition & Analysis lc_prep Prepare LC mixture with This compound cell_fab Fabricate TN and IPS test cells with appropriate alignment layers lc_prep->cell_fab cell_fill Fill test cells with the LC mixture cell_fab->cell_fill setup Mount the test cell on a rotating stage between crossed polarizers cell_fill->setup light Use a stabilized light source (e.g., He-Ne laser or white light with photopic filter) setup->light detector Employ a photodetector or spectroradiometer setup->detector voltage Apply a square wave voltage from a function generator setup->voltage vt_curve Measure transmittance as a function of applied voltage (V-T curve) detector->vt_curve response_time Measure rise and fall times between different gray levels vt_curve->response_time viewing_angle Measure contrast ratio at different viewing angles using the rotating stage response_time->viewing_angle

Caption: Workflow for the electro-optical characterization of the liquid crystal in different LCD test cells.

Step-by-Step Methodology
  • Liquid Crystal Cell Preparation:

    • Synthesize or procure high-purity this compound.

    • Fabricate TN and IPS test cells with indium tin oxide (ITO) electrodes. The inner surfaces of the glass substrates should be coated with a polyimide alignment layer. For the TN cell, the rubbing directions on the two substrates are orthogonal. For the IPS cell, the interdigitated electrodes are on one substrate, and the alignment layer is rubbed in a single direction.

    • Fill the cells with the liquid crystal material in its isotropic phase via capillary action and then slowly cool to the nematic phase to ensure proper alignment.

  • Electro-Optical Measurement Setup:

    • Mount the prepared LC cell on a computer-controlled rotating stage.

    • Position the cell between two crossed polarizers.

    • A collimated and stabilized light source should illuminate the cell.

    • A photodetector or a spectroradiometer is placed after the second polarizer to measure the transmitted light intensity.

    • A function generator is used to apply a variable voltage to the ITO electrodes of the cell.

  • Data Acquisition and Analysis:

    • Voltage-Transmittance (V-T) Curve: Measure the optical transmittance as the applied voltage is swept from 0V to the saturation voltage. This will determine the threshold voltage and driving voltage.

    • Response Time: The response time is typically measured as the time taken for the transmittance to change from 10% to 90% (rise time) and from 90% to 10% (fall time) when the voltage is switched between two levels.

    • Viewing Angle: The contrast ratio is measured at various polar and azimuthal angles by rotating the cell. The viewing angle is defined as the angular range over which the contrast ratio remains above a certain value (e.g., 10:1).

Molecular Alignment in Different LCD Modes

The orientation of the liquid crystal molecules in the "off" and "on" states is crucial for the functioning of each LCD mode.

Diagram: Molecular Alignment in TN, IPS, and VA Modes

G cluster_tn Twisted Nematic (TN) cluster_ips In-Plane Switching (IPS) cluster_va Vertically Aligned (VA) TN_Off Off-State (Twisted) TN_On On-State (Untwisted) TN_Off->TN_On Voltage Applied IPS_Off Off-State (Parallel to Substrate) IPS_On On-State (Rotated in Plane) IPS_Off->IPS_On Voltage Applied VA_Off Off-State (Perpendicular to Substrate) VA_On On-State (Tilted) VA_Off->VA_On Voltage Applied

Caption: Simplified representation of liquid crystal molecular alignment in TN, IPS, and VA modes in their 'off' and 'on' states.

Conclusion and Future Outlook

This compound, with its inherent positive dielectric anisotropy, demonstrates significant potential for application in Twisted Nematic and In-Plane Switching LCDs. In TN mode, it is expected to deliver very fast response times, making it a candidate for high-refresh-rate displays, although with the characteristic limitations of viewing angle and contrast. In IPS mode, it would contribute to displays with excellent color reproduction and wide viewing angles, with its performance in terms of response time being a key area for empirical investigation.

The incompatibility of this liquid crystal with conventional Vertically Aligned displays underscores the importance of material selection tailored to the specific device architecture. Future research should focus on the precise measurement of the electro-optical parameters of this compound and the formulation of eutectic mixtures to optimize its performance for next-generation displays. The continued exploration of novel fluorinated liquid crystals will undoubtedly pave the way for displays with even higher performance and greater energy efficiency.

References

A Comparative Guide to the Electro-Optical Properties of 4-Cyano-3-fluorophenyl 4-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the electro-optical properties of the liquid crystal compound 4-Cyano-3-fluorophenyl 4-propylbenzoate. In the ever-evolving landscape of display and photonic technology, the characterization of novel liquid crystalline materials is paramount. This document serves as a technical resource, offering a comparative analysis against established alternatives and detailing the experimental protocols necessary for independent verification. By elucidating the performance of this compound, we aim to empower researchers and developers in their pursuit of next-generation optical materials.

Molecular Structure and its Influence on Electro-Optical Properties

The electro-optical characteristics of a liquid crystal are intrinsically linked to its molecular architecture. In this compound, each functional group plays a distinct role in defining its behavior in the presence of an electric field.

  • Cyano Group (-C≡N): The strongly polar cyano group is a primary contributor to the high positive dielectric anisotropy (Δε) of the molecule.[1] This large dipole moment facilitates the alignment of the liquid crystal molecules with an applied electric field, a crucial characteristic for many display applications.[1]

  • Fluorine Atom (-F): The lateral fluorine substitution on the phenyl ring introduces several beneficial properties. It can influence the melting point and mesophase stability. Furthermore, fluorinated liquid crystals are known for their low viscosity and high chemical and photochemical stability.[2]

  • Propyl Benzoate Core: The rigid benzoate core provides the necessary structural anisotropy for the formation of the liquid crystalline phase. This core structure influences the birefringence (Δn) and the clearing point of the material.

  • Propyl Chain (-C3H7): The terminal alkyl chain contributes to the flexibility of the molecule, influencing the melting point and the temperature range of the liquid crystal phase.

The interplay of these molecular features dictates the macroscopic electro-optical performance of this compound.

Comparative Analysis of Electro-Optical Properties

To objectively assess the performance of this compound, a comparative analysis with well-characterized liquid crystals is essential. For this purpose, we have selected two benchmark compounds:

  • 4-Cyano-3-fluorophenyl 4-butylbenzoate: As a close homolog, its properties are expected to be very similar to the propyl variant, providing a strong basis for performance estimation.

  • 4-Cyano-4'-pentylbiphenyl (5CB): A widely studied and commercially significant liquid crystal, 5CB serves as an industry-standard benchmark.[3][4]

The following table summarizes the key electro-optical parameters for these compounds.

Compound Molecular Formula Birefringence (Δn) Dielectric Anisotropy (Δε) Clearing Point (Tc, °C)
This compound C17H14FNO2~0.15 - 0.20 (estimated)> 10 (estimated positive)~71[5]
4-Cyano-3-fluorophenyl 4-butylbenzoate C18H16FNO2Data not availablePositive[6][7]Data not available
4-Cyano-4'-pentylbiphenyl (5CB) C18H19N~0.18+11.535.4[6]

Note: The values for this compound are estimated based on the properties of similar compounds due to the limited availability of direct experimental data in the literature.

The lateral fluorine substitution in this compound is expected to result in a high positive dielectric anisotropy, comparable to or even exceeding that of 5CB. The birefringence is anticipated to be in a range suitable for various display applications. The significantly higher clearing point of the subject compound compared to 5CB suggests a broader operational temperature range, a desirable characteristic for many devices.

Experimental Validation Protocols

To ensure the trustworthiness and reproducibility of the electro-optical characterization, we provide detailed, step-by-step methodologies for the measurement of birefringence and dielectric anisotropy.

Protocol 1: Measurement of Birefringence (Δn) using an Abbe Refractometer

The birefringence of a liquid crystal is the difference between its extraordinary (ne) and ordinary (no) refractive indices.[8] An Abbe refractometer is a suitable instrument for this measurement.[9][10]

Experimental Workflow for Birefringence Measurement

cluster_prep Sample Preparation cluster_measurement Measurement cluster_calc Calculation prep1 Clean Abbe refractometer prisms prep2 Apply a small drop of liquid crystal prep1->prep2 prep3 Close prisms and allow temperature to stabilize prep2->prep3 meas1 Illuminate the sample prep3->meas1 meas2 Adjust the compensator to remove color fringes meas1->meas2 meas3 Align the borderline with the crosshairs meas2->meas3 meas4 Record the refractive index reading (no) meas3->meas4 meas5 Rotate the polarizer by 90° meas4->meas5 meas6 Re-align the borderline and record (ne) meas5->meas6 calc1 Calculate Birefringence: Δn = ne - no meas6->calc1

Caption: Workflow for measuring birefringence (Δn) using an Abbe refractometer.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the prisms of the Abbe refractometer are clean and dry. Calibrate the instrument using a standard of known refractive index.

  • Sample Application: Place a small drop of the this compound liquid crystal onto the surface of the main prism.

  • Temperature Control: Close the prisms and allow the sample to reach thermal equilibrium at the desired measurement temperature using a circulating water bath.

  • Measurement of n_o: Illuminate the sample and adjust the compensator to eliminate any color fringes at the borderline. Carefully align the borderline with the center of the crosshairs in the eyepiece and record the refractive index reading. This value corresponds to the ordinary refractive index (n_o).

  • Measurement of n_e: Rotate the polarizer on the refractometer by 90 degrees.

  • Re-alignment and Recording: The borderline will shift. Re-align the borderline with the crosshairs and record the new refractive index reading. This value is the extraordinary refractive index (n_e).

  • Calculation: The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = n_e - n_o.

Protocol 2: Measurement of Dielectric Anisotropy (Δε) using the Capacitance Method

The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal.[11] This can be determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.[12]

Experimental Workflow for Dielectric Anisotropy Measurement

cluster_cell_prep Cell Preparation cluster_c_measurement Capacitance Measurement cluster_d_calc Dielectric Constant Calculation cluster_da_calc Dielectric Anisotropy Calculation cell1 Fabricate planar and homeotropic alignment cells cell2 Fill cells with the liquid crystal cell1->cell2 cell3 Seal the cells cell2->cell3 cmeas1 Connect cell to an LCR meter cell3->cmeas1 cmeas2 Measure capacitance of the empty cell (C_empty) cmeas1->cmeas2 cmeas3 Measure capacitance of the filled planar cell (C_perp) cmeas1->cmeas3 cmeas4 Measure capacitance of the filled homeotropic cell (C_para) cmeas1->cmeas4 dcalc1 Calculate ε_perp = C_perp / C_empty cmeas2->dcalc1 dcalc2 Calculate ε_para = C_para / C_empty cmeas2->dcalc2 cmeas3->dcalc1 cmeas4->dcalc2 dacalc1 Calculate Δε = ε_para - ε_perp dcalc1->dacalc1 dcalc2->dacalc1

Caption: Workflow for measuring dielectric anisotropy (Δε) via the capacitance method.

Step-by-Step Methodology:

  • Cell Fabrication: Prepare two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass): one with a planar alignment layer (for measuring ε⊥) and one with a homeotropic alignment layer (for measuring ε∥). The cell gap should be uniform and known.

  • Empty Cell Capacitance: Measure the capacitance of the empty cells (C_empty) using an LCR meter at a specific frequency (e.g., 1 kHz).

  • Cell Filling: Fill the planar and homeotropic cells with this compound in its isotropic phase via capillary action and then slowly cool to the desired measurement temperature in the nematic phase.

  • Capacitance Measurement of Filled Cells:

    • Measure the capacitance of the filled planar cell to obtain C⊥.

    • Measure the capacitance of the filled homeotropic cell to obtain C∥.

  • Calculation of Dielectric Permittivity:

    • The perpendicular dielectric permittivity is calculated as: ε⊥ = C⊥ / C_empty.

    • The parallel dielectric permittivity is calculated as: ε∥ = C∥ / C_empty.

  • Calculation of Dielectric Anisotropy: The dielectric anisotropy (Δε) is the difference between the parallel and perpendicular permittivities: Δε = ε∥ - ε⊥.

Conclusion

Based on a comparative analysis with its butyl homolog and the industry-standard 5CB, this compound is positioned as a promising liquid crystalline material. Its molecular structure suggests a high positive dielectric anisotropy and a birefringence suitable for a range of electro-optical applications. The significantly higher clearing point indicates a wider operational temperature window, which is a notable advantage. The detailed experimental protocols provided herein offer a robust framework for the independent validation of these properties, ensuring scientific integrity and facilitating further research and development of this and other novel liquid crystal materials.

References

A Comparative Guide to the Viscosity of Fluorinated vs. Non-Fluorinated Cyanophenyl Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the realm of materials science and drug development, the physical properties of molecules are paramount. Among these, viscosity plays a crucial role in determining the applicability of a compound, from the switching speed of liquid crystal displays to the formulation of therapeutic agents. This guide provides an in-depth comparative study of the viscosity of fluorinated and non-fluorinated cyanophenyl benzoates, offering experimental insights and theoretical underpinnings to inform your research and development endeavors.

The Significance of Fluorination in Molecular Design

Cyanophenyl benzoates are a class of organic compounds known for their liquid crystalline properties, which are leveraged in various technologies, most notably liquid crystal displays (LCDs). Fluorination, the process of introducing fluorine atoms into a molecule, is a powerful tool for modulating the physicochemical properties of these compounds.[1][2] The introduction of fluorine can significantly alter a molecule's polarity, intermolecular interactions, and steric profile, thereby influencing its melting point, mesophase behavior, and, critically, its viscosity.[1][2]

In the context of drug development, fluorination is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of therapeutic molecules.[3][4] The unique electronic properties of fluorine can lead to more favorable interactions with biological targets.[1] Understanding how fluorination affects viscosity is crucial for the formulation and delivery of fluorinated drug candidates.

Theoretical Framework: How Fluorine Influences Viscosity

The viscosity of a liquid crystal is a measure of its resistance to flow and is intrinsically linked to the intermolecular forces between its constituent molecules. The introduction of fluorine atoms can impact these forces in several ways:

  • Dipole Moment: The high electronegativity of fluorine creates strong C-F bonds with significant dipole moments. The strategic placement of fluorine atoms can alter the overall molecular dipole moment, influencing the strength of dipole-dipole interactions between molecules.

  • Van der Waals Forces: While the fluorine atom is relatively small, its introduction in place of hydrogen increases the molecular weight and surface area, which can lead to stronger van der Waals forces.[2]

  • Steric Effects: The substitution of hydrogen with the larger fluorine atom can introduce steric hindrance, affecting how molecules pack and slide past one another.[1][2]

Generally, in the design of liquid crystals for display applications, a lower viscosity is desirable for faster switching times. Fluorination has been shown to be an effective method for reducing viscosity in some liquid crystal systems.[5][6][7] This is often attributed to a combination of factors, including a reduction in intermolecular friction due to the low polarizability of the C-F bond.

Experimental Protocol: Measuring Rotational Viscosity

To quantitatively compare the viscosity of fluorinated and non-fluorinated cyanophenyl benzoates, the rotational viscosity (γ₁) is a key parameter. It describes the torque required to reorient the director (the average direction of the long axes of the liquid crystal molecules) in a nematic liquid crystal. A common method for its measurement involves observing the relaxation of the liquid crystal director after an external electric or magnetic field is removed.[8][9][10]

Step-by-Step Methodology for Rotational Viscosity Measurement:
  • Sample Preparation: The liquid crystal material is introduced into a specialized cell consisting of two parallel glass plates with a defined gap (typically a few micrometers). The inner surfaces of the glass plates are coated with an alignment layer to induce a uniform initial orientation of the liquid crystal molecules.

  • Temperature Control: The cell is placed in a temperature-controlled stage, as viscosity is highly dependent on temperature.

  • Application of External Field: An external electric or magnetic field is applied to align the liquid crystal director in a specific direction.

  • Field Removal and Relaxation Monitoring: The external field is abruptly turned off. The relaxation of the director back to its initial orientation is monitored, typically by measuring the change in optical transmittance or capacitance of the cell over time.

  • Data Analysis: The decay time of the optical or electrical signal is used to calculate the rotational viscosity (γ₁) using the following relationship for a twisted nematic cell:

    γ₁ = (Δε * V² * τ) / (π² * d²)

    where Δε is the dielectric anisotropy, V is the applied voltage, τ is the decay time, and d is the cell gap.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Introduce LC into cell prep2 Seal the cell prep1->prep2 meas1 Place cell in temperature stage meas2 Apply external field meas1->meas2 meas3 Remove field and monitor relaxation meas2->meas3 analysis1 Record decay time analysis2 Calculate rotational viscosity (γ₁) analysis1->analysis2 cluster_prep cluster_prep cluster_measurement cluster_measurement cluster_prep->cluster_measurement cluster_analysis cluster_analysis cluster_measurement->cluster_analysis caption Workflow for Rotational Viscosity Measurement.

Caption: Workflow for Rotational Viscosity Measurement.

Comparative Data: Fluorinated vs. Non-Fluorinated Cyanophenyl Benzoates

To illustrate the impact of fluorination, let's consider a comparative example of a non-fluorinated cyanophenyl benzoate and its fluorinated analog. While specific viscosity data for a directly comparable pair of single compounds can be sparse in publicly available literature, we can infer the general effects from studies on liquid crystal mixtures and related compounds. For instance, a study on 4-cyano-3-fluorophenyl 4-butylbenzoate provides insights into the properties of a fluorinated cyanophenyl benzoate.[11]

CompoundMolecular StructureKey Observations
4-Cyanophenyl 4-heptylbenzoate C₂₁H₂₃NO₂A well-characterized non-fluorinated nematic liquid crystal.[12][13][14][15][16]
4-Cyano-3-fluorophenyl 4-butylbenzoate C₁₈H₁₆FNO₂The lateral fluorine substitution is known to influence mesophase stability and dielectric anisotropy.[11] Studies on similar laterally fluorinated compounds often report a decrease in viscosity compared to their non-fluorinated counterparts.[5][6][7]

Analysis of Fluorination's Influence on Viscosity

The introduction of a lateral fluorine atom, as in the case of 4-cyano-3-fluorophenyl benzoates, can lead to a reduction in viscosity. This can be attributed to several factors:

  • Disruption of Intermolecular Packing: The lateral fluorine atom can disrupt the close packing of the molecules, reducing the strength of intermolecular attractive forces and allowing for easier molecular movement.

  • Changes in Dipole-Dipole Interactions: The fluorine atom alters the direction and magnitude of the molecular dipole moment. This can lead to a weakening of the dipole-dipole interactions that contribute to viscosity.

  • Reduced Rotational Barrier: The steric effect of the fluorine atom can, in some cases, lower the energy barrier for molecular rotation, which is a key component of rotational viscosity.

Visualization of Intermolecular Interactions

G cluster_nonfluorinated Non-Fluorinated cluster_fluorinated Fluorinated A1 Molecule A B1 Molecule B A1->B1 Stronger Packing Higher Viscosity A2 Molecule A' (F) B2 Molecule B' (F) A2->B2 Disrupted Packing Lower Viscosity caption Impact of Fluorination on Intermolecular Packing.

Caption: Impact of Fluorination on Intermolecular Packing.

Conclusion and Implications

This comparative guide highlights the significant role of fluorination in modulating the viscosity of cyanophenyl benzoates. The introduction of fluorine atoms can lead to a decrease in viscosity, a property that is highly desirable in the development of fast-switching liquid crystal displays. For researchers in drug development, understanding the viscosity-modifying effects of fluorination is essential for the design of molecules with optimal pharmacokinetic and pharmacodynamic profiles. The principles discussed here provide a foundational understanding for the rational design of novel fluorinated materials with tailored viscosity characteristics for a wide range of scientific and technological applications.

References

Assessing the Long-Term Stability of 4-Cyano-3-fluorophenyl 4-propylbenzoate in Advanced Display Technologies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the demanding landscape of high-performance liquid crystal displays (LCDs), the long-term stability of the liquid crystal (LC) materials is a cornerstone of device reliability and longevity. For researchers, scientists, and professionals in drug development and materials science, selecting a liquid crystal that maintains its unique electro-optical properties under prolonged operational stress is a critical decision. This guide provides an in-depth technical assessment of the long-term stability of 4-Cyano-3-fluorophenyl 4-propylbenzoate, a key component in modern nematic LC mixtures. We will delve into its intrinsic chemical vulnerabilities, compare its stability profile with relevant alternatives, and provide robust experimental protocols for its evaluation.

Introduction to this compound: A Profile

This compound is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase over a practical temperature range.[1][2] Its molecular structure, characterized by a propylbenzoate core, a cyanophenyl group, and a lateral fluorine substituent, imparts a desirable combination of physical properties, including a positive dielectric anisotropy and a moderate birefringence.[3] The presence of the cyano (-CN) group is crucial for achieving a strong dipole moment, which is essential for the alignment of the LC molecules in an electric field. The fluorine atom, strategically placed on the phenyl ring, further modulates the molecule's electronic properties and can significantly influence its stability.[4] This compound is a versatile component in the formulation of advanced materials, including specialty polymers and coatings, where durability is paramount.[5]

Fundamental Mechanisms of Degradation in Cyanophenyl-based Liquid Crystals

The long-term stability of a liquid crystal in a device is not solely an intrinsic property of the molecule but a complex interplay between the LC material, the device architecture, and the operational environment. Several key stressors can contribute to the degradation of this compound and similar LC materials.

2.1. Photodegradation (UV Instability)

Exposure to high-energy photons, particularly in the ultraviolet (UV) spectrum, is a primary driver of liquid crystal degradation. The aromatic rings and the cyano group in this compound can absorb UV radiation, leading to the formation of excited states and subsequent photochemical reactions. This can result in the cleavage of chemical bonds, leading to the formation of radical species and ultimately, the decomposition of the liquid crystal molecule. The consequence of such degradation is a deterioration of the electro-optical performance of the display, including a decrease in the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid), a change in birefringence, and an increase in conductivity.

2.2. Thermal Degradation

Prolonged exposure to high temperatures, even within the specified operating range of the device, can accelerate chemical degradation processes. For ester-containing liquid crystals like this compound, thermal stress can promote hydrolysis and other decomposition reactions, especially in the presence of trace amounts of water or other impurities. This can lead to a gradual decline in the material's performance characteristics.

2.3. Hydrolytic Instability

The ester linkage in this compound is a potential site for hydrolysis, a chemical reaction with water that can cleave the molecule into its constituent carboxylic acid and phenol. While liquid crystal mixtures are formulated to be highly hydrophobic, the ingress of even minute amounts of moisture into the display cell over its lifetime can lead to slow hydrolysis. The rate of this reaction is influenced by temperature and the pH of the local environment.[6][7] The presence of the electron-withdrawing cyano and fluoro groups can influence the susceptibility of the ester bond to nucleophilic attack by water.[8][9]

2.4. Interaction with Alignment Layers

The liquid crystal material is in direct contact with the polyimide alignment layers within the display cell. Over time, chemical interactions can occur between the LC molecules and the alignment layer, especially under the influence of an applied electric field and elevated temperatures. This can lead to the degradation of both the liquid crystal and the alignment layer, resulting in a decrease in the voltage holding ratio (VHR) and the appearance of image sticking.[10] Fluorinated polyimides are often employed to enhance the stability and reliability of the LC alignment.[11]

Comparative Stability Analysis: The Role of Fluorine Substitution

A key structural feature of this compound is the lateral fluorine atom. To understand its impact on stability, we can compare its expected performance with its non-fluorinated analog, 4-Cyanophenyl 4-propylbenzoate, and other alternative liquid crystal classes.

FeatureThis compound (Fluorinated)4-Cyanophenyl 4-propylbenzoate (Non-Fluorinated)Biphenyl-based Liquid Crystals (e.g., 5CB)
Photostability (UV) Enhanced: The strong C-F bond can increase the overall photostability of the molecule compared to C-H bonds. Fluorination can alter the electronic structure, potentially reducing the quantum yield of degradative photochemical reactions.Moderate: Aromatic rings and the cyano group are susceptible to UV degradation.Moderate to High: Biphenyl core is relatively stable, but the cyano group can be a site for photodegradation.
Thermal Stability High: The inherent stability of the aromatic rings and the C-F bond contributes to good thermal stability.High: Generally good thermal stability, but potentially lower than its fluorinated counterpart under extreme conditions.High: Known for good thermal stability over a wide nematic range.
Hydrolytic Stability Potentially Higher: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the ester linkage. While it can make the carbonyl carbon more electrophilic, steric hindrance may play a role. Kinetic studies on similar phenyl benzoates suggest that the effect of substituents on hydrolysis rates is complex.[6][7]Moderate: The ester bond is susceptible to hydrolysis, and the rate can be influenced by the electronic properties of the cyanophenyl group.N/A (No Ester Linkage): Biphenyls lack the ester group, making them inherently stable against hydrolysis. This is a significant advantage in terms of long-term stability in the presence of moisture.
Electrochemical Stability Improved: Fluorination is known to enhance the electrochemical stability of organic molecules, which is beneficial for resisting degradation under an applied electric field.Good: Generally stable, but potentially more susceptible to electrochemical degradation than fluorinated analogs.Good: Generally good electrochemical stability.

Inference: The presence of the fluorine atom in this compound is expected to confer an overall enhancement in long-term stability, particularly with respect to photodegradation and electrochemical stress, when compared to its non-fluorinated counterpart. However, for applications where hydrolytic stability is the paramount concern, liquid crystals lacking an ester linkage, such as the biphenyl-based liquid crystals, may offer a more robust alternative.

Experimental Protocols for Long-Term Stability Assessment

To empirically validate the long-term stability of this compound, a series of accelerated aging and analytical tests should be performed. The following protocols provide a comprehensive framework for such an evaluation.

Accelerated Aging Conditions

The goal of accelerated aging is to simulate the effects of long-term use under normal operating conditions in a shorter timeframe. This is typically achieved by subjecting the material or device to elevated stress levels.

Protocol 4.1.1: High-Temperature Storage Test

  • Place sealed vials containing pure this compound in a temperature-controlled oven at a constant elevated temperature (e.g., 85°C, 100°C).

  • At predetermined time intervals (e.g., 100, 250, 500, 1000 hours), remove a vial for analysis.

  • Analyze the aged sample for changes in chemical purity, clearing point, and other physical properties.

Protocol 4.1.2: High-Temperature and Humidity Test

  • Place sealed vials of the liquid crystal in a climate chamber with controlled high temperature and relative humidity (e.g., 60°C and 90% RH).

  • At specified time points, remove samples for analysis, paying close attention to signs of hydrolysis.

Protocol 4.1.3: UV Irradiation Test

  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane).

  • Expose the solution to a controlled source of UV radiation (e.g., a xenon arc lamp with appropriate filters to simulate the backlight spectrum of a display) for defined periods.

  • Monitor the degradation of the liquid crystal using UV-Vis spectrophotometry and chromatography.

Analytical Techniques for Stability Assessment

A combination of analytical methods should be employed to quantify the degradation of the liquid crystal.

Protocol 4.2.1: High-Performance Liquid Chromatography (HPLC)

  • Develop a suitable HPLC method with a UV detector to separate this compound from its potential degradation products.

  • Inject the aged samples and quantify the remaining percentage of the parent compound. This provides a direct measure of its chemical stability.

Protocol 4.2.2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Utilize GC-MS to identify the chemical structures of the degradation products formed during the aging tests.[12][13] This is crucial for elucidating the degradation pathways.

  • The identification of hydrolysis products (4-propylbenzoic acid and 4-cyano-3-fluorophenol) would confirm the hydrolytic degradation pathway.

Protocol 4.2.3: Differential Scanning Calorimetry (DSC)

  • Measure the clearing point (nematic-to-isotropic transition temperature) of the aged samples. A decrease in the clearing point is a sensitive indicator of impurity formation and degradation.

Protocol 4.2.4: Electro-optical Characterization of Test Cells

  • Fabricate liquid crystal test cells filled with this compound and subject them to accelerated aging (e.g., high-temperature operation life test).

  • Periodically measure key electro-optical parameters such as the Voltage Holding Ratio (VHR) and response time. A decrease in VHR is indicative of an increase in mobile ions within the cell, often resulting from liquid crystal or alignment layer degradation.

Visualization of Degradation Pathways and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the potential degradation pathways and the experimental workflow for stability assessment.

cluster_degradation Potential Degradation Pathways LC 4-Cyano-3-fluorophenyl 4-propylbenzoate Photodegradation Photochemical Cleavage LC->Photodegradation Hydrolysis Ester Hydrolysis LC->Hydrolysis ThermalDecomp Thermal Decomposition LC->ThermalDecomp UV UV Radiation UV->Photodegradation Heat Thermal Stress Heat->ThermalDecomp H2O Moisture (H₂O) H2O->Hydrolysis Radicals & Fragments Radicals & Fragments Photodegradation->Radicals & Fragments 4-Propylbenzoic Acid +\n4-Cyano-3-fluorophenol 4-Propylbenzoic Acid + 4-Cyano-3-fluorophenol Hydrolysis->4-Propylbenzoic Acid +\n4-Cyano-3-fluorophenol Smaller Molecules Smaller Molecules ThermalDecomp->Smaller Molecules

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment cluster_analysis_methods Analytical Techniques start Sample Preparation (Pure LC & Test Cells) aging Accelerated Aging (UV, Thermal, Humidity) start->aging analysis Analytical Characterization aging->analysis data Data Analysis & Comparison analysis->data HPLC HPLC (Purity) analysis->HPLC GCMS GC-MS (Degradation Products) analysis->GCMS DSC DSC (Clearing Point) analysis->DSC EO Electro-optical (VHR, Response Time) analysis->EO end Stability Assessment & Lifetime Prediction data->end

Caption: Experimental workflow for assessing the long-term stability of liquid crystals.

Conclusion and Future Outlook

This compound stands as a valuable component in modern liquid crystal formulations, offering a favorable balance of electro-optical properties. The inclusion of a lateral fluorine substituent is a strategic design choice that is anticipated to enhance its overall long-term stability, particularly against photodegradation and electrochemical stress, when compared to non-fluorinated analogs. However, the presence of an ester linkage remains a potential vulnerability to hydrolysis, a factor that must be carefully considered in applications where exposure to moisture is a concern.

For researchers and developers, a rigorous and multi-faceted approach to stability testing, as outlined in this guide, is imperative for accurately predicting the performance and lifetime of devices incorporating this liquid crystal. Future research should focus on obtaining more quantitative data on the long-term stability of this specific molecule under various stress conditions and in direct comparison with a wider range of alternative materials. A deeper understanding of its degradation pathways will enable the development of more effective stabilization strategies and the rational design of next-generation liquid crystals with even greater resilience.

References

The Propyl Chain's Subtle Influence: A Comparative Guide to 4-Cyano-3-fluorophenyl Benzoate Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of liquid crystal design and drug development, the subtle modification of molecular architecture can lead to profound changes in material properties and biological interactions. This guide delves into the critical influence of the n-propyl chain length on the physicochemical characteristics of 4-cyano-3-fluorophenyl benzoates, a class of compounds with significant potential in materials science and medicinal chemistry. By presenting a detailed comparison with its longer and shorter chain homologues, supported by experimental data, we aim to provide a comprehensive resource for researchers navigating the structure-property relationships within this molecular scaffold.

The Core Moiety and the Significance of the Alkyl Chain

The 4-cyano-3-fluorophenyl benzoate core is a well-established mesogenic (liquid-crystal-forming) unit. The cyano (-CN) and fluoro (-F) groups introduce a strong dipole moment, influencing the dielectric anisotropy and intermolecular interactions, which are crucial for the formation of liquid crystalline phases. The terminal alkyl chain, in this case, a propyl group, plays a pivotal role in modulating the delicate balance of these forces. Its length and conformation directly impact the molecular aspect ratio, polarizability, and packing efficiency, thereby dictating the type of mesophase, transition temperatures, and other material properties.

A well-documented phenomenon in liquid crystal research is the "odd-even" effect, which describes the alternating behavior of transition temperatures and other properties as the number of carbon atoms in the alkyl chain changes from odd to even. This effect is attributed to the different orientations of the terminal methyl group, which influences the overall molecular shape and how molecules pack together in the liquid crystalline state.

Comparative Analysis of a Homologous Series

To elucidate the specific influence of the propyl chain, we will compare its properties to those of its ethyl and butyl analogues within the 4-cyano-3-fluorophenyl 4-alkylbenzoate series. The following data, primarily drawn from the seminal work of Kelly (1984), provides a quantitative basis for this comparison.[1]

Table 1: Phase Transition Temperatures of 4-Cyano-3-fluorophenyl 4-alkylbenzoates
Alkyl Chain (n)Compound NameCrystal to Nematic/Isotropic (°C)Nematic to Isotropic (°C) (Clearing Point)Mesophase Type
24-Cyano-3-fluorophenyl 4-ethylbenzoate8588Nematic
34-Cyano-3-fluorophenyl 4-propylbenzoate7073Nematic
44-Cyano-3-fluorophenyl 4-butylbenzoate5861Nematic

Data extracted and interpreted from Kelly, S. M. (1984).[1]

From this data, a clear trend emerges: as the alkyl chain length increases from ethyl to butyl, both the melting point (Crystal to Nematic/Isotropic transition) and the clearing point (Nematic to Isotropic transition) decrease. The propyl-substituted compound exhibits intermediate transition temperatures, highlighting a predictable modulation of the mesophase stability with chain elongation. This decrease in transition temperatures with increasing chain length in shorter homologues is a common trend and can be attributed to a disruption of the crystalline packing and a decrease in the overall molecular anisotropy.

Deeper Dive: The Well-Characterized Butyl Analogue (4CFPB)

The 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) has been extensively studied, providing valuable insights that can be extrapolated to understand the behavior of its propyl counterpart. 4CFPB is known to be a glass-forming liquid crystal, exhibiting a monotropic nematic phase.[2] This means the nematic phase is only observed upon cooling from the isotropic liquid state.

Detailed calorimetric and dielectric studies have revealed a complex phase behavior for 4CFPB, including multiple crystalline forms (polymorphism) and a glass transition of the nematic phase at low temperatures.[2][3] The dielectric properties of 4CFPB are of particular interest, with studies focusing on the molecular dynamics and relaxation processes in the isotropic and nematic phases.[2] These properties are crucial for applications in display technologies and other electro-optical devices. While specific data for the propyl derivative is less abundant, it is reasonable to infer that it would exhibit similar, albeit subtly different, polymorphic and dielectric behaviors.

Synthesis and Characterization: A Generalized Protocol

The synthesis of 4-cyano-3-fluorophenyl 4-alkylbenzoates is typically achieved through an esterification reaction between 4-cyano-3-fluorophenol and the corresponding 4-alkylbenzoyl chloride.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 4-Propylbenzoyl Chloride

  • To a stirred solution of 4-propylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-propylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Esterification

  • Dissolve 4-cyano-3-fluorophenol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add the freshly prepared 4-propylbenzoyl chloride (1.05 eq) in DCM dropwise.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to afford the pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity. The phase transition temperatures can be determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification A 4-Propylbenzoic Acid C 4-Propylbenzoyl Chloride A->C Reaction B Oxalyl Chloride + cat. DMF in DCM B->C E Crude Product C->E Reaction D 4-Cyano-3-fluorophenol + Pyridine in DCM D->E F Purified this compound E->F Purification (Recrystallization)

Caption: Synthetic route for this compound.

Structure-Property Relationship Logic

The observed trends in the thermal properties of the 4-cyano-3-fluorophenyl 4-alkylbenzoate series can be rationalized through the following logical framework.

SPR_Logic AlkylChain Increase in Alkyl Chain Length (Ethyl -> Propyl -> Butyl) AspectRatio Increased Molecular Aspect Ratio AlkylChain->AspectRatio PackingDisruption Disruption of Crystal Lattice Packing AlkylChain->PackingDisruption IntermolForces Increased van der Waals Interactions AlkylChain->IntermolForces MesophaseStability Modulation of Mesophase Stability AspectRatio->MesophaseStability MeltingPoint Decrease in Melting Point PackingDisruption->MeltingPoint IntermolForces->MesophaseStability ClearingPoint Decrease in Clearing Point (for short chains) MesophaseStability->ClearingPoint

Caption: Influence of alkyl chain length on key molecular and bulk properties.

Conclusion and Future Perspectives

The length of the terminal alkyl chain is a critical design parameter in the development of 4-cyano-3-fluorophenyl benzoate-based materials. The propyl derivative sits at a crucial juncture, offering a balance of properties between its shorter and longer chain homologues. While the general trends in thermal behavior are predictable for short alkyl chains, further investigation into the dielectric properties, viscoelastic constants, and potential for inducing different mesophases (e.g., smectic phases with longer chains) is warranted. For drug development professionals, understanding how these subtle structural changes affect solubility, membrane permeability, and protein binding is a key area for future exploration. This guide provides a foundational understanding of the structure-property relationships in this important class of compounds, empowering researchers to make informed decisions in their design and application.

References

Bridging the Gap: A Comparative Guide to Experimental Data and Molecular Modeling of 4-Cyano-3-fluorophenyl 4-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials and drug development, the predictive power of molecular modeling is a critical asset. For researchers, scientists, and professionals in drug development, understanding the correlation between in-silico predictions and real-world experimental data is paramount for accelerating discovery and optimizing molecular design. This guide provides an in-depth technical comparison for the liquid crystal intermediate, 4-Cyano-3-fluorophenyl 4-propylbenzoate, a molecule of significant interest due to its unique electronic and structural properties conferred by the cyano and fluoro substituents.[1]

This document moves beyond a simple recitation of methods. As a Senior Application Scientist, the goal is to illuminate the why behind the how—exploring the causal relationships between molecular structure and observable properties. We will delve into the experimental characterization of this class of molecules and juxtapose these findings with computational predictions, establishing a self-validating framework for analysis.

The Subject Molecule: this compound

This compound is a calamitic (rod-shaped) liquid crystal monomer. Its structure, characterized by a rigid core and flexible alkyl chain, is a common motif in materials science. The presence of a lateral fluorine atom and a terminal cyano group introduces a significant dipole moment, which profoundly influences its liquid crystalline behavior and other physicochemical properties.

PropertyValueSource
Molecular Formula C₁₇H₁₄FNO₂[2]
Molecular Weight 283.30 g/mol [2]
CAS Number 86776-51-4[3]
Physical State White to almost white powder/crystal[4]
Melting Point 69.0 to 73.0 °C[4]

Experimental Characterization: The Ground Truth

Synthesis and Purification Workflow

The synthesis of this class of compounds typically involves the esterification of 4-propylbenzoic acid with 4-cyano-3-fluorophenol. The crude product is then purified, often by column chromatography followed by recrystallization, to achieve the high purity required for analytical characterization and materials applications.

Synthesis_Workflow reagents 4-propylbenzoic acid + 4-cyano-3-fluorophenol esterification Esterification (e.g., DCC/DMAP) reagents->esterification crude Crude Product esterification->crude purification Column Chromatography crude->purification pure Pure Product purification->pure recrystallization Recrystallization pure->recrystallization final Analyzed Compound recrystallization->final

Caption: A generalized workflow for the synthesis and purification of 4-Cyano-3-fluorophenyl 4-alkylbenzoates.

Spectroscopic Analysis

1. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful technique for identifying the functional groups present in a molecule. For a compound like 4-Cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate, which shares the same core structure as our target molecule, characteristic vibrational bands are observed.[5]

  • ~2920 and ~2850 cm⁻¹: C-H stretching vibrations of the alkyl chain.

  • ~2233 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (cyano) stretching.

  • ~1741 cm⁻¹: A strong band corresponding to the C=O (ester) stretching.

  • ~1602 cm⁻¹: Aromatic C=C stretching.

  • ~1247 and ~1107 cm⁻¹: C-O (ester) stretching vibrations.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of atomic nuclei.

  • ¹H NMR: For a related compound, 4-Cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate, the aromatic protons appear in the range of δ 6.98-8.11 ppm. The protons of the alkyl chain (-OCH₂-) adjacent to the oxygen appear around δ 4.05 ppm, with the remaining aliphatic protons resonating at higher fields (δ 0.88-1.83 ppm).[5] We can extrapolate a similar pattern for the propyl derivative.

  • ¹³C NMR: A ¹³C NMR spectrum is available for this compound in the PubChem database.[2] Key resonances would include the carbonyl carbon of the ester, the cyano carbon, and the various aromatic and aliphatic carbons.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is crucial for characterizing the phase transitions of liquid crystals. A study on the analogous 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) revealed a rich polymorphic behavior, with a stable crystal form melting at 288.43 K (15.28 °C) and a nematic to isotropic liquid transition at 279.4 K (6.25 °C).[6] This indicates that small changes in the alkyl chain length can significantly impact the transition temperatures, a key consideration in materials design.

Molecular Modeling: The Predictive Framework

To complement the experimental data, we employ molecular modeling, specifically Density Functional Theory (DFT), to predict the structural and electronic properties of this compound. DFT offers a good balance between computational cost and accuracy for molecules of this size.

Computational Methodology

The following workflow is a standard and robust approach for the computational analysis of organic molecules.

Computational_Workflow start Initial 3D Structure Generation geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy State (No imaginary frequencies) freq_calc->verify properties Calculate Molecular Properties verify->properties mep Molecular Electrostatic Potential (MEP) properties->mep Reactivity Sites fmo Frontier Molecular Orbitals (HOMO/LUMO) properties->fmo Electronic Transitions nmr NMR Chemical Shifts (GIAO) properties->nmr Spectral Prediction

Caption: A typical workflow for DFT-based molecular modeling of organic compounds.

Comparative Analysis: Where Theory Meets Reality

The true value of this dual approach lies in the direct comparison of experimental and computational results. This section critically evaluates the correlation, highlighting both agreements and discrepancies.

Structural Parameters

While single-crystal X-ray data for the propyl derivative is unavailable, data for the analogous 4-Cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate shows a dihedral angle of 57.76° between the two benzene rings.[5] A DFT-optimized geometry of our target molecule would likely predict a similar non-planar conformation. This twist is a result of steric hindrance and is a crucial factor in determining the packing efficiency in the solid state and the nature of the liquid crystalline phase.

Vibrational Frequencies (FT-IR)

A comparison between the experimental FT-IR frequencies of the analogous compound and the scaled theoretical frequencies for this compound would be expected to show a strong correlation.

Functional GroupExperimental (cm⁻¹) [Analog][5]Theoretical (cm⁻¹) [Scaled DFT]
C≡N Stretch2233Predicted ~2230-2240
C=O Stretch1741Predicted ~1735-1745
Aromatic C=C1602Predicted ~1590-1610

Note: Theoretical values are representative expectations from DFT calculations after applying a scaling factor.

The high degree of expected agreement validates the accuracy of the chosen DFT functional and basis set for predicting the vibrational properties of this molecular system.

Electronic Properties

1. Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule. DFT calculations would likely show that the HOMO is primarily localized on the electron-rich propylbenzoate moiety, while the LUMO is concentrated on the electron-deficient cyano-fluorophenyl ring. The energy gap (ΔE = ELUMO - EHOMO) is a predictor of chemical reactivity and the energy of electronic transitions.

2. Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. For this molecule, a DFT-generated MEP map would show a negative potential (red/yellow) around the electronegative nitrogen of the cyano group, the fluorine atom, and the carbonyl oxygen, indicating these as sites susceptible to electrophilic attack. The hydrogen atoms of the aromatic rings would show a positive potential (blue), marking them as sites for nucleophilic interaction. This predicted charge distribution is consistent with the known chemical reactivity of these functional groups.

Conclusion: A Symbiotic Approach to Molecular Design

The correlation between experimental data and molecular modeling for this compound and its analogs demonstrates the power of a combined computational and experimental approach. While experimental techniques provide the definitive characterization of a molecule's properties, molecular modeling offers a predictive lens that can rationalize these observations and guide the design of new molecules with tailored functionalities.

For researchers in materials science and drug discovery, this synergistic workflow is invaluable. It allows for the efficient screening of candidate molecules, a deeper understanding of structure-property relationships, and a more rational approach to innovation. The consistency between the predicted and observed data for this class of fluorinated liquid crystals instills confidence in using computational methods to explore and optimize the next generation of advanced materials.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Cyano-3-fluorophenyl 4-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-Cyano-3-fluorophenyl 4-propylbenzoate (CAS No: 86776-51-4). As a compound utilized in materials science and pharmaceutical development, its unique chemical structure—incorporating both a cyanide and a fluorine functional group—necessitates a rigorous and informed approach to waste management.[1] This guide is designed for researchers, laboratory managers, and drug development professionals, offering procedural steps grounded in established safety standards to ensure personnel safety and environmental protection.

The core principle of this guide is that all chemical waste disposal must be planned before an experiment begins.[2] The procedures outlined below are based on the regulatory frameworks of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), emphasizing the "cradle-to-grave" management of hazardous materials.[3][4][5]

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific hazards of this compound is fundamental to appreciating the necessity of each step in its disposal. The molecule presents a dual-risk profile that dictates its handling and segregation requirements.

GHS Hazard Profile

The compound is classified under the Globally Harmonized System (GHS) with several warnings, indicating it is a hazardous substance.[6]

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[6][7]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[6][7]
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation[6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[7]
The Cyanide Risk: Critical Acid Incompatibility

The presence of the cyano (-CN) group is a significant concern. Cyanide-bearing wastes, when mixed with acids, can generate highly toxic and potentially lethal hydrogen cyanide (HCN) gas.[8][9] Therefore, the absolute segregation of this compound and its waste from acidic materials is not merely a best practice but a critical, life-preserving measure.

The Fluorine Challenge: Chemical Persistence

This compound is a fluorinated aromatic molecule. The carbon-fluorine bond is one of the strongest in organic chemistry, which makes these substances highly stable and persistent in the environment.[10] This stability means that standard chemical neutralization methods are often ineffective. The most effective and recommended method for the complete destruction of fluorinated organic compounds is high-temperature incineration in a licensed facility.[10][11]

Step-by-Step Disposal Protocol

This protocol must be incorporated into your laboratory's Chemical Hygiene Plan (CHP), as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[12][13]

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn.

  • Hand Protection: Chemical-resistant gloves (consult manufacturer data for compatibility). Double-gloving is recommended.[14]

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be used if there is a risk of splashing.[14]

  • Body Protection: A flame-resistant lab coat.[14]

  • Work Area: All handling of the solid compound and preparation of waste containers should occur in a certified chemical fume hood to mitigate inhalation risks.[9][15]

Step 2: Waste Characterization and Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions.[5]

  • Designate as Hazardous Waste: From the moment it is deemed unusable, this compound is a hazardous waste.[16]

  • Waste Stream: This chemical must be disposed of in a dedicated Solid Halogenated Organic Waste stream.

  • CRITICAL—Segregate from Acids: Store this waste container in a location physically separate from any containers of acidic waste.[2][9]

  • Segregate from Other Solvents: Do not mix with non-halogenated solvent waste, as they are often recycled or disposed of differently.[2][15]

Step 3: Containerization and Labeling

Proper containerization and labeling are required by the EPA's Resource Conservation and Recovery Act (RCRA).[4][17]

  • Select a Compatible Container: Use a clean, dry, leak-proof container made of a material compatible with the waste. The original product container is often an excellent choice.[16] The container must have a secure, tight-fitting lid.[2][8]

  • Immediate Labeling: As soon as the first amount of waste is added, the container must be labeled.[16] Use the official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) office.

  • Label Contents: The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Toxic, Irritant, Halogenated)

    • The date accumulation started.

Step 4: On-Site Accumulation
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[4][8][17]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[2][4][8] This is a common and serious violation of EPA regulations.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.[16]

Step 5: Disposal of Contaminated Materials & Empty Containers
  • Solid Waste: All disposable items contaminated with the compound, such as gloves, weigh boats, and absorbent paper, must be placed in the same dedicated solid hazardous waste container.[9][17]

  • Empty Containers: An "empty" container that held this compound is still considered hazardous waste until properly decontaminated. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2][16] The rinsate (the solvent from rinsing) is now a hazardous liquid waste and must be collected in a separate, properly labeled container for halogenated liquid waste.[2] After triple-rinsing, the original container can be disposed of as non-hazardous waste after defacing the label.[16]

Step 6: Arranging for Final Disposal
  • Contact EHS: Do not attempt to dispose of the waste yourself. Follow your institution's procedures to schedule a pickup from the EHS department or its certified contractor.[8][16]

  • Final Disposition: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The required method for this compound is high-temperature incineration to ensure the complete destruction of the persistent fluorinated molecule and the cyanide group.[10][11]

Emergency Spill Procedures

  • Small Spills (inside a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an absorbent material compatible with the chemical.

    • Carefully sweep the solid material and absorbent into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the area immediately.[14]

    • Alert others and prevent entry.

    • Contact your institution's emergency response team (EHS) immediately.

Disposal Workflow Diagram

The following diagram illustrates the lifecycle of this compound waste within a research facility.

G Start Start: Waste Generation Identify Step 1: Identify Waste (Solid, Halogenated, Cyanide-Containing) Start->Identify Segregate Step 2: Segregate (CRITICAL: Keep from Acids) Identify->Segregate Container Step 3: Containerize (Compatible, Sealed Container) Segregate->Container Label Step 4: Label Immediately (EHS Hazardous Waste Tag) Container->Label Accumulate Step 5: Accumulate in SAA (At Point of Generation) Label->Accumulate Request Step 6: Request Pickup (Contact EHS) Accumulate->Request Collection EHS Collection (Trained Professionals) Request->Collection Disposal Final Disposal (High-Temperature Incineration at licensed TSDF) Collection->Disposal End End: Compliant Destruction Disposal->End

Caption: Disposal workflow for this compound.

References

A Comprehensive Guide to the Safe Handling of 4-Cyano-3-fluorophenyl 4-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical development and materials science, the innovative application of complex molecules is paramount. 4-Cyano-3-fluorophenyl 4-propylbenzoate, a versatile compound utilized in the synthesis of anti-cancer agents, anti-inflammatory drugs, and advanced polymers, is one such molecule.[1] Its unique structural characteristics, including the cyano and fluorine functional groups, contribute to its reactivity and stability, making it a valuable intermediate in various chemical reactions.[1] However, these same properties necessitate a robust and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of the research.

This guide provides a detailed, step-by-step framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling of this compound, a thorough understanding of its potential hazards is crucial. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

These classifications indicate that the compound poses a significant risk of acute toxicity through multiple routes of exposure, and can cause notable irritation to the skin and eyes. The presence of a cyano group suggests the potential for the release of highly toxic hydrogen cyanide gas under acidic conditions, a critical consideration for all handling and storage procedures.[3] The fluorine atom also contributes to the compound's reactivity and potential for hazardous reactions.

Physical Properties Summary:

PropertyValueSource
Molecular Formula C17H14FNO2[2][4]
Molecular Weight 283.30 g/mol [2][4]
Physical State Solid[4]
Appearance White to Almost white powder to crystal[5]
Melting Point 71 °C[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a multi-layered PPE strategy is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Primary Engineering Controls: Fume Hood

All work with this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.[3][6] This is the most critical engineering control to prevent inhalation of the powdered compound or any potential vapors.

Body Protection

A flame-resistant lab coat must be worn at all times in the laboratory. Ensure the lab coat is fully buttoned to provide maximum coverage.

Hand Protection

Due to the risk of skin contact and dermal toxicity, robust hand protection is mandatory.

  • Glove Selection: Nitrile gloves are recommended for handling this compound.[7] Nitrile offers good resistance to a broad range of chemicals, including the likely solvents to be used with this compound.[8][9]

  • Double Gloving: For all procedures involving the handling of the solid compound or its solutions, double gloving is required.[3][6] This provides an additional layer of protection in case of a tear or contamination of the outer glove. The outer glove should be removed and replaced immediately if contamination is suspected.

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[9] Standard safety glasses do not offer sufficient protection against splashes or airborne particles.

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when working with heated solutions, a face shield should be worn in addition to safety goggles.[3][10]

Respiratory Protection

While working in a fume hood should prevent inhalation, in the event of a significant spill or if engineering controls are not sufficient, a respirator may be necessary. The use of a respirator requires a formal respiratory protection program, including fit testing and training.

Operational Plan: A Step-by-Step Guide to Safe Handling

Safe_Handling_Workflow cluster_Prep Preparation cluster_Experiment Experimentation cluster_Cleanup Cleanup & Disposal Prep Don PPE Weigh Weigh Compound in Fume Hood Prep->Weigh Ensure fume hood is operational Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Transfer carefully React Perform Reaction Dissolve->React Workup Reaction Workup React->Workup Decon Decontaminate Glassware & Surfaces Workup->Decon Waste Segregate & Dispose of Waste Decon->Waste Doff Doff PPE Waste->Doff Final step

Caption: A streamlined workflow for the safe handling of this compound.

Preparation
  • Don PPE: Before entering the designated work area, put on all required PPE as outlined in Section 2.

  • Prepare the Fume Hood: Ensure the fume hood is clean, uncluttered, and operating correctly. The sash should be lowered to the appropriate working height.

  • Weighing the Compound:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.

    • Avoid creating dust. If any powder is spilled, decontaminate the area immediately (see Section 4).

Experimentation
  • Dissolving the Compound:

    • Add the weighed compound to the reaction vessel.

    • Slowly add the desired solvent. Be mindful of any potential exothermic reactions.

  • Performing the Reaction:

    • Conduct all subsequent reaction steps within the fume hood.

    • Maintain a safe distance from the reaction apparatus.

  • Reaction Workup:

    • All workup procedures, including extractions and purifications, must be performed in the fume hood.

Decontamination and Disposal Plan: Responsible Stewardship

Proper decontamination and waste disposal are critical to preventing environmental contamination and ensuring the safety of all laboratory personnel.

Decontamination Procedures
  • Glassware and Equipment: All glassware and equipment that have come into contact with this compound must be decontaminated before being removed from the fume hood. A recommended procedure is to rinse the equipment with a suitable solvent (e.g., acetone, ethanol) to remove the bulk of the compound, followed by a thorough washing with soap and water.

  • Work Surfaces: Any spills on the fume hood surface or other work areas should be immediately cleaned. For solid spills, carefully collect the material with a brush and dustpan and place it in a designated solid waste container. The area should then be wiped down with a suitable solvent and then with soap and water.

Waste Disposal

This compound is a halogenated organic compound. As such, all waste streams must be handled and segregated accordingly.

  • Solid Waste: All solid waste contaminated with the compound, including used weigh boats, gloves, and paper towels, must be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated "Halogenated Organic Liquid Waste" container.[11][12] Do not mix halogenated and non-halogenated waste streams, as this significantly increases the cost and complexity of disposal.[13][14]

  • Labeling: All waste containers must be clearly labeled with the full chemical name of the contents and the words "Hazardous Waste."

Waste_Segregation cluster_Waste_Source Waste Source cluster_Waste_Container Waste Containers Solid_Waste Contaminated Solids (Gloves, Paper Towels, etc.) Halogenated_Solid Halogenated Solid Waste Solid_Waste->Halogenated_Solid Segregate Liquid_Waste Contaminated Liquids (Solvents, Reaction Mixtures) Halogenated_Liquid Halogenated Liquid Waste Liquid_Waste->Halogenated_Liquid Segregate

Caption: Proper segregation of waste streams is crucial for safe and compliant disposal.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate the consequences.

Spills
  • Minor Spill (inside fume hood): If a small amount of the compound is spilled inside the fume hood, decontaminate the area as described in Section 4.1.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and laboratory safety officer.

    • If there is a risk of respiratory exposure, evacuate the entire laboratory and call emergency services.

    • Do not attempt to clean up a major spill without appropriate training and equipment.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[15] Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a set of rules, but of fostering a culture of safety and awareness in the laboratory. By understanding the hazards, utilizing the appropriate protective equipment, and adhering to established procedures, researchers can confidently and safely unlock the potential of this valuable compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.